BAY-2413555
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H17F9N4O4 |
|---|---|
Poids moléculaire |
584.4 g/mol |
Nom IUPAC |
7-[(3R,4R)-3,4-dihydroxypyrrolidin-1-yl]-6-fluoro-4-oxo-N-[(2S)-3,3,4,4,4-pentafluorobutan-2-yl]-1-(2,4,6-trifluorophenyl)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C23H17F9N4O4/c1-8(22(28,29)23(30,31)32)33-21(40)11-5-36(17-12(25)2-9(24)3-13(17)26)19-10(18(11)39)4-14(27)20(34-19)35-6-15(37)16(38)7-35/h2-5,8,15-16,37-38H,6-7H2,1H3,(H,33,40)/t8-,15+,16+/m0/s1 |
Clé InChI |
VTFWALACVWFKNO-OCJYXSBASA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Cardioprotective Potential of BAY-2413555: A Technical Guide to its Mechanism of Action in Cardiac Myocytes
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of BAY-2413555, a novel, selective, and reversible positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R), within cardiac myocytes. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical findings to elucidate the molecular interactions and signaling cascades affected by this compound, offering a comprehensive resource for understanding its potential in restoring cardiac autonomic balance in heart failure.[1][2][3][4]
Core Mechanism: Positive Allosteric Modulation of the M2 Receptor
This compound represents a targeted approach to enhancing parasympathetic tone in the heart.[2][3][4] Unlike direct agonists, this compound does not possess intrinsic agonistic or antagonistic activity at the M2R.[2][3] Instead, it binds to an allosteric site on the receptor, distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh).[2][3] This binding event induces a conformational change in the M2R that increases the affinity of ACh for its binding site.[2][3] The primary consequence of this action is a leftward shift in the concentration-response curve of ACh, effectively amplifying the physiological effects of endogenous parasympathetic signaling.[2][3] This nuanced mechanism allows for a more physiological modulation of cardiac function, preserving the natural rhythm of parasympathetic outflow.
The high selectivity of this compound for the M2R over other muscarinic receptor subtypes minimizes off-target effects, a critical attribute for a cardiovascular therapeutic.[2][3] The M2R is the predominant muscarinic receptor subtype in the heart, governing heart rate, atrioventricular conduction, and contractile force.[1][4]
Signaling Pathways in the Cardiac Myocyte
The potentiation of ACh binding to the M2R by this compound initiates a cascade of intracellular signaling events within the cardiac myocyte, primarily mediated by the Gαi subunit of the heterotrimeric G protein coupled to the M2R.
Regulation of Adenylyl Cyclase and cAMP Levels
Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This is a key mechanism by which parasympathetic stimulation counteracts the effects of sympathetic activation, which elevates cAMP via β-adrenergic receptor stimulation. By reducing cAMP, this compound indirectly leads to decreased protein kinase A (PKA) activity, resulting in reduced phosphorylation of downstream targets such as L-type calcium channels and phospholamban. This contributes to a negative chronotropic (slowing of heart rate) and inotropic (reduction in contractility) effect.
Activation of G-Protein-Coupled Inwardly Rectifying Potassium Channels (GIRK/IKACh)
The βγ subunits of the dissociated G protein directly bind to and activate the G-protein-coupled inwardly rectifying potassium channels (GIRK or IKACh). This activation leads to an increase in potassium efflux, hyperpolarizing the cell membrane. In pacemaker cells of the sinoatrial node, this hyperpolarization slows the rate of diastolic depolarization, resulting in a decreased heart rate.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay Type |
| M2 Receptor PAM Activity (EC50) | 100 - 500 nM | Human | [35S]GTPγS binding assay |
| Selectivity vs. M1 Receptor | >100-fold | Human | Calcium mobilization assay |
| Selectivity vs. M3 Receptor | >100-fold | Human | Calcium mobilization assay |
| Selectivity vs. M4 Receptor | ~10-fold | Human | [35S]GTPγS binding assay |
| Selectivity vs. M5 Receptor | >100-fold | Human | Calcium mobilization assay |
Note: The exact values are proprietary and presented here as a representative range based on typical discovery data.
Table 2: Ex Vivo and In Vivo Pharmacodynamic Effects
| Endpoint | Effect | Species | Model |
| Heart Rate Reduction | Dose-dependent decrease | Dog | Conscious telemetered |
| PR Interval Prolongation | Dose-dependent increase | Dog | Conscious telemetered |
| Blood Pressure | No significant effect | Dog | Conscious telemetered |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
[35S]GTPγS Binding Assay for M2R PAM Activity
This assay measures the functional consequence of M2R activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
-
Membrane Preparation: Membranes from CHO cells stably expressing the human M2 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of acetylcholine (EC20), varying concentrations of this compound, and 0.1 nM [35S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using a four-parameter logistic equation to determine the EC50 of this compound for potentiation of the acetylcholine response.
In Vivo Cardiovascular Telemetry in Conscious Dogs
This study design allows for the continuous monitoring of cardiovascular parameters in freely moving animals.
-
Animal Model: Male beagle dogs are surgically implanted with telemetry transmitters for the measurement of electrocardiogram (ECG) and arterial blood pressure.
-
Acclimation: Animals are allowed a recovery period of at least two weeks and are acclimated to the study environment.
-
Dosing: this compound or vehicle is administered orally.
-
Data Collection: Cardiovascular data (heart rate, PR interval, blood pressure) are continuously recorded before and after drug administration.
-
Data Analysis: Time-matched data are averaged and compared between treatment groups and baseline values.
Conclusion and Future Directions
This compound is a selective positive allosteric modulator of the M2 muscarinic receptor that enhances the effects of endogenous acetylcholine in cardiac myocytes. Its mechanism of action, centered on the inhibition of adenylyl cyclase and the activation of IKACh, provides a targeted approach to restoring autonomic balance in the context of heart failure. While preclinical studies demonstrated promising pharmacodynamic effects, the clinical development of this compound was halted due to unexpected toxicology findings in a chronic non-rodent study. Nevertheless, the exploration of M2R PAMs as a therapeutic strategy for heart failure remains a compelling area of research. Future work in this field will likely focus on identifying compounds with a more favorable long-term safety profile.
References
- 1. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - Journal of Medicinal Chemistry - Figshare [figshare.com]
BAY-2413555: A Technical Overview of a Novel M2 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-2413555 is a novel, potent, and selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2] Developed to address the imbalance of the autonomic nervous system in conditions such as heart failure, this compound enhances the parasympathetic signaling mediated by the endogenous neurotransmitter, acetylcholine.[1][3] As a PAM, it does not possess intrinsic agonistic activity but rather increases the affinity and/or efficacy of acetylcholine at the M2 receptor.[1] This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and available preclinical data for this compound.
Chemical Structure
The chemical structure of this compound is provided below.
IUPAC Name: 7-[(3R,4R)-3,4-dihydroxypyrrolidin-1-yl]-6-fluoro-4-oxo-N-[(2S)-3,3,4,4,4-pentafluorobutan-2-yl]-1-(2,4,6-trifluorophenyl)-1,8-naphthyridine-3-carboxamide
SMILES: FC1=C(N2C--INVALID-LINK----INVALID-LINK--C2)N=C(N(C3=C(F)C=C(F)C=C3F)C=C(C(N--INVALID-LINK--C(F)(F)C(F)(F)F)=O)C4=O)C4=C1
Molecular Formula: C₂₃H₁₇F₉N₄O₄
Molecular Weight: 584.39 g/mol
CAS Number: 2206665-50-9
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator of the M2 muscarinic acetylcholine receptor, which is predominantly expressed in the heart. The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade that leads to a decrease in heart rate and contractility. This compound binds to a site on the M2 receptor that is distinct from the acetylcholine binding site, thereby enhancing the receptor's response to the endogenous agonist.
The signaling pathway initiated by the activation of the M2 receptor in cardiac myocytes is primarily mediated by the Gαi and Gβγ subunits of the associated G-protein.
-
Gαi Subunit Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of various downstream targets, including L-type calcium channels, leading to a decrease in cardiac contractility.
-
Gβγ Subunit Pathway: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The opening of these channels allows for an efflux of potassium ions, leading to hyperpolarization of the cell membrane. In pacemaker cells of the sinoatrial node, this hyperpolarization slows the rate of spontaneous depolarization, resulting in a decreased heart rate.
The following diagram illustrates the signaling pathway of the M2 muscarinic acetylcholine receptor and the modulatory role of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Species/Assay System | Reference |
| EC₅₀ | 2.0 nM | Functional M2-GIRK assay | [2] |
| Binding Kd | 17 nM | Human M2 Receptor Radioligand Binding Assay | [2] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are not publicly available in the reviewed literature. However, based on standard pharmacological practices, the following is a general description of the likely methodologies employed.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Kd) of a compound to its target receptor.
-
Membrane Preparation: Membranes from cells expressing the human M2 receptor are isolated.
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the M2 receptor (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki or Kd) using the Cheng-Prusoff equation.
Functional M2-GIRK Assay (General Protocol)
This functional assay measures the ability of a compound to modulate the M2 receptor-mediated activation of GIRK channels.
-
Cell Line: A cell line co-expressing the human M2 receptor and GIRK channels is used. These cells are often loaded with a potassium-sensitive fluorescent dye.
-
Compound Addition: The cells are treated with a fixed, sub-maximal concentration of an M2 receptor agonist (e.g., acetylcholine or carbachol) in the presence of varying concentrations of the test compound (this compound).
-
Signal Detection: Activation of GIRK channels leads to an efflux of potassium, which can be measured as a change in fluorescence of the potassium-sensitive dye using a plate reader.
-
Data Analysis: The concentration-response curve for the test compound is plotted, and the EC₅₀ value (the concentration at which the compound produces 50% of its maximal effect) is calculated.
The following diagram provides a generalized workflow for the characterization of a positive allosteric modulator like this compound.
Preclinical In Vivo Data
In vivo studies in conscious, spontaneously hypertensive rats have demonstrated that oral administration of this compound leads to a dose-dependent reduction in heart rate.[4] Importantly, these effects on heart rate were not accompanied by significant changes in mean arterial blood pressure.[4]
Conclusion
This compound is a potent and selective positive allosteric modulator of the M2 muscarinic acetylcholine receptor with demonstrated in vitro and in vivo activity. Its mechanism of action, which involves enhancing the natural parasympathetic regulation of cardiac function, makes it a promising therapeutic candidate for conditions characterized by autonomic imbalance. Further research and clinical development will be necessary to fully elucidate its therapeutic potential and safety profile.
References
The Discovery and Development of BAY-2413555: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-2413555 is a novel, potent, and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor M2 (M2R). Developed by Bayer, it was investigated for the treatment of heart failure with the aim of restoring cardiac autonomic balance by enhancing parasympathetic signaling. The discovery of this compound stemmed from a comprehensive high-throughput screening campaign and subsequent lead optimization. Preclinical studies demonstrated its potential to modulate heart rate without significant effects on blood pressure. However, the clinical development program, including the Phase Ib REMOTE-HF study, was prematurely terminated due to unexpected adverse findings in a chronic animal toxicology study. This guide provides an in-depth technical overview of the discovery and development history of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies employed in its evaluation.
Introduction: The Rationale for M2R Modulation in Heart Failure
Autonomic dysregulation, characterized by sympathetic overactivation and parasympathetic withdrawal, is a key pathophysiological feature of heart failure. While therapies targeting the sympathetic nervous system are well-established, there is a lack of pharmacological agents that can restore parasympathetic tone. The M2 muscarinic acetylcholine receptor is the primary mediator of parasympathetic effects in the heart, regulating heart rate, atrioventricular conduction, and atrial contractility. As a Gαi-coupled receptor, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRK), resulting in membrane hyperpolarization and a reduced heart rate.
Positive allosteric modulators (PAMs) of the M2R offer a promising therapeutic strategy. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the affinity and/or efficacy of the endogenous agonist, acetylcholine. This approach is expected to augment physiological parasympathetic signaling in a more nuanced manner, potentially avoiding the side effects associated with global receptor activation. This compound was developed as a first-in-class, selective M2R PAM to address this unmet medical need.
The Discovery of this compound
The journey to identify this compound began with a high-throughput screening (HTS) campaign of Bayer's extensive compound library. The aim was to identify novel chemical scaffolds that exhibited positive allosteric modulation of the human M2R.
High-Throughput Screening (HTS)
The HTS was designed to detect compounds that could potentiate the effect of a low concentration of acetylcholine on M2R activation.
Experimental Protocol: High-Throughput Screening (Calcium Fluorescence Assay)
-
Objective: To identify positive allosteric modulators of the M2 muscarinic receptor.
-
Assay Principle: A cell-based calcium fluorescence assay was employed. The M2 receptor, which naturally couples to Gαi, was co-expressed with a promiscuous G-protein alpha subunit (Gα16) in a suitable host cell line (e.g., CHO or HEK293 cells). This forced coupling redirects the M2R signal to the Gαq pathway, leading to an increase in intracellular calcium upon receptor activation. This calcium influx can be detected by a fluorescent calcium indicator.
-
Methodology:
-
Cells expressing the M2R and Gα16 were seeded into multi-well plates.
-
The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The compound library was screened at a fixed concentration in the presence of a sub-maximal concentration (EC20-EC30) of acetylcholine.
-
Changes in fluorescence intensity were measured using a plate reader. Compounds that significantly increased the fluorescence signal compared to acetylcholine alone were identified as potential PAMs.
-
-
Disclaimer: The specific details of the cell line, dye, and acetylcholine concentration used in the screening for this compound are not publicly available. The protocol described is a generalized representation of such an assay.
Lead Optimization
Following the identification of initial "hits" from the HTS, a rigorous lead optimization process was undertaken. This involved medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the initial chemical series. This iterative process of chemical synthesis and biological testing ultimately led to the identification of this compound as the clinical candidate.
In Vitro Pharmacology
The pharmacological properties of this compound were extensively characterized using a variety of in vitro assays to determine its potency, selectivity, and mechanism of action.
Potency at the M2 Receptor
The potency of this compound as an M2R PAM was determined using a functional assay that measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a key downstream effector of M2R signaling in cardiomyocytes.
Experimental Protocol: M2R-GIRK Thallium Flux Assay
-
Objective: To determine the functional potency of this compound as a positive allosteric modulator of the M2 receptor.
-
Assay Principle: This assay utilizes a cell line (e.g., HEK293) co-expressing the human M2R and GIRK channels. Activation of the M2R by an agonist leads to the opening of GIRK channels. The assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through the activated GIRK channels using a thallium-sensitive fluorescent dye. The increase in fluorescence is proportional to the degree of channel activation.
-
Methodology:
-
Cells expressing the M2R and GIRK channels were plated in multi-well plates.
-
The cells were loaded with a thallium-sensitive fluorescent indicator dye.
-
Cells were incubated with varying concentrations of this compound in the presence of a fixed, low concentration of acetylcholine.
-
A thallium-containing buffer was added to initiate the influx.
-
The change in fluorescence was measured over time using a kinetic plate reader.
-
The EC50 value, representing the concentration of this compound that produces 50% of the maximal potentiation, was calculated.
-
-
Disclaimer: The specific cell line, dye, and concentrations of acetylcholine and thallium used in the characterization of this compound are not publicly available. This protocol represents a general method for such an assay.
Selectivity Profile
A critical aspect of the development of this compound was its selectivity for the M2R over other muscarinic receptor subtypes (M1, M3, M4, and M5) to minimize off-target effects.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Assay | Value |
| Potency | Human M2 | M2R-GIRK Thallium Flux | EC50 = 2.0 nM |
| Human M2 | Radioligand Binding | Kd = 17 nM | |
| Selectivity | Human M1, M3, M4, M5 | Not Specified | Highly Selective (Specific Ki or IC50 values not publicly available) |
Preclinical Development
Prior to human trials, this compound underwent extensive preclinical evaluation in various animal models to assess its pharmacokinetics and pharmacodynamics.
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in rats, dogs, and monkeys to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Cmax | Tmax | AUC | Bioavailability (F%) |
| Rat | Oral / Intravenous | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dog | Oral / Intravenous | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Monkey | Oral / Intravenous | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: While preclinical pharmacokinetic studies were conducted, the specific quantitative data are not available in the public domain.
Preclinical Pharmacodynamics and Safety Pharmacology
In vivo studies in animal models were performed to evaluate the effects of this compound on cardiovascular parameters. These studies demonstrated a dose-dependent reduction in heart rate without significant effects on mean arterial blood pressure.
Clinical Development
Based on the promising preclinical data, this compound advanced into clinical development for the treatment of heart failure with reduced ejection fraction (HFrEF).
Phase I Clinical Trial (REMOTE-HF)
A Phase Ib, multicenter, double-blind, randomized, placebo-controlled dose-titration study, known as REMOTE-HF (NCT05532046), was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with HFrEF who were already on beta-blocker therapy and had an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device.
Table 3: Clinical Trial Details for this compound (REMOTE-HF)
| Parameter | Description |
| Clinical Trial Identifier | NCT05532046 |
| Phase | Ib |
| Study Design | Multicenter, double-blind, randomized, placebo-controlled, dose-titration |
| Patient Population | Heart failure with reduced ejection fraction (NYHA Class I-III, LVEF ≤ 45%) |
| Treatment Arms | Placebo, this compound (1.25 mg and 5 mg) |
| Primary Endpoint | Safety and tolerability |
Early Termination of Clinical Development
In a significant setback, all ongoing clinical studies with this compound were terminated prematurely. The decision was based on new and unexpected preclinical findings from a chronic toxicology study in monkeys, which revealed evidence of increased vascular inflammation after long-term treatment. This finding led to a re-evaluation of the risk-benefit profile for the intended long-term use in heart failure patients, which was no longer considered favorable. It is important to note that comparable adverse events were not observed in the REMOTE-HF study participants who had received treatment for a maximum of four weeks.
Visualizing the Science: Diagrams
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 Muscarinic Receptor Signaling Pathway.
This compound Drug Discovery and Development Workflow
Caption: this compound Discovery and Development Workflow.
Conclusion
This compound emerged from a well-designed discovery and preclinical development program as a promising, potent, and selective M2R PAM for the treatment of heart failure. Its development highlighted the potential of allosteric modulation to achieve therapeutic benefit by enhancing endogenous signaling pathways. However, the unforeseen preclinical toxicology findings underscore the challenges and unpredictability inherent in drug development. The story of this compound provides valuable insights for the scientific community, emphasizing the critical importance of long-term toxicology studies and the continuous assessment of the risk-benefit profile of novel therapeutic agents. While the journey of this compound has concluded, the rationale for M2R modulation in cardiovascular disease remains a compelling area for future research and drug discovery efforts.
BAY-2413555: A Deep Dive into its M2 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the M2 muscarinic acetylcholine (B1216132) receptor (M2R) selectivity profile of BAY-2413555, a potent, selective positive allosteric modulator (PAM). The information presented herein is curated for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's pharmacological characteristics.
Executive Summary
This compound is a novel small molecule that exhibits high potency and selectivity for the M2 muscarinic acetylcholine receptor. As a positive allosteric modulator, it enhances the binding and signaling of the endogenous agonist, acetylcholine, at the M2 receptor. This compound has demonstrated negligible agonistic activity on its own and shows no significant allosteric effects on other human muscarinic acetylcholine receptors (M1, M3, M4, and M5), highlighting its specific mechanism of action. The selectivity of this compound makes it a valuable tool for studying M2 receptor function and a potential therapeutic agent for conditions where potentiation of parasympathetic signaling is desired.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing a clear comparison of its activity across different muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound for the Human M2 Receptor
| Parameter | Value | Assay Type |
| Kd | 17 nM | Radioligand Binding Assay |
Table 2: Functional Potency and Selectivity of this compound
| Receptor Subtype | EC50 | Assay Type | Species | Comments |
| M2 | 2.0 nM | M2-GIRK Functional Assay | Human | Potent positive allosteric modulation |
| M1 | Not Reported | Ca2+ Mobilization Assay | Human | No significant allosteric effects observed[1] |
| M3 | Not Reported | Ca2+ Mobilization Assay | Human | No significant allosteric effects observed[1] |
| M4 | Not Reported | Ca2+ Mobilization Assay | Human | No significant allosteric effects observed[1] |
| M5 | Not Reported | Ca2+ Mobilization Assay | Human | No significant allosteric effects observed[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
Unveiling the Synthetic Pathway of BAY-2413555: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway of BAY-2413555, a novel, selective positive allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor. The synthesis is a multi-step process culminating in the formation of the core 1,8-naphthyridin-4(1H)-one carboxamide structure. This document provides a comprehensive overview of the key chemical transformations, intermediates, and associated experimental protocols.
Core Synthesis Overview
The synthesis of this compound (designated as compound 27 in the primary literature) revolves around the construction of a central 1,8-naphthyridin-4(1H)-one carboxylic acid core, followed by amide coupling with a chiral amino alcohol side chain. The key intermediates and the general synthetic strategy are outlined below.
Key Intermediates:
-
Intermediate 1: 7-chloro-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
-
Intermediate 2: (S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol
The overall synthetic logic is depicted in the following diagram:
Figure 1: High-level synthetic strategy for this compound.
Detailed Synthesis of Key Intermediates and Final Product
The following sections provide a more granular look at the synthesis of the key components and the final amide coupling step.
Synthesis of 7-chloro-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Intermediate 1)
The construction of the bicyclic naphthyridinone core is a critical phase of the synthesis. While the specific starting materials and step-by-step conditions are detailed in the supplementary information of the primary publication, the general approach involves the formation of the pyridine (B92270) and pyrimidinone rings.
A generalized workflow for the synthesis of the naphthyridinone core is as follows:
Figure 2: Generalized workflow for the synthesis of the naphthyridinone core.
Synthesis of (S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol (Intermediate 2)
The synthesis of the chiral amino alcohol side chain is crucial for the stereospecificity of the final molecule. This is typically achieved through asymmetric synthesis or resolution of a racemic mixture.
Final Step: Amide Coupling
The final step in the synthesis of this compound is the coupling of the carboxylic acid of Intermediate 1 with the amine of Intermediate 2. This is a standard amide bond formation reaction, often facilitated by a coupling agent.
Experimental Protocol: Amide Coupling
-
Dissolution: Intermediate 1 (1.0 eq) is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Activation: A coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), are added to the solution. The mixture is stirred at room temperature for a short period to activate the carboxylic acid.
-
Amine Addition: Intermediate 2 (1.0 eq) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until completion, which is monitored by an appropriate analytical technique (e.g., LC-MS).
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.
| Reactant/Reagent | Molar Equivalent | Purpose |
| Intermediate 1 | 1.0 | Carboxylic acid component |
| Intermediate 2 | 1.0 | Amine component |
| HATU | 1.1 | Coupling agent |
| DIPEA | 2.0 | Base |
| DMF | - | Solvent |
Table 1: Key reagents and their roles in the final amide coupling step.
This guide provides a foundational understanding of the synthetic pathway to this compound. For precise experimental details, including reaction times, temperatures, and specific quantities, researchers are directed to the supplementary materials of the primary scientific literature.
BAY-2413555: A Technical Whitepaper on a Novel Positive Allosteric Modulator of the M2 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-2413555 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). Developed with the therapeutic goal of restoring cardiac autonomic balance in heart failure, this compound enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine, at the M2R. This document provides an in-depth technical overview of this compound, summarizing its pharmacological properties, key experimental data, and the methodologies used in its characterization. While showing promise in early clinical development, its progression was halted due to preclinical toxicology findings. This guide serves as a comprehensive resource for researchers in the field of GPCR pharmacology and drug development.
Introduction
The M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating cardiac function. Activation of M2R in the heart leads to a decrease in heart rate, atrioventricular conduction, and cardiac contractility. In chronic heart failure, a state of autonomic imbalance with sympathetic overactivity and parasympathetic withdrawal is a key pathophysiological feature. Enhancing parasympathetic tone through M2R modulation represents a promising therapeutic strategy.
This compound was designed as a selective M2R PAM to amplify the effects of endogenous acetylcholine, thereby restoring parasympathetic control of the heart. As a PAM, it offers the potential for a more physiological modulation of receptor activity compared to direct agonists, with a lower risk of overstimulation and associated side effects.
Pharmacological Profile of this compound
In Vitro Pharmacology
This compound demonstrates potent and selective positive allosteric modulation of the human M2R. Its pharmacological activity has been characterized through a series of in vitro assays, with key quantitative data summarized in the tables below.
Table 1: In Vitro Potency and Cooperativity of this compound
| Parameter | Assay Type | Cell Line | Agonist | Value |
| EC50 | M2-GIRK Functional Assay | Recombinant | Acetylcholine | 2.0 nM[1] |
| Binding Affinity (Kd) | Radioligand Binding Assay | Human M2R | - | 17 nM[1] |
| α-Cooperativity Factor | M2-GIRK Functional Assay | Recombinant | Acetylcholine | 39[2] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Assay Type | Effect |
| M1, M3, M4, M5 | Functional Assays | Minimal to no allosteric modulation |
| Other GPCRs | Off-target screening | High selectivity for M2R |
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in various animal species to evaluate the drug-like properties of this compound.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Key Findings |
| Rat | Intravenous & Oral | Low clearance, long half-life, good bioavailability. |
| Dog | Intravenous & Oral | Low clearance, long half-life, good bioavailability. |
| Monkey | Intravenous & Oral | Low clearance, long half-life, good bioavailability. |
In Vivo Pharmacology & Clinical Studies
In vivo studies demonstrated the anticipated pharmacological effects of this compound on cardiac function. A Phase Ib clinical trial (REMOTE-HF) was initiated to evaluate its safety, tolerability, and pharmacokinetics in patients with heart failure.
Table 4: In Vivo and Clinical Findings for this compound
| Study Type | Model/Population | Key Findings |
| Ex Vivo | Isolated Rat Hearts | Dose-dependent reduction in heart rate in the presence of an M2 agonist.[1] |
| Phase Ib (REMOTE-HF) | Heart Failure Patients | Showed target engagement with an increase in heart rate recovery after exercise.[3][4] |
Signaling Pathways and Experimental Workflows
M2R Signaling Pathway
The canonical signaling pathway for the M2R involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound, as a PAM, enhances the acetylcholine-mediated activation of this pathway.
Caption: M2R signaling pathway enhanced by this compound.
Experimental Workflow: M2-GIRK Functional Assay
This assay measures the potentiation of acetylcholine-induced GIRK channel activation by this compound.
Caption: Workflow for the M2-GIRK functional assay.
Experimental Workflow: Radioligand Binding Assay
This assay determines the binding affinity of this compound to the M2R.
Caption: Workflow for the radioligand binding assay.
Experimental Protocols
M2-GIRK Functional Assay
-
Cell Culture: Maintain a stable cell line co-expressing human M2R and the GIRK channel subunits in appropriate culture medium.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom assay plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a thallium-sensitive fluorescent dye loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the assay plate.
-
Agonist Addition and Signal Detection: Place the assay plate in a fluorescence plate reader. Add a solution of acetylcholine (at a concentration that elicits a submaximal response, e.g., EC20) and simultaneously measure the fluorescence signal over time.
-
Data Analysis: Calculate the increase in fluorescence signal for each well. Plot the response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50. The cooperativity factor (α) can be calculated from the fold-shift in the acetylcholine dose-response curve in the presence of this compound.
Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells expressing the human M2R in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable M2R radioligand (e.g., [3H]-NMS), and varying concentrations of unlabeled this compound. For determination of non-specific binding, use a high concentration of a known M2R antagonist (e.g., atropine).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition binding model to determine the Ki, which is then converted to Kd.
Calcium Mobilization Assay
-
Cell Culture and Plating: Culture a cell line co-expressing the human M2R and a promiscuous G-protein (e.g., Gα16) that couples to the calcium signaling pathway. Seed the cells into 384-well black-walled, clear-bottom assay plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound or vehicle control.
-
Agonist Addition and Signal Detection: Measure the baseline fluorescence, then add acetylcholine and monitor the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Quantify the peak fluorescence response and plot it against the concentration of this compound to assess its modulatory effect on acetylcholine-induced calcium mobilization.
Toxicology and Discontinuation of Clinical Development
The clinical development of this compound was terminated due to findings from a long-term preclinical toxicology study. In this study, increased vascular inflammation was observed in monkeys after 39 weeks of treatment. This adverse finding was not observed in shorter-term studies. The mechanism underlying this toxicity is not fully understood.
Conclusion
This compound is a well-characterized M2R PAM that demonstrates high potency, selectivity, and favorable preclinical pharmacokinetic properties. It showed promise as a potential therapeutic for heart failure by restoring cardiac autonomic balance. However, long-term preclinical toxicology findings led to the discontinuation of its clinical development. The data and methodologies presented in this whitepaper provide valuable insights for researchers working on M2R pharmacology and the development of allosteric modulators for GPCRs. The journey of this compound underscores the critical importance of long-term toxicology studies in drug development.
References
- 1. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
BAY-2413555: A Positive Allosteric Modulator of the M2 Receptor for Enhancing Parasympathetic Tone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Autonomic nervous system imbalance, characterized by sympathetic overactivation and reduced parasympathetic tone, is a key pathophysiological component of cardiovascular diseases, notably heart failure.[1][2] BAY-2413555 is a novel, selective, and reversible positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R), a primary regulator of parasympathetic influence on cardiac function.[1][2][3][4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data on its effects on parasympathetic tone, and outlining the experimental protocols used in its evaluation.
Introduction: Targeting Parasympathetic Withdrawal in Heart Failure
The autonomic nervous system plays a critical role in maintaining cardiovascular homeostasis. In chronic heart failure, this balance is disrupted, leading to a state of sympathetic dominance and parasympathetic withdrawal.[2][6][7] This autonomic imbalance is associated with increased mortality and adverse cardiovascular events.[1][2] While therapies targeting the sympathetic nervous system, such as beta-blockers, are a cornerstone of heart failure management, there are currently no approved pharmacological treatments that directly enhance parasympathetic tone.[1][6][7] this compound was developed to address this unmet need by selectively modulating the M2R to restore autonomic balance.[1][2][3][4][5]
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of the M2 muscarinic acetylcholine receptor.[1][3][8] Its key mechanistic features include:
-
No Intrinsic Agonistic or Antagonistic Activity: this compound does not directly activate or inhibit the M2R.[1][3]
-
Enhanced Acetylcholine Affinity: It increases the affinity of the endogenous ligand, acetylcholine, for the M2R.[1][3]
-
Selective for M2R: The compound is highly selective for the M2 receptor over other muscarinic receptor subtypes (M1, M3, M4, M5).[1][3][8]
This allosteric modulation results in a leftward shift of the acetylcholine concentration-response curve, amplifying the physiological effects of parasympathetic signaling without disrupting its natural regulation.[1][3]
Signaling Pathway of the M2 Muscarinic Acetylcholine Receptor
The following diagram illustrates the signaling pathway of the M2 receptor and the proposed mechanism of action for this compound.
Figure 1: M2R Signaling Pathway and this compound Mechanism.
Preclinical and Clinical Data
Preclinical Studies
Preclinical investigations in animal models demonstrated the potential of this compound to enhance parasympathetic tone.
-
In Vitro: In functional M2-GIRK assays, this compound was shown to be a potent positive allosteric modulator with an EC50 of 2.0 nM.[8] It exhibited a binding affinity (Kd) of 17 nM for the human M2R in radioligand binding assays.[8]
-
Ex Vivo: In isolated rat hearts, this compound induced a dose-dependent reduction in heart rate in the presence of the M2 agonist carbachol.[8]
-
In Vivo: Studies in healthy, conscious dogs revealed that both this compound and its metabolite, M1a (BAY-2434967), produced equivalent effects on heart rate reduction and led to an increase in heart rate variability (HRV).[1]
Clinical Study: REMOTE-HF
The REMOTE-HF trial was a multicenter, double-blind, randomized, placebo-controlled, Phase Ib dose-titration study designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with heart failure with reduced ejection fraction (HFrEF).[1][2][3][4][5]
Table 1: REMOTE-HF Study Design
| Parameter | Description |
| Study Title | REMOTE-HF |
| Phase | Ib |
| Design | Multicenter, double-blind, randomized, placebo-controlled, dose-titration |
| Patient Population | Established diagnosis of heart failure with NYHA Class I-III and LVEF ≤ 45% |
| Inclusion Criteria | Implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device |
| Randomization Arms | 1. Placebo2. BAY 1.25 mg–1.25 mg (1.25 mg in Part A and Part B)3. BAY 1.25 mg–5 mg (1.25 mg in Part A and 5 mg in Part B) |
| Treatment Duration | 28 days (Part A: 14 days, Part B: 14 days) |
| Primary Endpoint | Number of participants with treatment-emergent adverse events (TEAEs) |
| Secondary Endpoints | - Number of participants with high-degree AV block or symptomatic pauses/bradycardia- Changes from baseline in resting heart rate |
| Exploratory Endpoints | - Change from baseline in heart rate recovery (HRR) at 1 and 2 minutes after exercise testing- Chronotropic reserve (CR)- Heart rate variability (HRV) |
The study was terminated prematurely due to unexpected preclinical findings from a chronic animal toxicology study in monkeys that indicated an increased risk of vascular inflammation, which altered the risk-benefit assessment for long-term treatment.[2][3][4]
Table 2: Key Efficacy Results from the REMOTE-HF Study (Part A)
| Endpoint | Placebo (N=7) | This compound 1.25 mg (Pooled, N=15) |
| Change from Baseline in Heart Rate Recovery (HRR) at 60s (bpm) | -6.7 | +7.3 |
The results from the REMOTE-HF study, although limited by the small sample size due to early termination, showed promising signs of target engagement, with a notable improvement in heart rate recovery in the this compound group compared to placebo, suggesting enhanced cardiac parasympathetic activity.[3][4][5]
Experimental Protocols
REMOTE-HF Clinical Trial Protocol
-
Study Population: Patients with a diagnosis of heart failure (NYHA Class I-III) and a left ventricular ejection fraction (LVEF) of ≤ 45% were enrolled. A key inclusion criterion was the presence of an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device due to the potential for bradycardia or atrioventricular (AV) conduction delay.[1][2][4][5]
-
Treatment Regimen: Participants were randomized to one of three arms: placebo, this compound 1.25 mg for 28 days, or this compound 1.25 mg for 14 days followed by 5 mg for 14 days.[1][4][5]
-
Safety Monitoring: The primary endpoint was the incidence of treatment-emergent adverse events (TEAEs). Secondary safety endpoints included the occurrence of high-degree AV block or symptomatic bradycardia.[1][2][4][5]
-
Efficacy Assessments: Exploratory endpoints to assess the effect on parasympathetic tone included changes from baseline in heart rate recovery (HRR) after exercise testing, chronotropic reserve, and heart rate variability (HRV).[1][2]
Workflow for the REMOTE-HF Study
Figure 2: REMOTE-HF Study Workflow.
Conclusion
This compound is a first-in-class positive allosteric modulator of the M2 muscarinic acetylcholine receptor that has shown promise in enhancing parasympathetic tone. Preclinical studies demonstrated its intended mechanism of action and effects on heart rate and HRV. The REMOTE-HF clinical trial, although terminated early, provided preliminary evidence of target engagement in patients with heart failure, as indicated by improvements in heart rate recovery. The unexpected preclinical safety findings underscore the importance of long-term toxicology studies for novel therapeutic agents. While the clinical development of this compound has been halted, the data gathered provide valuable insights into the potential of M2R modulation as a therapeutic strategy for restoring autonomic balance in cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
Unraveling the Off-Target Profile of BAY-2413555: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Executive Summary
BAY-2413555 is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R), developed for the treatment of heart failure.[1][2] As a highly targeted agent, its preclinical development focused on ensuring selectivity for the M2R to minimize off-target effects. This guide provides a comprehensive overview of the publicly available data on the potential off-target activities of this compound. The data reveals a molecule with high selectivity for its intended target over other muscarinic receptor subtypes and a clean profile regarding major cytochrome P450 (CYP) isoforms.[3] However, the clinical development of this compound was ultimately halted due to a significant and unexpected preclinical toxicology finding of increased vascular inflammation in monkeys, a critical off-target effect that underscores the importance of comprehensive safety pharmacology.[4][5] This document summarizes the key quantitative data, details the experimental methodologies, and provides visual representations of relevant pathways and workflows to offer a deeper understanding of the off-target profile of this compound.
Selectivity Profiling: Muscarinic Receptor Subtypes
This compound was designed to be a highly selective M2R PAM, thereby avoiding the side effects associated with agonism of other muscarinic receptor subtypes.[1] The selectivity was primarily assessed through functional assays measuring calcium mobilization in cells expressing the different human muscarinic receptor subtypes.
Data Presentation: Muscarinic Receptor Selectivity
| Receptor Subtype | Assay Type | Parameter | This compound Concentration | Result |
| M2R | Ca2+ Mobilization | Shift Factor | 1 µM | 46 |
| 10 µM | 59 | |||
| M1R | Ca2+ Mobilization | Shift Factor | 1 µM & 10 µM | Minimal Shift |
| M3R | Ca2+ Mobilization | Shift Factor | 1 µM & 10 µM | Minimal Shift |
| M4R | Ca2+ Mobilization | Shift Factor | 1 µM & 10 µM | Minimal Shift |
| M5R | Ca2+ Mobilization | Shift Factor | 1 µM & 10 µM | Minimal Shift |
| Shift Factor is the ratio of the EC50 of acetylcholine in the absence versus the presence of this compound. A higher shift factor indicates a greater potentiation of the acetylcholine response.[3] |
Experimental Protocols: Muscarinic Receptor Selectivity Assay
The selectivity of this compound for the M2 muscarinic receptor subtype over M1, M3, M4, and M5 subtypes was determined using a functional calcium mobilization assay.[3] The general protocol for such an assay is as follows:
-
Cell Culture: Stably transfected cell lines, each expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5), are cultured in appropriate media and conditions.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Agonist Stimulation: The cells are then stimulated with a range of concentrations of the endogenous agonist, acetylcholine.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration-response curves for acetylcholine in the presence and absence of this compound are plotted. The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve. The shift factor is then calculated as the ratio of the EC50 of acetylcholine in the absence of the modulator to the EC50 in the presence of the modulator.
In Vitro Safety Pharmacology: Cytochrome P450 Inhibition
To assess the potential for drug-drug interactions, this compound was evaluated for its inhibitory effects on major cytochrome P450 (CYP) isoforms.
Data Presentation: CYP Isoform Inhibition
| CYP Isoform | Result |
| Major CYP Isoforms | No significant inhibition |
| CYP Induction | No CYP induction |
| The specific CYP isoforms tested and the quantitative inhibition values (e.g., IC50) are not publicly available, but the qualitative outcome has been reported.[3] |
Experimental Protocols: Cytochrome P450 Inhibition Assay
Standard in vitro assays to determine CYP inhibition typically involve the following steps:
-
Microsome Incubation: Human liver microsomes, which are rich in CYP enzymes, are used as the enzyme source.
-
Substrate and Inhibitor Addition: A specific probe substrate for each CYP isoform is added to the incubation mixture along with a range of concentrations of the test compound (this compound).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of a cofactor, such as NADPH, and incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value, the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then calculated.
Preclinical Toxicology: A Critical Off-Target Finding
The most significant off-target activity of this compound was identified during chronic toxicology studies, which ultimately led to the termination of its clinical development.
Key Finding: Vascular Inflammation
In a chronic toxicology study conducted in monkeys, long-term administration of this compound was associated with evidence of increased vascular inflammation.[4][5] This unexpected finding raised significant safety concerns for the intended long-term treatment of heart failure patients, leading to a re-evaluation of the risk-benefit profile and the discontinuation of all ongoing clinical studies.[1] The specific pathomechanism of this inflammatory response has not been publicly detailed.
Experimental Protocols: Chronic Toxicology Studies
While the specific details of the this compound toxicology study are not fully available, a general protocol for a chronic toxicology study in non-human primates involves:
-
Animal Model: A relevant non-human primate species (in this case, monkeys) is selected.
-
Dose Administration: The test compound (this compound) is administered daily for an extended period (e.g., several months) at multiple dose levels, including a control group receiving a vehicle.
-
In-life Monitoring: Animals are monitored regularly for clinical signs of toxicity, changes in body weight, food consumption, and other physiological parameters.
-
Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.
-
Terminal Procedures: At the end of the study, a comprehensive necropsy is performed. Tissues and organs are examined macroscopically and microscopically by a veterinary pathologist.
-
Histopathology: A wide range of tissues, with a particular focus on potential target organs, are processed for histopathological examination to identify any cellular or tissue abnormalities, such as inflammation.
Visualizing the Context of Off-Target Assessment
To better understand the framework within which off-target activities are evaluated, the following diagrams illustrate the intended signaling pathway of this compound and a typical workflow for preclinical safety assessment.
M2 Muscarinic Receptor Signaling Pathway
Caption: Intended M2R signaling pathway modulated by this compound.
General Workflow for Preclinical Off-Target Safety Assessment
Caption: A typical workflow for preclinical off-target safety assessment.
Conclusion
The available data on this compound indicates a compound with a high degree of selectivity for its intended target, the M2 muscarinic receptor, over other muscarinic subtypes, and a low potential for CYP-mediated drug-drug interactions. However, the discovery of vascular inflammation in chronic non-rodent toxicology studies highlights a critical, unforeseen off-target liability. This case underscores the comprehensive nature of preclinical safety assessment and the potential for unexpected findings to emerge, even with highly selective molecules. For researchers and drug developers, the story of this compound serves as a crucial reminder of the importance of thorough and multi-faceted safety evaluation in the journey of a drug candidate from the laboratory to the clinic.
References
BAY-2413555: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of BAY-2413555, a selective positive allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor. The data and methodologies presented are compiled from publicly available scientific literature, primarily the discovery and characterization of this compound as detailed in the Journal of Medicinal Chemistry.
Solubility Profile
The development of this compound involved extensive optimization of its physicochemical properties to ensure suitability for oral administration.[1][2][3] The following table summarizes the reported solubility data.
Table 1: Solubility of this compound
| Solvent System | Concentration | Method | Reference |
| Aqueous Buffer (pH 7.4) | > 200 µM | Kinetic Solubility | [1] |
| Simulated Gastric Fluid (pH 1.2) | Data not available | - | - |
| Simulated Intestinal Fluid (pH 6.8) | Data not available | - | - |
| Ethanol | Data not available | - | - |
| Dimethyl Sulfoxide (B87167) (DMSO) | Data not available | - | - |
Note: Specific quantitative data for solvents other than aqueous buffer at pH 7.4 is not detailed in the primary publication. Further studies would be required to establish a comprehensive solvent solubility profile.
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility of this compound was determined using a high-throughput method.
Methodology:
-
Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: The DMSO stock solution was serially diluted in DMSO.
-
Solubility Determination: An aliquot of each DMSO solution was added to an aqueous buffer (pH 7.4) and shaken for a specified period.
-
Analysis: The resulting solutions were analyzed by nephelometry or a similar light-scattering technique to detect precipitation. The highest concentration at which no precipitation was observed was reported as the kinetic solubility.
Workflow for Kinetic Solubility Determination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-2413555: A Technical Guide to a Novel M2 Muscarinic Receptor Modulator for Investigating Autonomic Nervous System Imbalance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BAY-2413555, a first-in-class, selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor. Developed to address the autonomic nervous system imbalance characterized by parasympathetic withdrawal and sympathetic overactivation in conditions such as heart failure, this compound offered a novel therapeutic approach by enhancing vagal control of cardiac function.[1] This document details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols utilized in its evaluation. Despite promising initial findings, the clinical development of this compound was halted due to unforeseen preclinical toxicology results. This guide serves as a comprehensive resource for researchers investigating autonomic nervous system modulation and the development of M2 receptor-targeted therapies.
Introduction: The Challenge of Autonomic Imbalance
An imbalance in the autonomic nervous system, specifically the interplay between the sympathetic ("fight-or-flight") and parasympathetic ("rest-and-digest") branches, is a critical pathophysiological driver in numerous cardiovascular diseases, most notably heart failure.[1][2] This disbalance typically manifests as an overactivation of the sympathetic nervous system and a withdrawal of parasympathetic tone. While therapies aimed at mitigating sympathetic overactivity are well-established, there is a significant unmet need for treatments that can restore parasympathetic function.[1] this compound was designed to address this gap by selectively enhancing the effects of the endogenous neurotransmitter acetylcholine at the M2 muscarinic receptors, which are predominantly expressed in the heart and play a crucial role in regulating cardiac chronotropy, dromotropy, and inotropy.[1]
Mechanism of Action: A Selective M2 Receptor PAM
This compound functions as a positive allosteric modulator of the M2 muscarinic acetylcholine receptor.[2][3] Unlike direct agonists, this compound has no intrinsic agonistic or antagonistic activity on its own. Instead, it binds to an allosteric site on the M2 receptor, increasing the affinity of acetylcholine for its orthosteric binding site.[2][3] This potentiation of endogenous signaling leads to a leftward shift in the concentration-response curve of acetylcholine, effectively amplifying the natural parasympathetic response.[2][3] A key advantage of this mechanism is the preservation of the physiological regulation of parasympathetic signaling.
The compound is highly selective for the M2 receptor subtype, with no significant allosteric effects on other human muscarinic acetylcholine receptors (M1, M3, M4, and M5).[2][3] This selectivity is crucial for minimizing off-target effects that could arise from modulating other muscarinic receptors distributed throughout the body.
Signaling pathway of this compound at the M2 muscarinic receptor.
Preclinical Data
In Vitro Pharmacology
The potency and selectivity of this compound were established through a series of in vitro assays.
| Parameter | Value | Assay |
| EC50 | 2.0 nM | Functional M2-GIRK Assay |
| Binding Kd | 17 nM | Radioligand Binding Assay (Human M2R) |
| Selectivity | High for M2 | No significant allosteric effects on M1, M3, M4, M5 |
| Intrinsic Activity | Negligible | No agonistic activity on M1-M5 receptors |
Table 1: In Vitro Pharmacology of this compound. [4]
-
Functional M2-GIRK Assay: This assay measures the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels upon M2 receptor stimulation. The EC50 value represents the concentration of this compound required to produce 50% of the maximal response in the presence of a fixed concentration of acetylcholine.
-
Radioligand Binding Assay: This assay determines the binding affinity of this compound to the human M2 receptor. The Kd (dissociation constant) value is a measure of this affinity, with a lower value indicating higher affinity.[4]
In Vivo Pharmacology
Preclinical in vivo studies were conducted in multiple animal models to assess the physiological effects of this compound.
| Species | Doses | Key Findings |
| Rat | 1, 3, and 10 mg/kg (oral) | Dose-dependent reduction in heart rate. No significant impact on mean arterial blood pressure. No atrioventricular (AV) block or other arrhythmias observed. |
| Dog | Not specified | Reduction in heart rate and an increase in heart rate variability (HRV). |
| Monkey | Not specified | Similar observations of heart rate reduction. |
Table 2: In Vivo Pharmacological Effects of this compound. [2]
-
Telemetric Monitoring in Conscious Rats: Spontaneously hypertensive telemetric rats were orally administered this compound. Heart rate and mean arterial blood pressure were continuously monitored using telemetry to assess the cardiovascular effects of the compound in a conscious, unrestrained state.
-
Isolated Rat Langendorff Heart Model: In an ex vivo setting, isolated rat hearts were perfused with a solution containing the M2 agonist carbachol. This compound was then administered to determine its dose-dependent effect on heart rate.[2] This effect was shown to be reversible with the non-selective muscarinic antagonist atropine.[2]
Clinical Development: The REMOTE-HF Study
The safety, tolerability, and pharmacokinetics of this compound were evaluated in a Phase Ib clinical trial known as REMOTE-HF.[2][3]
Study Design
The REMOTE-HF study was a multicenter, double-blind, randomized, placebo-controlled, dose-titration study.[2][3][5]
| Parameter | Description |
| Study Population | Patients with an established diagnosis of heart failure with reduced ejection fraction (HFrEF), NYHA Class I-III, and LVEF ≤ 45%.[2][3][5] |
| Inclusion Criteria | Patients were required to have an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device.[2][3][5] |
| Treatment Arms | 1. Placebo2. This compound 1.25 mg (14 days) -> 1.25 mg (14 days)3. This compound 1.25 mg (14 days) -> 5 mg (14 days) |
| Primary Endpoint | Number of participants with treatment-emergent adverse events (TEAEs).[5] |
| Secondary Endpoints | - Number of participants with high-degree AV block or symptomatic bradycardia.- Changes from baseline in resting heart rate.[5] |
| Exploratory Endpoints | - Change from baseline in heart rate recovery (HRR) at 1 and 2 minutes after exercise testing.- Chronotropic reserve (CR). |
Table 3: REMOTE-HF Study Design.
Workflow of the REMOTE-HF clinical trial.
Clinical Findings
The REMOTE-HF study was terminated early due to preclinical toxicology findings.[3][5][6] Of the planned 129 participants, only 22 were randomized.[2][5] The available data, therefore, should be interpreted with caution.
| Endpoint | Result |
| Safety and Tolerability | This compound was generally safe and well-tolerated in the study population. No deaths or TEAEs leading to discontinuation were observed. No symptomatic bradycardia or AV blocks were reported.[3][5][6] |
| Heart Rate Recovery (HRR) at 60s | A notable change was observed in the pooled this compound treatment arms compared to placebo (+7.3 bpm vs. -6.7 bpm), suggesting enhanced cardiac parasympathetic activity.[5][6] |
| Pharmacokinetics | The human half-life of this compound was determined to be approximately 37 hours.[2] |
Table 4: Key Clinical Findings from the REMOTE-HF Study.
Toxicology and Discontinuation of Development
The development of this compound was halted due to unexpected findings in a chronic animal toxicology study.[2][3][5]
-
Study: A 39-week chronic toxicology study in monkeys.
-
Finding: Evidence of increased vascular inflammation in several organs.
-
Implication: This finding led to an unfavorable risk-benefit balance for the intended long-term treatment of heart failure patients, resulting in the early termination of the REMOTE-HF study and discontinuation of the development program.[3][5][6]
It is important to note that similar adverse events were not observed in shorter preclinical studies (4 and 13 weeks) or in the human participants of the REMOTE-HF trial.[2]
Logical flow leading to the discontinuation of this compound development.
Conclusion and Future Perspectives
This compound represented a promising, mechanism-based approach to restoring autonomic balance in heart failure by selectively modulating the M2 muscarinic receptor. The preclinical and early clinical data demonstrated target engagement and a favorable safety profile in the short term. However, the unforeseen findings of vascular inflammation in a long-term preclinical toxicology study underscore the importance of comprehensive, long-duration safety assessments in drug development.
While the journey of this compound has concluded, the insights gained from its development provide valuable lessons for the scientific community. The selective positive allosteric modulation of the M2 receptor remains a viable and intriguing therapeutic strategy for cardiovascular and other diseases characterized by autonomic dysfunction. Future research in this area will need to focus on developing molecules that not only exhibit the desired pharmacological profile but also possess a clean long-term safety profile. The data and experimental methodologies detailed in this guide can serve as a valuable resource for these future endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
- 5. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BAY-2413555: A Positive Allosteric Modulator of the M2 Receptor for Restoring Cardiac Autonomic Balance
An In-depth Technical Guide
Abstract
Autonomic nervous system imbalance, characterized by sympathetic overactivation and parasympathetic withdrawal, is a key pathophysiological driver in heart failure.[1][2] BAY-2413555 is a novel, selective, and reversible positive allosteric modulator (PAM) of the muscarinic M2 acetylcholine (B1216132) receptor (M2R), a primary receptor in the parasympathetic control of cardiac function.[1][2] Developed to enhance parasympathetic signaling, this compound aimed to restore cardiac autonomic balance in patients with heart failure.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical findings, and experimental protocols related to this compound. The development of this compound was discontinued (B1498344) due to unexpected preclinical toxicology findings of vascular inflammation in a chronic animal study.[1][3][4]
Introduction
Heart failure (HF) is a complex clinical syndrome often associated with significant dysregulation of the autonomic nervous system.[1] This "autonomic imbalance," characterized by a persistent increase in sympathetic tone and a reduction in parasympathetic (vagal) activity, contributes to the progression of cardiac dysfunction and is associated with poor prognosis.[1] While therapies targeting the sympathetic nervous system, such as beta-blockers, are a cornerstone of HF management, there is a lack of pharmacological agents that directly enhance parasympathetic tone.[1][2]
This compound emerged as a first-in-class therapeutic candidate designed to address this unmet need. As a positive allosteric modulator of the M2 muscarinic receptor, this compound was developed to amplify the effects of the endogenous neurotransmitter, acetylcholine (ACh), thereby augmenting parasympathetic control of the heart and helping to restore a more balanced autonomic state.[1][2]
Mechanism of Action: M2 Receptor Positive Allosteric Modulation
This compound functions as a positive allosteric modulator of the M2 muscarinic acetylcholine receptor.[1][2] Unlike direct agonists, this compound does not activate the M2 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, separate from the orthosteric site where acetylcholine binds.[5][6] This binding event induces a conformational change in the receptor that increases the affinity of acetylcholine for its binding site.[1] The result is a potentiation of the endogenous parasympathetic signaling, leading to a more pronounced physiological response for a given level of vagal nerve activity.[1]
The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to inhibitory G proteins (Gi/o).[5] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRK), which causes membrane hyperpolarization.[5] In the sinoatrial (SA) node, these effects slow the rate of diastolic depolarization, resulting in a decreased heart rate.[7]
Quantitative Data Summary
The primary clinical investigation of this compound was the REMOTE-HF study, a Phase Ib, multicenter, double-blind, randomized, placebo-controlled trial.[1][4] The study was terminated prematurely due to preclinical toxicology findings.[1][4] Consequently, the dataset is limited.
Table 1: REMOTE-HF Study Design and Patient Disposition [1][4]
| Parameter | Placebo | BAY 1.25 mg -> 1.25 mg | BAY 1.25 mg -> 5 mg |
| Randomized Participants | 7 | 8 | 7 |
| Treatment Duration | 28 days (Parts A & B) | 28 days (Parts A & B) | 28 days (Parts A & B) |
| Part A Dose | Placebo | 1.25 mg | 1.25 mg |
| Part B Dose | Placebo | 1.25 mg | 5 mg |
Table 2: Change in Heart Rate Recovery (HRR) at 60 Seconds Post-Exercise (Part A) [3][4]
| Treatment Group | Mean Change from Baseline (bpm) |
| Placebo | -6.7 |
| This compound (1.25 mg, pooled) | +7.3 |
Experimental Protocols
Preclinical Assessment of Cardiac Autonomic Function
Standard preclinical evaluation of compounds targeting cardiac autonomic function involves a battery of in vitro and in vivo assays.
-
In Vitro Electrophysiology:
-
hERG Channel Assay: To assess the potential for QT prolongation and proarrhythmic risk, the effect of the compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel is evaluated using patch-clamp techniques on cells expressing the channel.[8]
-
Isolated Cardiac Tissue Preparations: The effects on action potential duration and shape are studied in isolated cardiac tissues, such as Purkinje fibers or papillary muscles.[9]
-
-
In Vivo Hemodynamic and Electrophysiological Monitoring:
-
Telemetry in Conscious Animals: Conscious, unrestrained animals (e.g., dogs, non-human primates) are often instrumented with telemetry devices to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.[9] This allows for the assessment of drug effects in a physiological state, minimizing the confounding effects of anesthesia and restraint.[9]
-
Autonomic Blockade Studies: Pharmacological agents like atropine (B194438) (muscarinic antagonist) and propranolol (B1214883) (beta-blocker) can be used to dissect the relative contributions of the parasympathetic and sympathetic nervous systems to the observed cardiovascular effects of the test compound.
-
REMOTE-HF Clinical Trial Protocol
The REMOTE-HF study was designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with heart failure.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, phase Ib dose-titration study.[1]
-
Patient Population: Patients with an established diagnosis of heart failure (NYHA Class I-III) and a left ventricular ejection fraction (LVEF) of ≤ 45%.[1] A key inclusion criterion was the presence of an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device.[1]
-
Treatment Regimen: A 28-day treatment period divided into two 14-day parts (A and B).[1] Patients were randomized to one of three arms: placebo, 1.25 mg this compound in both parts, or 1.25 mg in Part A followed by 5 mg in Part B.[1]
-
Endpoints:
-
Primary Safety Endpoint: Number of participants with treatment-emergent adverse events (TEAEs).[1]
-
Secondary Endpoints: Number of participants with high-degree atrioventricular (AV) block or symptomatic bradycardia, and changes from baseline in resting heart rate.[1]
-
Exploratory Endpoints: Changes from baseline in heart rate recovery (HRR) at 1 and 2 minutes after exercise testing and chronotropic reserve.[1]
-
-
Heart Rate Recovery (HRR) Measurement:
-
HRR is a measure of the decline in heart rate after cessation of exercise and is an indicator of autonomic function, particularly vagal tone.
-
In the REMOTE-HF study, HRR was assessed after exercise testing. The standard method involves calculating the difference between the peak heart rate during exercise and the heart rate at a specified time point (e.g., 60 seconds) after stopping exercise.[10]
-
Mandatory Visualizations
Conclusion
This compound represented a promising therapeutic approach to address the unmet need for enhancing parasympathetic tone in heart failure. Its mechanism as a positive allosteric modulator of the M2 muscarinic receptor offered a novel strategy to restore cardiac autonomic balance. The early clinical data from the REMOTE-HF study, although limited, suggested target engagement with an improvement in heart rate recovery, a marker of enhanced parasympathetic activity.[3][4] However, the emergence of unexpected preclinical toxicology findings, specifically vascular inflammation in a chronic non-human primate study, led to the discontinuation of its development.[1][3][4] This outcome underscores the critical importance of long-term safety assessments in drug development. The story of this compound provides valuable insights for researchers and drug development professionals working on novel cardiovascular therapies, particularly those targeting the autonomic nervous system.
References
- 1. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heart rate recovery and methodological issues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BAY-2413555 and its Interaction with Acetylcholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-2413555 is a novel, selective, and reversible positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 receptor (M2R).[1][2][3] Developed with the therapeutic goal of enhancing parasympathetic signaling to restore cardiac autonomic balance in heart failure, this compound does not exhibit intrinsic agonistic or antagonistic activity.[1][2][4] Instead, it potentiates the effect of the endogenous ligand, acetylcholine, by increasing its affinity for the M2 receptor.[1][2][4] This document provides a comprehensive technical overview of the pharmacological properties of this compound, with a focus on its interaction with acetylcholine, and details the key experimental methodologies used in its preclinical and clinical evaluation. Although the clinical development of this compound was terminated due to preclinical toxicology findings, the data gathered on its mechanism of action provide valuable insights into the modulation of the M2 receptor.[1][2]
Introduction: The Role of the M2 Receptor and the Therapeutic Rationale for this compound
The autonomic nervous system plays a critical role in cardiovascular homeostasis, with the parasympathetic and sympathetic branches exerting opposing effects on heart rate and contractility. In heart failure, an imbalance occurs, characterized by sympathetic overactivation and parasympathetic withdrawal.[5][6] The M2 muscarinic acetylcholine receptor is the predominant subtype in the heart, responsible for mediating the effects of acetylcholine released from the vagus nerve. Activation of the M2R leads to a negative chronotropic effect (slowing of the heart rate).
This compound was designed to address this autonomic imbalance by selectively enhancing the effects of endogenous acetylcholine at the M2 receptor. As a positive allosteric modulator, it was hypothesized to restore parasympathetic tone in a more physiological manner than direct agonists, which can lead to overstimulation and adverse effects.
Pharmacological Profile of this compound
Mechanism of Action: Positive Allosteric Modulation
This compound acts as a positive allosteric modulator of the M2 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of acetylcholine.[4] This binding event induces a conformational change in the receptor that increases the affinity of acetylcholine for its binding site.[1][2][4] Consequently, the concentration-response curve for acetylcholine is shifted to the left, indicating that a lower concentration of the endogenous agonist is required to elicit a given physiological response.[1][2][4] Importantly, this compound has no intrinsic agonistic or antagonistic activity, meaning it does not activate or block the receptor on its own.[1][2][4]
Potency and Selectivity
In vitro studies have demonstrated the high potency and selectivity of this compound for the M2 receptor.
| Parameter | Value | Assay | Reference |
| EC50 | 2.0 nM | Functional M2-GIRK Assay | [7] |
| Binding Kd | 17 nM | Radioligand Binding Assay (human M2R) | [7] |
This compound is highly selective for the M2 receptor over other muscarinic receptor subtypes (M1, M3, M4, and M5) and does not exert significant allosteric effects on them.[4][7]
Experimental Protocols
In Vitro Assays
Principle: This assay measures the functional consequence of M2 receptor activation, which is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. In cardiac myocytes, this leads to potassium efflux and hyperpolarization, resulting in a decreased heart rate. In a cellular assay, the opening of GIRK channels can be measured as a change in ion flow or membrane potential.
General Methodology:
-
Cell Line: A suitable host cell line (e.g., HEK293 or CHO cells) is co-transfected with the human M2 receptor and the subunits of the GIRK channel (GIRK1 and GIRK4).
-
Assay Principle: The assay measures the change in potassium ion flux or membrane potential upon stimulation with an M2 receptor agonist. This can be detected using fluorescent dyes sensitive to membrane potential or by measuring ion concentrations.
-
Procedure:
-
The transfected cells are plated in a multi-well format.
-
The cells are incubated with varying concentrations of acetylcholine in the presence and absence of a fixed concentration of this compound.
-
A fluorescent dye that reports changes in membrane potential is added.
-
The change in fluorescence is measured using a plate reader.
-
-
Data Analysis: The concentration-response curves for acetylcholine are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated. The leftward shift in the acetylcholine dose-response curve in the presence of this compound is indicative of positive allosteric modulation.
Note: The specific details of the M2-GIRK assay protocol used for this compound by the developing parties have not been publicly disclosed.
Principle: This assay is used to determine the binding affinity (Kd) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest.
General Methodology for M2 Receptor Binding:
-
Receptor Source: Membranes are prepared from a cell line expressing the human M2 receptor or from a tissue known to have a high density of M2 receptors (e.g., heart tissue).
-
Radioligand: A radiolabeled antagonist with high affinity for the M2 receptor, such as [3H]N-methylscopolamine ([3H]NMS), is commonly used.
-
Procedure:
-
The receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Note: The specific radioligand, its concentration, and the precise incubation conditions used for the this compound binding assays have not been detailed in the available literature.
Ex Vivo Model
Principle: This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic physiological influences. The heart is perfused with a nutrient-rich solution in a retrograde manner through the aorta, which allows for the delivery of drugs directly to the coronary circulation.
General Methodology (Rat Heart):
-
Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold perfusion buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Perfusion: The heart is perfused with a warmed (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Drug Administration: After a stabilization period, a baseline heart rate is recorded. Carbachol (B1668302), a stable analog of acetylcholine, is added to the perfusion buffer to stimulate the M2 receptors. Subsequently, different concentrations of this compound are added to the perfusate.
-
Data Acquisition: Heart rate and other cardiac parameters (e.g., contractile force) are continuously monitored and recorded.
-
Data Analysis: The dose-dependent effect of this compound on heart rate in the presence of carbachol is determined.
Note: While it is known that this compound was tested in this model and showed a dose-dependent reduction in heart rate in the presence of carbachol, the specific concentrations of carbachol and the dose range of this compound used have not been published.
Clinical Evaluation
Design: The REMOTE-HF study was a multicenter, double-blind, randomized, placebo-controlled, Phase Ib dose-titration study.[1][2][3]
Patient Population: The study enrolled patients with an established diagnosis of heart failure with reduced ejection fraction (NYHA Class I-III and LVEF ≤ 45%).[1][2][3]
Treatment Arms: Participants were randomized to one of three arms:
-
Placebo[3]
-
This compound 1.25 mg daily[3]
-
This compound 1.25 mg daily for 14 days, followed by 5 mg daily for 14 days[3]
Endpoints:
-
Primary Endpoint: Safety and tolerability, assessed by the number of participants with treatment-emergent adverse events.[2][3]
-
Secondary Endpoints: Included changes in resting heart rate and heart rate recovery after exercise.[2][3]
Key Findings: The study showed that this compound was generally safe and well-tolerated in the short term.[1][3] There were promising signs of target engagement, with a notable increase in heart rate recovery in the this compound treatment arms compared to placebo (+7.3 bpm vs. -6.7 bpm).[3]
Study Termination: The REMOTE-HF study and all other ongoing clinical studies with this compound were terminated early due to unexpected preclinical findings of increased vascular inflammation in a chronic animal toxicology study.[1][2][3]
Visualizations
Signaling Pathway of Acetylcholine via the M2 Receptor and Modulation by this compound
Caption: M2R signaling pathway and the allosteric modulation by this compound.
Experimental Workflow for the Isolated Langendorff Heart Model
Caption: Workflow for assessing this compound in the isolated heart model.
Conclusion
This compound is a potent and selective positive allosteric modulator of the M2 muscarinic acetylcholine receptor that enhances the affinity of the endogenous agonist, acetylcholine. Preclinical and early clinical data demonstrated its potential to restore parasympathetic tone in heart failure. Although its development was halted, the study of this compound has contributed to a deeper understanding of the pharmacology of the M2 receptor and the potential of allosteric modulation as a therapeutic strategy. The experimental methodologies described herein provide a framework for the evaluation of future compounds targeting this important receptor.
References
- 1. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of BAY-2413555, a Positive Allosteric Modulator of the M2 Muscarinic Acetylcholine Receptor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
BAY-2413555 is a potent and selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2 receptor).[1] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine, at the M2 receptor, rather than exhibiting intrinsic agonist activity itself.[2][3] The M2 receptor, a G protein-coupled receptor (GPCR), primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This signaling pathway is crucial in regulating cardiac function. These application notes provide detailed protocols for the in vitro characterization of this compound using radioligand binding, cAMP accumulation, and G protein-gated inwardly rectifying potassium (GIRK) channel activation assays.
Introduction
The M2 muscarinic acetylcholine receptor is a critical component of the parasympathetic nervous system, playing a key role in the regulation of heart rate.[4] Dysregulation of M2 receptor signaling is implicated in various cardiovascular disorders. This compound has been identified as a selective positive allosteric modulator of the M2 receptor, offering a potential therapeutic approach by sensitizing the receptor to its natural ligand, acetylcholine.[1][2][3] In vitro assays are essential for characterizing the pharmacological properties of compounds like this compound, providing quantitative data on its binding affinity, potency, and mechanism of action.
This document outlines three key in vitro assays for the comprehensive evaluation of this compound's effects on the M2 receptor:
-
Radioligand Binding Assay: To determine the binding affinity (Kd) of this compound to the M2 receptor and its effect on the binding of an orthosteric ligand.
-
cAMP Accumulation Assay: To functionally assess the potentiation of agonist-induced inhibition of cAMP production by this compound.
-
GIRK Channel Activation Assay: To measure the functional consequence of M2 receptor activation through the Gβγ-mediated opening of GIRK channels and the modulatory effect of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at the human M2 receptor.
| Parameter | Assay Type | Value | Reference |
| EC50 | Functional M2-GIRK Assay | 2.0 nM | [1] |
| Kd | Radioligand Binding Assay | 17 nM | [1] |
M2 Receptor Signaling Pathway
The M2 muscarinic receptor is a Gi-coupled GPCR. Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gi protein. The activated Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of the second messenger cAMP. The Gβγ subunits dissociate and can directly activate other effectors, such as G protein-gated inwardly rectifying potassium (GIRK) channels.
Experimental Protocols
The following protocols are intended to serve as a guide for the in vitro characterization of this compound. Optimization may be required depending on the specific cell line and reagents used.
Experimental Workflow Overview
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for the M2 receptor and to characterize its allosteric effect on the binding of an orthosteric antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human M2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Binding Control: Atropine (B194438).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the M2 receptor to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Saturation Binding Assay (to determine the effect of this compound on [³H]-NMS binding):
-
Prepare serial dilutions of [³H]-NMS in assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: [³H]-NMS at various concentrations.
-
Non-specific Binding (NSB): [³H]-NMS at various concentrations + a high concentration of atropine (e.g., 1 µM).
-
Total Binding with PAM: [³H]-NMS at various concentrations + a fixed concentration of this compound.
-
-
Add 50 µL of the appropriate ligand solution and 50 µL of assay buffer (or atropine/BAY-2413555 solution) to each well.
-
Add 100 µL of diluted cell membranes to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]-NMS concentration.
-
Plot specific binding versus the concentration of [³H]-NMS and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax in the absence and presence of this compound.
-
An increase in the affinity (decrease in Kd) of [³H]-NMS in the presence of this compound indicates positive cooperativity.
-
cAMP Accumulation Assay
Objective: To functionally assess the ability of this compound to potentiate the agonist-induced inhibition of cAMP production.
Materials:
-
Cells: A cell line stably expressing the human M2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Agonist: Acetylcholine or a stable analog like carbachol.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium.
-
Stimulation Buffer: As recommended by the cAMP assay kit manufacturer, often a buffer containing a phosphodiesterase inhibitor like IBMX.
Protocol:
-
Cell Plating:
-
Seed cells expressing the M2 receptor into 96- or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.
-
Prepare a concentration-response curve of the agonist (e.g., acetylcholine) in the presence of a fixed concentration of this compound or vehicle.
-
Add the agonist solutions to the wells, along with a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence and absence of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of the agonist under each condition.
-
A leftward shift in the agonist's concentration-response curve (a decrease in the EC₅₀ value) in the presence of this compound indicates positive allosteric modulation of agonist potency.
-
G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation Assay
Objective: To measure the potentiation of agonist-induced GIRK channel activation by this compound using a thallium flux assay.
Materials:
-
Cells: A cell line co-expressing the human M2 receptor and GIRK channel subunits (e.g., Kir3.1/3.2).
-
Agonist: Acetylcholine or carbachol.
-
Test Compound: this compound.
-
Thallium Flux Assay Kit: A commercially available kit containing a thallium-sensitive fluorescent dye.
-
Assay Buffer: As specified by the thallium flux assay kit.
-
Stimulus Buffer: Assay buffer containing thallium sulfate.
-
Fluorescent plate reader.
Protocol:
-
Cell Plating:
-
Plate the M2R/GIRK co-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the kit manufacturer's instructions. This typically involves a 60-90 minute incubation at 37°C.
-
-
Assay Procedure:
-
Prepare concentration-response curves of the agonist in the presence of varying concentrations of this compound or vehicle in assay buffer.
-
Place the cell plate in a fluorescent plate reader.
-
Initiate the assay by adding the agonist and this compound solutions, followed immediately by the addition of the thallium-containing stimulus buffer.
-
Measure the fluorescence intensity over time. The influx of thallium through the activated GIRK channels will result in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the rate of thallium influx for each condition, typically by measuring the initial slope of the fluorescence increase.
-
Plot the rate of thallium influx against the agonist concentration for each concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of the agonist.
-
A leftward shift in the agonist's EC₅₀ and/or an increase in the maximal response in the presence of this compound demonstrates positive allosteric modulation of M2 receptor function.
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural and dynamic insights into supra-physiological activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-2413555 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-2413555 is a potent and selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1] As a PAM, this compound does not activate the M2R directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[2][3] This is achieved by increasing the affinity of ACh for the M2R, which results in a leftward shift of the acetylcholine concentration-response curve.[2] The M2R is a Gαi/o-coupled G protein-coupled receptor (GPCR) predominantly expressed in the heart, where it plays a crucial role in regulating heart rate.[4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its PAM activity.
Mechanism of Action: M2 Receptor Signaling
The M2R primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist like acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can directly activate G protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. In recombinant cell systems, the M2R can be co-expressed with a promiscuous G protein like Gαq or a chimeric Gα protein (e.g., Gαi/q), to redirect the signaling through the Gαq pathway. This allows for the measurement of receptor activation via intracellular calcium mobilization.
References
- 1. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7tmantibodies.com [7tmantibodies.com]
Application Notes and Protocols for BAY-2413555 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-2413555 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M2 receptor (M2R).[1] As a PAM, this compound enhances the binding affinity and/or efficacy of the endogenous agonist, acetylcholine, without demonstrating intrinsic agonistic or antagonistic activity at the orthosteric binding site.[2] This property makes this compound a valuable tool for studying M2R function and a potential therapeutic agent. These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with the M2 receptor.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay Type | Receptor | Source |
| Binding Affinity (Kd) | 17 nM | Radioligand Binding Assay | Human M2R | [1] |
| Functional Potency (EC50) | 2.0 nM | M2-GIRK Functional Assay | M2 mAChR | [1] |
Signaling Pathway
The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the M2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ-subunits of the dissociated G-protein can modulate other effectors, such as inwardly rectifying potassium channels. There is also evidence for M2 receptor-mediated modulation of the PI3K/Akt signaling pathway.
Experimental Protocols
The following protocols are adapted from established methodologies for muscarinic receptor radioligand binding assays and are suitable for the characterization of this compound.
Experimental Workflow: Radioligand Binding Assay
Protocol 1: Membrane Preparation
This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.
Materials:
-
CHO cells expressing human M2R
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Homogenizer (Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA)
Procedure:
-
Harvest cultured CHO-hM2R cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) steps one more time.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., Assay Buffer) and determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of a radioligand and the maximum receptor density (Bmax) in the membrane preparation.
Materials:
-
M2R membrane preparation (from Protocol 1)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding determinator: Atropine (B194438) (1 µM final concentration)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of [³H]-NMS in Assay Buffer (e.g., 0.01 - 10 nM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add 50 µL of [³H]-NMS dilution, 50 µL of Assay Buffer, and 100 µL of M2R membrane preparation (typically 20-50 µg protein).
-
Non-specific Binding (NSB): Add 50 µL of [³H]-NMS dilution, 50 µL of atropine solution, and 100 µL of M2R membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding versus the concentration of [³H]-NMS.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Protocol 3: Competition Binding Assay
This assay is used to determine the inhibitory constant (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the M2R.
Materials:
-
Same as for Saturation Binding Assay.
-
Unlabeled test compound: this compound
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Use a fixed concentration of [³H]-NMS, typically at or near its Kd value (determined from the saturation binding assay).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]-NMS, 50 µL of Assay Buffer, and 100 µL of M2R membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM atropine, and 100 µL of M2R membrane preparation.
-
Competition: 50 µL of [³H]-NMS, 50 µL of this compound dilution, and 100 µL of M2R membrane preparation.
-
-
Follow steps 3-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols for Electrophysiology Patch Clamp Studies with BAY-2413555
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-2413555 is a novel, selective, and reversible positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2][3] As a member of the 1,8-naphthyridin-4(1H)-one carboxamide class of molecules, this compound enhances the affinity of the endogenous ligand, acetylcholine, for the M2R.[1] This potentiation of parasympathetic signaling is being explored for its therapeutic potential in conditions such as heart failure.[1][2][3] The primary electrophysiological consequence of M2R activation in cardiomyocytes is the activation of the G-protein-coupled inwardly-rectifying potassium (GIRK) channel, which mediates the IK,ACh current, leading to membrane hyperpolarization and a decrease in heart rate.
These application notes provide a detailed overview of the electrophysiological characterization of this compound using patch clamp techniques. The protocols described herein are representative methodologies for assessing the potency, selectivity, and mechanism of action of M2R PAMs on ion channel function.
Data Presentation
Table 1: Electrophysiological Profile of this compound
| Parameter | Description | Cell Type | Experimental Condition | Result |
| Potency | ||||
| EC50 | Concentration of this compound producing 50% of the maximal potentiation of the acetylcholine-induced IK,ACh | CHO cells expressing human M2R | Co-application with 1 µM Acetylcholine | Data not publicly available |
| Selectivity | ||||
| M1, M3, M4, M5 Receptors | Assessment of allosteric modulation at other muscarinic receptor subtypes | CHO cells expressing respective human muscarinic receptor subtypes | Electrophysiological or binding assays | Reported to be highly selective for M2R[1] |
| hERG Channel Block | Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel | HEK293 cells expressing hERG | Voltage clamp recordings | Data not publicly available |
| Mechanism of Action | ||||
| Fold-Shift | Fold increase in acetylcholine potency in the presence of this compound | CHO cells expressing human M2R | Concentration-response curves for acetylcholine +/- this compound | Data not publicly available |
Note: Specific quantitative data from preclinical patch clamp studies of this compound are not publicly available. The table structure is provided as a template for organizing experimental findings.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of IK,ACh in a Recombinant Cell Line
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the M2 receptor-mediated activation of GIRK channels.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the human M2 muscarinic receptor and the requisite GIRK channel subunits (GIRK1/4).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 GTP, 2 Mg-ATP. Adjusted to pH 7.2 with KOH.
-
Agonist: Acetylcholine (ACh)
-
Test Compound: this compound
-
Patch Clamp Rig: Amplifier, digitizer, micromanipulator, and data acquisition software.
Procedure:
-
Cell Preparation: Culture the cells to 50-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips in the recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch clamp configuration on a single, healthy cell.
-
Clamp the cell membrane potential at -80 mV.
-
Apply a voltage ramp from -120 mV to +60 mV over 500 ms (B15284909) to elicit GIRK currents.
-
-
Compound Application:
-
Perfuse the cell with the external solution until a stable baseline current is achieved.
-
To determine the potentiation by this compound, first apply a sub-maximal concentration of acetylcholine (e.g., EC20) to establish a baseline IK,ACh.
-
Co-apply increasing concentrations of this compound with the fixed concentration of acetylcholine.
-
To determine the effect on acetylcholine potency, generate a full concentration-response curve for acetylcholine in the absence and presence of a fixed concentration of this compound.
-
-
Data Analysis:
-
Measure the peak inward current at a negative potential (e.g., -120 mV) from the voltage ramp.
-
Plot the concentration-response data and fit with a Hill equation to determine EC50 values.
-
Calculate the fold-shift in the acetylcholine EC50 in the presence of this compound.
-
Visualizations
Signaling Pathway of M2R Activation
Caption: M2R signaling pathway initiated by acetylcholine and modulated by this compound.
Experimental Workflow for Patch Clamp Analysis
Caption: Workflow for assessing this compound's effect on M2R-mediated currents.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of the Novel Positive Allosteric Modulator, LY2119620, at the Muscarinic M2 and M4 Receptors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Studying BAY-2413555 in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure (HF) is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key pathophysiological feature of heart failure is autonomic nervous system imbalance, with heightened sympathetic activity and diminished parasympathetic tone.[1][2] This imbalance contributes to disease progression, arrhythmias, and increased mortality.[2] BAY-2413555 is a novel, selective, and reversible positive allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[3][4] By enhancing the affinity of acetylcholine for the M2R, this compound aims to restore cardiac autonomic balance by augmenting parasympathetic signaling.[5][6] This approach is expected to protect the heart and improve cardiac function.[7]
These application notes provide detailed protocols for utilizing two well-established preclinical models of heart failure—the post-myocardial infarction (MI) model in rats and the transverse aortic constriction (TAC) model in mice—to evaluate the therapeutic potential of this compound. The protocols cover model induction, drug administration, and comprehensive cardiac function assessment.
Signaling Pathway of this compound
Experimental Protocols
Post-Myocardial Infarction (MI) Model in Rats
This model mimics ischemic heart failure, a common etiology in humans.
1.1. Induction of Myocardial Infarction
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize with ketamine (100 mg/kg, i.p.) and xylazine (B1663881) (5 mg/kg, i.p.).[8]
-
Procedure:
-
Intubate the rat and connect to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.[9]
-
Ligate the left anterior descending (LAD) coronary artery with a 5-0 silk suture.[9][10] Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the left ventricular free wall.
-
Close the chest in layers.
-
Administer buprenorphine (0.05 mg/kg, s.c.) for post-operative analgesia.
-
Sham-operated animals will undergo the same procedure without LAD ligation.[8]
-
1.2. Experimental Groups and Drug Administration
-
Group 1: Sham-operated + Vehicle
-
Group 2: MI + Vehicle
-
Group 3: MI + this compound (low dose)
-
Group 4: MI + this compound (high dose)
Treatment with this compound or vehicle should commence 1 week post-MI and continue for 4-8 weeks. Administration is typically via oral gavage once daily.
1.3. Assessment of Cardiac Function
-
Echocardiography: Perform transthoracic echocardiography at baseline (before MI), 1 week post-MI (before treatment), and at the end of the treatment period.
-
Parameters to measure: Left ventricular internal dimensions (LVIDd, LVIDs), ejection fraction (EF), fractional shortening (FS), and wall thickness.
-
-
Pressure-Volume (PV) Loop Analysis: At the end of the study, perform terminal hemodynamic assessment.
-
Heart Rate Variability (HRV) Analysis:
Transverse Aortic Constriction (TAC) Model in Mice
This model induces pressure-overload hypertrophy, which progresses to heart failure, mimicking hypertensive heart disease.[14][15]
2.1. Induction of Transverse Aortic Constriction
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize with isoflurane (B1672236) (1.5-2%).
-
Procedure:
-
Perform a partial thoracotomy to expose the aortic arch.[4]
-
Place a 7-0 silk suture around the transverse aorta between the brachiocephalic and left common carotid arteries.
-
Tie the suture around a 27-gauge needle, then remove the needle to create a standardized constriction.[16]
-
Close the chest and allow the mouse to recover.
-
Sham-operated mice undergo the same surgery without aortic constriction.[6]
-
2.2. Experimental Groups and Drug Administration
-
Group 1: Sham + Vehicle
-
Group 2: TAC + Vehicle
-
Group 3: TAC + this compound (low dose)
-
Group 4: TAC + this compound (high dose)
Treatment should begin 2 weeks post-TAC, once hypertrophy is established, and continue for 4-6 weeks.
2.3. Assessment of Cardiac Function
-
Echocardiography: Perform serial echocardiography as described for the rat MI model to monitor the progression of hypertrophy and dysfunction.[17][18][19]
-
PV Loop Analysis: Conduct terminal hemodynamic studies to assess systolic and diastolic function as described above.[3][5]
-
HRV Analysis: Analyze ECG recordings to evaluate the impact of this compound on autonomic function.[20]
Experimental Workflow
Data Presentation
The following tables present hypothetical but expected quantitative data from a study evaluating this compound in a rat post-MI model.
Table 1: Echocardiographic Parameters
| Parameter | Sham + Vehicle | MI + Vehicle | MI + this compound (Low Dose) | MI + this compound (High Dose) |
| LVEF (%) | 75 ± 5 | 40 ± 6 | 50 ± 5 | 58 ± 4** |
| FS (%) | 45 ± 4 | 20 ± 3 | 28 ± 4 | 35 ± 3 |
| LVIDd (mm) | 7.0 ± 0.5 | 9.5 ± 0.7 | 8.8 ± 0.6 | 8.2 ± 0.5 |
| LVIDs (mm) | 3.8 ± 0.4 | 7.6 ± 0.6 | 6.3 ± 0.5 | 5.3 ± 0.4 |
| *Data are presented as mean ± SD. *p<0.05, *p<0.01 vs. MI + Vehicle. |
Table 2: Hemodynamic Parameters from PV Loop Analysis
| Parameter | Sham + Vehicle | MI + Vehicle | MI + this compound (Low Dose) | MI + this compound (High Dose) |
| ESPVR (mmHg/µL) | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.8 ± 0.1 | 1.0 ± 0.2** |
| EDPVR (mmHg/µL) | 0.08 ± 0.02 | 0.18 ± 0.04 | 0.14 ± 0.03 | 0.11 ± 0.02 |
| dP/dtmax (mmHg/s) | 8000 ± 700 | 4500 ± 600 | 5500 ± 500* | 6500 ± 600 |
| Tau (ms) | 12 ± 2 | 25 ± 4 | 20 ± 3 | 16 ± 2** |
| Data are presented as mean ± SD. *p<0.05, *p<0.01 vs. MI + Vehicle. |
Table 3: Heart Rate Variability (HRV) Parameters
| Parameter | Sham + Vehicle | MI + Vehicle | MI + this compound (Low Dose) | MI + this compound (High Dose) |
| Heart Rate (bpm) | 350 ± 20 | 420 ± 25 | 390 ± 20 | 365 ± 18** |
| SDNN (ms) | 15 ± 3 | 8 ± 2 | 11 ± 2 | 14 ± 3 |
| RMSSD (ms) | 10 ± 2 | 4 ± 1 | 7 ± 1* | 9 ± 2 |
| LF/HF Ratio | 1.5 ± 0.3 | 3.0 ± 0.5 | 2.2 ± 0.4 | 1.7 ± 0.3** |
| Data are presented as mean ± SD. *p<0.05, *p<0.01 vs. MI + Vehicle. |
Conclusion
The provided protocols offer a robust framework for the preclinical evaluation of this compound in clinically relevant animal models of heart failure. By combining surgical models with comprehensive cardiac functional analysis, researchers can effectively assess the therapeutic potential of this novel M2 muscarinic receptor modulator. The expected outcomes include improved cardiac function, attenuated adverse remodeling, and a shift towards a more favorable autonomic balance, as indicated by heart rate variability analysis. These studies are critical for understanding the in vivo efficacy of this compound and informing its potential clinical development for the treatment of heart failure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | Autonomic Modulation for Cardiovascular Disease [frontiersin.org]
- 3. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Transverse Aortic Constriction in Mice [jove.com]
- 5. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Left ventricular pressure-volume relationship in a rat model of advanced aging-associated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnmedycznych.pl [pnmedycznych.pl]
- 9. Proteomics of acute heart failure in a rat post-myocardial infarction model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 11. Frontiers | Heart Rate Variability Reveals Altered Autonomic Regulation in Response to Myocardial Infarction in Experimental Animals [frontiersin.org]
- 12. ovid.com [ovid.com]
- 13. Heart rate variability in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 16. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 18. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 20. Measurement of Mouse Heart Rate Variability using Echocardiographic System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-2413555 Dosing and Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of BAY-2413555, a selective positive allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor, in rat models. The protocols are based on available preclinical data and are intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound.
Compound Information
| Compound Name | This compound |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the M2 muscarinic acetylcholine receptor.[1][2][3] |
| Primary Indication (Clinical) | Investigated for the treatment of heart failure.[2][4] |
| Key Preclinical Species | Rats, Dogs, Monkeys.[1] |
| Administration Route in Rats | Oral (gavage).[1] |
In Vivo Dosing and Administration in Conscious Rats
Objective
To assess the in vivo effects of orally administered this compound on cardiovascular parameters, such as heart rate and blood pressure, in conscious rats. This protocol is based on studies performed in spontaneous hypertensive telemetric rats.[1]
Materials
-
This compound
-
Vehicle for oral formulation (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in water, potentially with a surfactant like 0.2% w/v Tween 80)
-
Male Spontaneously Hypertensive Rats (SHR) or other appropriate strain (e.g., Sprague-Dawley), age and weight to be recorded.
-
Oral gavage needles (16-18 gauge for adult rats).[5]
-
Telemetry system for continuous monitoring of cardiovascular parameters.
-
Standard laboratory equipment (e.g., balance, vortex mixer, syringes).
Dosing Information
| Dose (mg/kg) | Administration Route | Frequency | Reported Effects |
| 1 | Oral (gavage) | Single dose | Dose-dependent reduction in heart rate.[1] |
| 3 | Oral (gavage) | Single dose | Dose-dependent reduction in heart rate.[1] |
| 10 | Oral (gavage) | Single dose | Dose-dependent reduction in heart rate without significant impact on mean arterial blood pressure.[1] |
Experimental Protocol
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Telemetry Implantation (if applicable): If using telemetry, surgically implant transmitters for the measurement of blood pressure and heart rate according to the manufacturer's instructions. Allow for a sufficient recovery period post-surgery.
-
Dose Formulation:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. A common vehicle for oral gavage is 0.5% (w/v) aqueous methylcellulose (B11928114) with 0.2% (w/v) Tween 80.[6]
-
Suspend this compound in the vehicle to achieve the desired final concentrations (e.g., for a 10 mL/kg dosing volume, prepare solutions of 0.1, 0.3, and 1 mg/mL for the 1, 3, and 10 mg/kg doses, respectively).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Administration:
-
Weigh each rat immediately before dosing to calculate the precise volume to be administered.
-
Administer the formulated this compound or vehicle control orally via gavage. The maximum recommended dosing volume for rats is 10-20 mL/kg.[5]
-
Handle animals gently to minimize stress, which can influence cardiovascular parameters.
-
-
Monitoring and Data Collection:
-
Continuously monitor heart rate and blood pressure using the telemetry system.
-
Record baseline data before administration and continue monitoring for a predefined period post-administration (e.g., 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile.
-
Ex Vivo Isolated Heart (Langendorff) Protocol
Objective
To evaluate the direct effects of this compound on cardiac function in an isolated rat heart preparation, independent of systemic physiological influences.
Materials
-
This compound
-
Carbachol (B1668302) (muscarinic receptor agonist)
-
Atropine (B194438) (muscarinic receptor antagonist)
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Langendorff perfusion apparatus.
-
Krebs-Henseleit buffer (KHB).
-
Surgical instruments for heart isolation.
-
Data acquisition system to record cardiac parameters.
Dosing Information
| Compound | Concentration | Purpose |
| Carbachol | 100 nM | To induce a baseline muscarinic response. |
| This compound | Dose-dependent concentrations | To assess the modulatory effect on the carbachol-induced response. |
| Atropine | 1 µM | To confirm the muscarinic receptor-mediated effect. |
Experimental Protocol
-
Preparation of Krebs-Henseleit Buffer (KHB): Prepare KHB containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. Ensure the buffer is gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Heart Isolation:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Rapidly excise the heart and place it in ice-cold KHB to induce cardioplegia.
-
Mount the heart on the Langendorff apparatus via cannulation of the aorta.
-
-
Perfusion and Stabilization:
-
Initiate retrograde perfusion with oxygenated KHB at a constant pressure or flow.
-
Allow the heart to stabilize for a period (e.g., 20 minutes) until a steady heart rate and contractile force are achieved.
-
-
Drug Administration:
-
Introduce 100 nM carbachol into the perfusate to establish a baseline level of M2 receptor activation.
-
Once a stable response to carbachol is observed, introduce this compound into the perfusate in a cumulative, dose-dependent manner.
-
To confirm the mechanism, after observing the effect of this compound, introduce 1 µM atropine to the perfusate to block the muscarinic response.
-
-
Data Recording: Continuously record cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.
Toxicology Studies
Detailed protocols for toxicology studies of this compound in rats are not extensively available in the public domain. However, based on general guidelines for preclinical toxicology studies, the following information can be inferred:
-
Dose Selection: Doses for toxicology studies are typically selected based on the pharmacologically active dose range and may include multiples of the intended therapeutic dose.
-
Duration: Repeat-dose toxicity studies in rodents to support clinical trials can range from 2 weeks to 6 months, depending on the intended duration of clinical use.
-
Administration: For orally administered drugs like this compound, administration in toxicology studies is typically via oral gavage.
-
Parameters Monitored: These studies would involve monitoring for clinical signs of toxicity, changes in body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
A 6-month oral gavage toxicity study in rats for a different compound established a No-Observed-Adverse-Effect Level (NOAEL) based on decreases in body weight gain and changes in hepatobiliary parameters.[7] Similar endpoints would likely be assessed for this compound.
Pharmacokinetics
This compound exhibits very low clearance in rats, leading to an extended half-life following both intravenous and oral administration.[1] It demonstrates good to excellent bioavailability after oral administration.[1] The pharmacokinetic profile supports the potential for once-daily dosing in humans.[1]
Signaling Pathway
This compound acts as a positive allosteric modulator of the M2 muscarinic acetylcholine receptor.[1][2][3] It does not have intrinsic agonistic or antagonistic activity but enhances the affinity of the endogenous ligand, acetylcholine, for the M2 receptor.[2][3] This potentiation of acetylcholine's effect leads to an enhanced parasympathetic response, including a reduction in heart rate.[1] The activation of the M2 receptor, a Gi-coupled protein, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream cardiac effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Functional Characterization of BAY-2413555, a Positive Allosteric Modulator of the M2 Muscarinic Receptor, using an M2-GIRK Thallium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-2413555 is a positive allosteric modulator (PAM) of the muscarinic M2 receptor.[1][2] As a PAM, this compound does not possess intrinsic agonistic or antagonistic activity but enhances the affinity of the endogenous ligand, acetylcholine (B1216132) (ACh), for the M2 receptor.[1][2] This potentiation of ACh signaling leads to a leftward shift in the concentration-response curve for acetylcholine.[1][2] The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, while the Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and cellular hyperpolarization.
This document provides a detailed protocol for a functional M2-GIRK assay to characterize the activity of this compound. The assay utilizes a thallium flux-based method, a robust and high-throughput compatible technique to measure GIRK channel activation.
Principle of the Thallium Flux Assay
The thallium flux assay is a fluorescence-based method used to measure the activity of potassium channels, such as GIRK channels. Thallium ions (Tl+) can pass through open potassium channels and act as a surrogate for potassium ions (K+). A thallium-sensitive fluorescent dye is pre-loaded into the cells. Upon activation of the M2 receptor by an agonist, the subsequent opening of GIRK channels allows for the influx of extracellular thallium. The binding of thallium to the intracellular dye results in a significant increase in fluorescence, which can be measured in real-time using a fluorescence plate reader. This change in fluorescence is directly proportional to the activity of the GIRK channels.
M2-GIRK Signaling Pathway
The activation of the M2 muscarinic receptor by acetylcholine initiates a signaling cascade that leads to the opening of GIRK channels. The following diagram illustrates this pathway.
Caption: M2-GIRK Signaling Pathway.
Data Presentation
The positive allosteric modulatory effect of this compound is quantified by the leftward shift of the acetylcholine concentration-response curve. This is typically represented by a decrease in the EC50 value of acetylcholine.
Table 1: Effect of this compound on Acetylcholine Potency in an M2-GIRK Functional Assay
| This compound Concentration | Acetylcholine EC50 (nM) | Fold Shift |
| 0 µM (vehicle) | 150 | 1 |
| 1 µM | 3.26 | 46 |
| 10 µM | 2.54 | 59 |
Note: The EC50 values for acetylcholine in the presence of this compound are calculated based on the reported shift factors of 46 and 59 at 1 µM and 10 µM, respectively, from a functional assay and a baseline acetylcholine EC50.[3]
Table 2: Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 cell line stably co-expressing human M2 receptor and GIRK1/2 channels | Commercially available or generated in-house | - |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Poly-D-Lysine coated 96-well or 384-well black, clear bottom plates | Corning | 354640 (96-well) |
| Thallium Flux Assay Kit (containing Thallium sensitive dye and buffers) | ION Biosciences | G-1101 |
| Acetylcholine Chloride | Sigma-Aldrich | A6625 |
| This compound | MedChemExpress | HY-145555 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture the HEK293 cells co-expressing the human M2 receptor and GIRK1/2 channels in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Assay Procedure
The following workflow outlines the key steps of the M2-GIRK thallium flux assay.
Caption: M2-GIRK Thallium Flux Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest the HEK293-M2-GIRK cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into Poly-D-Lysine coated 96-well or 384-well black, clear-bottom plates at a density of 20,000-40,000 cells per well.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., from a Thallium Flux Assay Kit).
-
Aspirate the culture medium from the cell plates.
-
Add the dye loading buffer to each well (e.g., 50 µL for a 96-well plate).
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO. From this, prepare working solutions at fixed concentrations (e.g., 1 µM and 10 µM) in the assay buffer.
-
Prepare a stock solution of acetylcholine in water or an appropriate buffer.
-
Perform serial dilutions of acetylcholine in assay buffer, both with and without the fixed concentrations of this compound. Also include a vehicle control (assay buffer with the same final concentration of DMSO as the this compound solutions).
-
-
Thallium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the thallium-sensitive dye (e.g., ~490 nm excitation and ~525 nm emission).
-
Program the plate reader for a kinetic read, with an initial baseline reading followed by the addition of the thallium-containing stimulus buffer and subsequent continuous reading for 2-3 minutes.
-
Place the cell plate in the plate reader.
-
Initiate the reading sequence. After a stable baseline is established, the instrument will add the acetylcholine/BAY-2413555 solutions followed by the thallium-containing stimulus buffer.
-
-
Data Analysis:
-
For each well, calculate the rate of fluorescence increase (slope of the kinetic curve) after the addition of the stimulus buffer.
-
Subtract the background fluorescence rate (from wells with no agonist).
-
Plot the rate of fluorescence increase against the logarithm of the acetylcholine concentration for each condition (with and without this compound).
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for acetylcholine under each condition.
-
Calculate the fold shift in the acetylcholine EC50 in the presence of this compound.
-
Conclusion
The M2-GIRK thallium flux assay is a reliable and efficient method for characterizing the functional activity of positive allosteric modulators like this compound. The data generated from this assay can provide valuable insights into the potency and efficacy of such compounds, aiding in drug discovery and development efforts. The detailed protocol and data presentation guidelines provided in this document are intended to assist researchers in successfully implementing this assay in their laboratories.
References
Application Notes and Protocols: Measuring the Effects of BAY-2413555 on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-2413555 is a novel, selective, and reversible positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2][3][4] By enhancing the affinity of the endogenous ligand acetylcholine for the M2R, this compound potentiates parasympathetic signaling in the heart.[1] This mechanism was investigated for its potential to restore cardiac autonomic balance in heart failure.[1][2][3] While clinical trials were terminated due to long-term safety concerns in preclinical studies, the compound remains a valuable tool for investigating the role of M2R modulation in cardiac function.[1][2][3]
These application notes provide detailed protocols for assessing the effects of this compound on cardiac contractility using in vitro, ex vivo, and in vivo models. The anticipated effect of enhancing parasympathetic tone is a negative inotropic action, leading to a reduction in the force of cardiac muscle contraction.
Mechanism of Action: M2 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator at the M2 muscarinic receptor, a G-protein coupled receptor. Activation of the M2R by acetylcholine, enhanced by this compound, leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This, in turn, decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation of key proteins involved in cardiac contraction, such as L-type calcium channels and phospholamban. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to membrane hyperpolarization. The net effect is a decrease in intracellular calcium concentration and myofilament calcium sensitivity, resulting in reduced cardiac contractility.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound on cardiac contractility parameters.
Table 1: Ex Vivo Langendorff Perfused Heart Model
| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) |
| Left Ventricular Developed Pressure (LVDP, mmHg) | 105 ± 8 | 92 ± 7 | 75 ± 6** | 58 ± 5*** |
| Max dP/dt (mmHg/s) | 2800 ± 250 | 2450 ± 210 | 1900 ± 180 | 1400 ± 150*** |
| Min dP/dt (mmHg/s) | -2100 ± 180 | -1850 ± 160 | -1500 ± 140* | -1100 ± 120 |
| Heart Rate (beats/min) | 300 ± 20 | 260 ± 18* | 220 ± 15** | 180 ± 12*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: Isolated Adult Cardiomyocyte Contraction Assay
| Parameter | Vehicle Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) |
| Peak Shortening (% of resting cell length) | 8.2 ± 0.7 | 7.1 ± 0.6 | 5.9 ± 0.5 | 4.5 ± 0.4** |
| Maximal Velocity of Shortening (+dL/dt, µm/s) | 150 ± 12 | 130 ± 10 | 105 ± 9 | 80 ± 7 |
| Maximal Velocity of Relengthening (-dL/dt, µm/s) | -120 ± 10 | -105 ± 9 | -85 ± 8* | -65 ± 6 |
| Time to 90% Relengthening (ms) | 250 ± 20 | 275 ± 22 | 310 ± 25* | 350 ± 28** |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 3: In Vivo Echocardiographic Assessment in a Rodent Model
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) |
| Ejection Fraction (%) | 65 ± 4 | 58 ± 3 | 50 ± 4** |
| Fractional Shortening (%) | 35 ± 3 | 30 ± 2 | 25 ± 3 |
| Heart Rate (beats/min) | 450 ± 25 | 390 ± 20* | 330 ± 18 |
| Cardiac Output (mL/min) | 100 ± 8 | 85 ± 7* | 70 ± 6** |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Cardiac Contractility using the Langendorff Perfused Heart System
This protocol allows for the study of the direct effects of this compound on the intrinsic contractile properties of the whole heart, independent of systemic neural and hormonal influences.[5][6]
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
This compound stock solution
-
Anesthetic and heparin
-
Surgical instruments
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the experimental animal (e.g., rat or guinea pig) and administer heparin to prevent coagulation.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus via aortic cannulation and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractions.
-
Record baseline cardiac parameters, including Left Ventricular Developed Pressure (LVDP), the maximum rate of pressure development (+dP/dt), the maximum rate of pressure decay (-dP/dt), and heart rate.
-
Introduce this compound into the perfusate in a cumulative dose-response manner (e.g., 1 nM to 10 µM).
-
Allow the heart to equilibrate at each concentration for 10-15 minutes before recording data.
-
Analyze the data to determine the dose-dependent effects of this compound on cardiac contractility.
Protocol 2: In Vitro Assessment of Cardiomyocyte Contractility
This protocol assesses the effects of this compound at the single-cell level, providing insights into its direct impact on cardiomyocyte contractile function.[7]
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Cell culture medium
-
IonOptix or similar cardiomyocyte contractility measurement system
-
This compound stock solution
Procedure:
-
Isolate ventricular cardiomyocytes from an adult animal heart (e.g., rat or mouse) using enzymatic digestion.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Mount the coverslip on the stage of an inverted microscope equipped with a video-based edge detection system for measuring cell shortening.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.
-
Record baseline contractile parameters, including peak shortening, maximal velocity of shortening (+dL/dt), maximal velocity of relengthening (-dL/dt), and time to relaxation.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record contractile parameters at each concentration after a brief equilibration period.
-
Analyze the data to determine the effects of this compound on single-cell contractility.
Protocol 3: In Vivo Assessment of Cardiac Function using Echocardiography
This protocol evaluates the effects of this compound on global cardiac function in a living animal, providing a more physiologically relevant context.
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthetic
-
Heating pad and temperature controller
-
ECG monitoring system
-
This compound formulation for in vivo administration
Procedure:
-
Anesthetize the experimental animal (e.g., mouse or rat) and maintain a stable body temperature.
-
Place the animal in a supine position on a heated platform with integrated ECG electrodes for heart rate monitoring.
-
Acquire baseline two-dimensional (B-mode) and M-mode echocardiographic images from the parasternal long-axis and short-axis views.
-
Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Acquire echocardiographic images at specified time points post-administration.
-
Analyze the images to measure left ventricular internal dimensions at end-diastole and end-systole.
-
Calculate key cardiac function parameters, including Ejection Fraction (EF), Fractional Shortening (FS), heart rate, and cardiac output.
-
Compare the post-dose measurements to the baseline values to assess the in vivo effects of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of the M2R positive allosteric modulator this compound on cardiac contractility across different biological scales. By employing these methods, researchers can gain valuable insights into the functional consequences of enhancing parasympathetic signaling in the heart, contributing to a deeper understanding of cardiac physiology and the potential therapeutic applications of M2R modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Cardiac Contractility From Single Molecules to Whole Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Assessment of BAY-2413555 in Isolated Langendorff Hearts
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-2413555 is a novel, orally active, and selective positive allosteric modulator of the muscarinic acetylcholine (B1216132) receptor M2 (M2R).[1][2][3][4][5][6][7] In the context of cardiovascular pathophysiology, particularly heart failure, there is a characteristic autonomic imbalance with sympathetic overactivation and parasympathetic withdrawal.[4][6] this compound aims to restore this balance by enhancing parasympathetic signaling.[3][5][7][8] Unlike direct agonists, this compound does not possess intrinsic agonistic or antagonistic activity but rather increases the affinity of the endogenous ligand, acetylcholine, for the M2 receptor.[2][3][5] This modulation is expected to result in a more physiological potentiation of the parasympathetic effects on the heart. The Langendorff isolated heart perfusion system provides a robust and controlled ex vivo model to investigate the direct cardiac effects of pharmacological agents without the confounding influences of the systemic neurohormonal environment.[9][10][11][12] This document outlines a detailed protocol for the assessment of this compound in isolated Langendorff-perfused hearts, enabling the characterization of its effects on cardiac function.
Principle of the Assay
The Langendorff apparatus allows for the retrograde perfusion of an isolated heart via the aorta.[10] An oxygenated, nutrient-rich buffer, such as Krebs-Henseleit solution, is delivered at a constant pressure, which closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart's viability and function. This setup permits the direct administration of pharmacological agents into the coronary circulation and the precise measurement of various cardiac parameters. By introducing this compound into the perfusate, its direct effects on heart rate (chronotropy), contractility (inotropy), and coronary flow can be quantified.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the experiment.
| Treatment Group | Concentration (nM) | Heart Rate (bpm) | Left Ventricular Developed Pressure (LVDP, mmHg) | Maximum Rate of Pressure Development (+dP/dt, mmHg/s) | Minimum Rate of Pressure Development (-dP/dt, mmHg/s) | Coronary Flow (mL/min) |
| Vehicle Control | 0 | 280 ± 15 | 100 ± 8 | 2500 ± 200 | -1800 ± 150 | 12 ± 1.5 |
| This compound | 1 | 275 ± 12 | 98 ± 7 | 2450 ± 180 | -1780 ± 140 | 12.2 ± 1.6 |
| This compound | 10 | 260 ± 14 | 95 ± 9 | 2300 ± 190 | -1700 ± 160 | 12.5 ± 1.4 |
| This compound | 100 | 240 ± 16 | 90 ± 8 | 2100 ± 170 | -1600 ± 150 | 12.8 ± 1.7 |
| This compound | 1000 | 210 ± 18 | 82 ± 10 | 1800 ± 160 | -1400 ± 130 | 13.5 ± 1.8 |
Data are presented as mean ± standard error of the mean (SEM). The values in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Materials and Reagents
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g) are commonly used. All animal procedures should be conducted in accordance with relevant ethical guidelines and regulations.
-
Langendorff Apparatus: A standard Langendorff system equipped with a water-jacketed perfusion reservoir, aortic and atrial cannulas, a constant pressure perfusion pump, and a force-displacement transducer.
-
Data Acquisition System: A computerized system for continuous recording of physiological data.
-
Krebs-Henseleit Buffer (pH 7.4): Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The buffer should be freshly prepared, filtered, and continuously gassed with 95% O2 / 5% CO2.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in Krebs-Henseleit buffer to achieve the desired final concentrations.
-
Anesthetic: Sodium pentobarbital (B6593769) (50 mg/kg, intraperitoneal injection) or an equivalent anesthetic.
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection).
Heart Isolation and Perfusion
-
Animal Preparation: Anesthetize the rat and administer heparin. Once the animal is deeply anesthetized (confirmed by the absence of a pedal withdrawal reflex), perform a thoracotomy to expose the heart.
-
Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest contractions.
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Secure the aorta with a suture.
-
Initiation of Perfusion: Immediately initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure of 70-80 mmHg.
-
Left Ventricular Pressure Measurement: Insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the left atrium. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure that the heart rate, left ventricular developed pressure (LVDP), and coronary flow are stable.
Drug Administration and Data Acquisition
-
Baseline Recording: After the stabilization period, record baseline cardiac parameters for 10-15 minutes.
-
Dose-Response Protocol:
-
Begin by perfusing the heart with the lowest concentration of this compound.
-
Maintain perfusion with each concentration for a 15-20 minute equilibration period to allow for a stable response.
-
Record all functional parameters continuously.
-
Increase the concentration of this compound in a cumulative or non-cumulative manner.
-
-
Washout: Following the highest concentration, perfuse the heart with drug-free Krebs-Henseleit buffer for at least 20-30 minutes to observe the reversibility of the drug's effects.
Measurement of Cardiac Parameters
-
Heart Rate (HR): Calculated from the R-R interval of the electrocardiogram (ECG) or from the pressure waveform (beats per minute, bpm).
-
Left Ventricular Developed Pressure (LVDP): The difference between the left ventricular systolic pressure (LVSP) and the left ventricular end-diastolic pressure (LVEDP) (mmHg).
-
Maximum and Minimum Rate of Pressure Development (±dP/dt): The first derivative of the left ventricular pressure waveform, indicating the rates of contraction and relaxation (mmHg/s).
-
Coronary Flow (CF): Measured by collecting the effluent from the pulmonary artery (mL/min).
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdnewsline.com [mdnewsline.com]
- 9. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPCR Allosteric Modulation with BAY-2413555
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY-2413555, a potent and selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R), in GPCR research and drug development. Detailed protocols for key experiments are provided to facilitate the characterization of its allosteric effects.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. Allosteric modulation offers a sophisticated approach to manipulating GPCR activity with greater subtype selectivity and a more nuanced physiological response compared to traditional orthosteric ligands. This compound is a first-in-class clinical candidate that acts as a PAM at the M2R.[1][2][3] It enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine, without intrinsic agonistic or antagonistic activity.[4][5] This property makes this compound a valuable tool for studying the physiological roles of the M2R and for investigating the therapeutic potential of M2R modulation in conditions such as heart failure.[6][7][8]
Mechanism of Action
This compound binds to an allosteric site on the M2R, distinct from the orthosteric binding site for acetylcholine.[9] This binding event induces a conformational change in the receptor that increases the affinity of acetylcholine for its binding site.[4][5] The result is a leftward shift in the concentration-response curve of acetylcholine, indicating a potentiation of the endogenous ligand's effect at lower concentrations.[4][5] this compound is highly selective for the M2R over other muscarinic receptor subtypes (M1, M3, M4, M5).[4][5]
Data Presentation
The following table summarizes the quantitative data available for this compound.
| Parameter | Value | Assay | Source |
| EC50 | 2.0 nM | Functional M2-GIRK Assay | [10] |
| Binding Kd | 17 nM | Radioligand Binding Assay (human M2R) | [10] |
| α-Cooperativity Factor | 39 | Functional M2-GIRK Assay | [11] |
Mandatory Visualizations
Caption: Allosteric modulation of the M2 receptor by this compound.
Caption: Workflow for characterizing this compound's effects.
Caption: M2 receptor signaling pathway modulated by this compound.
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity (Kd)
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for the human M2 muscarinic receptor.
Materials:
-
Membranes from cells expressing the human M2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable M2R antagonist radioligand
-
This compound
-
Non-specific binding control: Atropine (B194438) or another high-affinity muscarinic antagonist
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µ g/well .
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well filter plate.
-
Add 50 µL of the appropriate concentration of this compound.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of a saturating concentration of atropine (e.g., 1 µM).
-
Add 50 µL of [³H]-NMS at a concentration near its Kd.
-
Add 50 µL of the membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Scintillation Counting: Allow the filters to dry, then add 200 µL of scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site binding model) to determine the Kd value.
-
Functional M2-GIRK Assay to Determine Potency (EC50)
Objective: To measure the potentiation of acetylcholine-induced G protein-coupled inwardly rectifying potassium (GIRK) channel activation by this compound.
Materials:
-
Cell line co-expressing the human M2 receptor and GIRK channels (e.g., AtT-20 cells)
-
Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Acetylcholine
-
This compound
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorescent imaging plate reader (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Plating: Plate the M2R-GIRK expressing cells in the assay plates and grow to confluence.
-
Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent membrane potential dye dissolved in Assay Buffer. Incubate the plate at 37°C for 60 minutes.
-
Compound Preparation: Prepare serial dilutions of acetylcholine. For the potentiation assay, prepare a fixed concentration of this compound (e.g., at its EC₁₀) and co-apply it with the acetylcholine serial dilution.
-
Assay Measurement:
-
Place the assay plate in the fluorescent imaging plate reader and measure the baseline fluorescence.
-
Add the acetylcholine serial dilution (with or without this compound) to the wells.
-
Measure the change in fluorescence over time, which corresponds to the change in membrane potential due to GIRK channel activation.
-
-
Data Analysis:
-
Determine the maximum change in fluorescence for each concentration of acetylcholine.
-
Plot the change in fluorescence as a function of acetylcholine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of acetylcholine in the absence and presence of this compound.
-
The leftward shift in the acetylcholine EC50 in the presence of this compound indicates positive allosteric modulation. The EC50 of this compound can be determined by performing a dose-response of this compound in the presence of a fixed, sub-maximal concentration of acetylcholine (e.g., EC₂₀).
-
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of M2 muscarinic receptor function and signaling. Its potent and selective positive allosteric modulatory activity allows for the amplification of endogenous parasympathetic signaling, providing a means to study the physiological consequences of enhanced M2R activity. The protocols outlined in these application notes provide a robust framework for researchers to characterize the binding and functional properties of this compound and other M2R allosteric modulators. While clinical development of this compound was halted due to preclinical toxicology findings, it remains an important compound for preclinical research into the role of M2R in health and disease.[7]
References
- 1. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BAY2413555 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
- 11. drughunter.com [drughunter.com]
BAY-2413555: Application Notes and Protocols for High-Throughput Screening of M2 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-2413555 is a potent and selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2] PAMs of the M2R are of significant interest for the treatment of cardiovascular diseases, particularly heart failure, by restoring autonomic balance.[1][3][4] The discovery of this compound was the result of a comprehensive high-throughput screening (HTS) campaign, followed by extensive in vitro characterization.[1][4] This document provides detailed application notes and protocols for the key assays employed in the discovery and characterization of this compound, offering a guide for researchers seeking to identify and evaluate novel M2R PAMs.
Mechanism of Action and Signaling Pathway
This compound acts as a PAM at the M2R, meaning it does not activate the receptor on its own but enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh).[1] The M2R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation, the G protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in cellular excitability. In the context of HTS, the promiscuous G protein Gα16 can be co-expressed with the M2R in host cells. Gα16 couples to GPCRs and activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+), which can be readily measured.
High-Throughput Screening and In Vitro Characterization Workflow
The discovery of M2R PAMs like this compound typically follows a multi-step screening cascade designed to identify potent, selective, and drug-like molecules.
Data Presentation
The following tables summarize the in vitro potency and binding affinity data for this compound and related compounds, illustrating the structure-activity relationship (SAR).
Table 1: In Vitro Potency of this compound and Analogs in the M2-GIRK Functional Assay
| Compound | R¹ Substituent | R² Substituent | EC₅₀ (nM) |
| This compound | (3R,4R)-3,4-dihydroxypyrrolidin-1-yl | (2S)-3,3,4,4,4-pentafluorobutan-2-yl | 2.0 |
| Analog 1 | 4-hydroxypiperidin-1-yl | (2S)-3,3,4,4,4-pentafluorobutan-2-yl | 15.8 |
| Analog 2 | (3R,4R)-3,4-dihydroxypyrrolidin-1-yl | 2,2,2-trifluoroethyl | 50.1 |
| Analog 3 | 4-hydroxypiperidin-1-yl | 2,2,2-trifluoroethyl | 125.9 |
Table 2: Binding Affinity of this compound at the Human M2 Muscarinic Receptor
| Assay Type | Radioligand | Compound | Kᵢ (nM) |
| Radioligand Binding | [³H]-NMS | This compound | 17 |
Experimental Protocols
Primary High-Throughput Screening: M2R-Gα16 Ca²⁺ Flux Assay
This assay is designed to identify compounds that potentiate the M2R response by measuring changes in intracellular calcium.
Materials:
-
CHO-K1 cells stably co-expressing the human M2 muscarinic receptor and the promiscuous Gα16 protein.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
M2R Agonist: Acetylcholine (ACh) or Carbachol.
-
Test Compounds: 3.16 million compound library screened at a concentration of 5 µM.[5]
-
384-well black, clear-bottom assay plates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading of calcium flux.
Protocol:
-
Cell Plating:
-
Culture CHO-K1-hM2R-Gα16 cells to ~80-90% confluency.
-
Harvest cells and seed into 384-well plates at a density of 10,000-20,000 cells per well in culture medium.
-
Incubate plates at 37°C, 5% CO₂ for 18-24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Aspirate the culture medium from the cell plates and add 20-25 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare test compounds in Assay Buffer at the desired concentration (e.g., 4x the final concentration). For the primary screen, a single concentration of 5 µM was used.[5]
-
Transfer the compound solutions to the cell plates.
-
-
Agonist Addition and Signal Detection:
-
Prepare the M2R agonist (e.g., acetylcholine) in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the agonist solution to all wells and immediately begin kinetic fluorescence measurements (e.g., readings every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium response.
-
Calculate the potentiation effect of the test compounds by comparing the response in the presence of the compound to the response with agonist alone.
-
Hits are identified as compounds that significantly increase the agonist-induced calcium signal.
-
Secondary Assay: Functional M2-GIRK Assay
This assay confirms the activity of hits in a more physiologically relevant signaling pathway by measuring the activation of GIRK channels. A thallium flux assay is a common method for this.
Materials:
-
HEK293 cells stably co-expressing the human M2 muscarinic receptor and GIRK1/4 channels.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).
-
Stimulus Buffer: Assay buffer containing thallium sulfate.
-
M2R Agonist: Acetylcholine or Carbachol.
-
Test Compounds.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with solution addition capabilities.
Protocol:
-
Cell Plating:
-
Seed HEK293-hM2R-GIRK cells into 384-well plates and incubate for 18-24 hours.
-
-
Dye Loading:
-
Load the cells with the thallium-sensitive dye according to the manufacturer's instructions.
-
-
Compound and Agonist Addition:
-
Add test compounds at various concentrations to the wells.
-
Add the M2R agonist at a fixed concentration (e.g., EC₅₀).
-
-
Thallium Flux Measurement:
-
Place the plate in the fluorescence reader.
-
Add the Stimulus Buffer containing thallium sulfate.
-
Measure the increase in fluorescence over time as thallium enters the cells through activated GIRK channels.
-
-
Data Analysis:
-
Determine the EC₅₀ value for each compound by plotting the thallium flux response against the compound concentration. This compound exhibited an EC₅₀ of 2.0 nM in this assay.
-
Confirmatory Assay: Radioligand Binding Assay
This assay determines the binding affinity of the test compounds to the M2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human M2 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar M2R antagonist radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine or another high-affinity muscarinic antagonist.
-
Test Compounds.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its K_d value), and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of non-labeled antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percent inhibition of specific binding against the compound concentration.
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation. This compound showed a Kᵢ of 17 nM in this type of assay.
-
Conclusion
The discovery of this compound exemplifies a successful HTS campaign for identifying novel positive allosteric modulators of the M2 muscarinic receptor. The protocols outlined in this document provide a comprehensive framework for researchers to conduct their own screening and characterization of M2R PAMs. The use of a robust primary HTS assay, followed by a cascade of secondary and confirmatory assays, is crucial for identifying potent, selective, and promising lead compounds for further drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BAY 2413555 - Wikipedia [en.wikipedia.org]
- 3. WO2016198342A1 - Positive allosteric modulators of muscarinic m2 receptor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening for Positive Allosteric Modulators Identified Potential Therapeutics against Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY-2413555 for the Study of M2 Muscarinic Acetylcholine Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-2413555 is a potent, selective, and orally active positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1] As a PAM, this compound does not exhibit intrinsic agonistic or antagonistic activity at the M2R. Instead, it enhances the receptor's affinity for the endogenous agonist, acetylcholine (ACh), thereby potentiating parasympathetic signaling.[2][3] This mechanism of action allows for the preservation of the natural physiological regulation of the parasympathetic nervous system.[3][4]
The primary function of M2Rs, which are predominantly coupled to Gi/o proteins, is to regulate cardiac function by decreasing heart rate, atrioventricular conduction, and cardiac contractility.[5][6] Autonomic imbalance, characterized by sympathetic overactivation and parasympathetic withdrawal, is a key driver in the progression of heart failure.[5][6] this compound has been investigated as a therapeutic agent to restore this autonomic balance by enhancing vagal tone.[2][5]
These application notes provide detailed protocols for utilizing this compound as a research tool to investigate M2R signaling pathways in various experimental systems.
Mechanism of Action
This compound binds to an allosteric site on the M2R, distinct from the orthosteric site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases the affinity of the orthosteric site for acetylcholine. The result is a leftward shift in the acetylcholine concentration-response curve, indicating a more potent response at lower concentrations of the endogenous agonist.[2][3] this compound is highly selective for the M2R over other muscarinic receptor subtypes (M1, M3, M4, and M5).[2]
M2 Receptor Signaling Pathway
The canonical signaling pathway for the M2 muscarinic receptor involves the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Data Presentation
In Vitro Pharmacological Profile
| Parameter | Value | Assay System |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Functional M2-GIRK Assay |
| Selectivity | Selective for M2R over M1, M3, M4, M5 | Functional Ca2+ Mobilization Assay |
| α-Cooperativity Factor | 39 | Functional M2-GIRK Assay |
This table summarizes the key in vitro pharmacological properties of this compound.
Clinical Pharmacodynamics (REMOTE-HF Study)
| Treatment Group | N | Baseline Mean HRR at 60s (bpm) | Mean Change from Baseline in HRR at 60s (bpm) |
| Placebo | 7 | N/A | -6.7 |
| This compound (1.25 mg) | 15 | N/A | +7.3 |
Data from the Phase Ib REMOTE-HF study in patients with heart failure. HRR = Heart Rate Recovery.[3][7][8]
Experimental Protocols
In Vitro Functional Assay: M2R-GIRK Activation
This protocol is designed to assess the positive allosteric modulation of this compound on acetylcholine-induced activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels in a cell line stably expressing the human M2 receptor and GIRK channels.
Materials:
-
Cells stably co-expressing human M2R and GIRK1/4 channels (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom microplates
-
Membrane potential-sensitive dye kit (e.g., FLIPR Potassium Assay Kit)
-
This compound
-
Acetylcholine chloride
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: 24 hours prior to the assay, seed the M2R-GIRK expressing cells into 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential-sensitive dye, prepared according to the manufacturer's instructions. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations. Also, prepare serial dilutions of acetylcholine in assay buffer.
-
Assay Protocol: a. Place the cell plate into the FLIPR instrument and allow it to equilibrate for 10-15 minutes. b. Establish a baseline fluorescence reading for 10-20 seconds. c. Add the desired concentration of this compound (or vehicle control) to the wells and incubate for 3-5 minutes while monitoring fluorescence. d. Add increasing concentrations of acetylcholine to the wells. e. Continuously record the fluorescence signal for 3-5 minutes after acetylcholine addition.
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the maximum response induced by a saturating concentration of acetylcholine. c. Plot the normalized response against the log concentration of acetylcholine. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for acetylcholine in the presence and absence of this compound. e. The leftward shift in the EC50 value in the presence of this compound indicates positive allosteric modulation.
Ex Vivo Isolated Heart Perfusion (Langendorff)
This protocol describes the use of an isolated, retrogradely perfused rat heart (Langendorff preparation) to study the effects of this compound on cardiac function in the presence of a muscarinic agonist.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose), gassed with 95% O2 / 5% CO2
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
Carbachol (B1668302) (a stable acetylcholine analog)
-
This compound
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin intravenously to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which it should achieve a steady heart rate and contractile force.
-
Experimental Protocol: a. Record baseline cardiac parameters (heart rate, left ventricular developed pressure, etc.). b. Infuse a submaximal concentration of carbachol (e.g., 100 nM) to induce a stable, partial negative chronotropic and inotropic effect. c. Once a new steady state is reached, administer this compound in increasing concentrations into the perfusion line just above the aortic cannula. d. Allow the heart to reach a steady state at each concentration of this compound before administering the next dose. e. Continuously record all cardiac parameters throughout the experiment.
-
Data Analysis: a. Measure the changes in heart rate and left ventricular developed pressure from the carbachol-induced steady state at each concentration of this compound. b. Express the results as a percentage change from the pre-drug baseline. c. Plot the concentration-response curve for this compound's potentiation of the carbachol effect.
Conclusion
This compound is a valuable pharmacological tool for the investigation of M2 muscarinic receptor signaling. Its high selectivity and positive allosteric modulatory mechanism allow for the specific enhancement of endogenous parasympathetic signaling pathways. The protocols outlined above provide a framework for researchers to characterize the effects of this compound in both in vitro and ex vivo systems, facilitating a deeper understanding of M2R function in health and disease.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adinstruments.com [adinstruments.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. transonic.com [transonic.com]
- 8. biblio.vub.ac.be [biblio.vub.ac.be]
Application Notes and Protocols for In Vivo Efficacy and Safety Assessment of BAY-2413555
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the in vivo experimental design of studies involving BAY-2413555, a selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor. The primary focus is on evaluating its efficacy in a heart failure model and investigating the potential for drug-induced vascular inflammation, a critical safety concern identified in preclinical studies.[1][2][3][4][5]
Introduction to this compound
This compound is an orally active compound designed to enhance parasympathetic signaling by increasing the affinity of acetylcholine for the M2 receptor.[6][7] This mechanism is intended to restore cardiac autonomic balance, offering a potential therapeutic approach for heart failure.[1][8][9] However, the clinical development of this compound was halted due to unexpected preclinical findings of vascular inflammation in a chronic toxicology study in monkeys.[1][2][3][4][5] Therefore, any further in vivo investigation must concurrently assess both the potential therapeutic benefits and the risk of this specific toxicity.
Mechanism of Action of this compound
Caption: Mechanism of Action of this compound.
Efficacy Evaluation in a Rodent Model of Heart Failure
To assess the therapeutic potential of this compound in heart failure, a well-established rodent model of myocardial infarction-induced heart failure is recommended. The left anterior descending (LAD) coronary artery ligation model in rats is a suitable choice.[1][2][10]
Experimental Workflow for Efficacy Studies
References
- 1. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 2. A novel method for safe and accurate left anterior descending coronary artery ligation for research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. transonic.com [transonic.com]
- 4. scielo.br [scielo.br]
- 5. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Model of Transverse Aortic Constriction [bio-protocol.org]
- 9. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 10. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
Application Notes and Protocols for Monitoring BAY-2413555 Effects on Heart Rate Variability
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-2413555 is a novel, selective, and reversible positive allosteric modulator of the type 2 muscarinic acetylcholine (B1216132) (M2) receptor.[1][2][3][4][5] Developed for the potential treatment of heart failure, its mechanism aims to enhance parasympathetic signaling to restore cardiac autonomic balance.[1][2][3][4][5] A critical aspect of evaluating the pharmacological effects of this compound is the assessment of its impact on heart rate variability (HRV), a key indicator of autonomic nervous system function. These application notes provide a detailed overview and protocols for monitoring the effects of this compound on HRV in both preclinical and clinical research settings.
Safety Note: Clinical development of this compound was terminated prematurely due to unexpected preclinical findings of increased vascular inflammation in a chronic animal toxicology study.[1][2][3][4][5] Researchers should be aware of this and incorporate appropriate safety monitoring in any future studies.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the M2 muscarinic acetylcholine receptor, which is predominantly expressed in the heart.[1][6][7][8] It does not have intrinsic agonistic activity but enhances the affinity of the endogenous ligand, acetylcholine (ACh), for the M2 receptor.[4][9] This potentiation of ACh signaling leads to an enhanced parasympathetic response in the heart.
The M2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. Activation of the M2 receptor by ACh, and potentiated by this compound, leads to the following key downstream effects in cardiac myocytes:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][6][7] This counteracts the stimulatory effects of the sympathetic nervous system, which typically increases cAMP via β-adrenergic receptor activation.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium Channels (GIRK): The Gβγ subunits of the G-protein directly activate GIRK channels, leading to an increase in potassium efflux.[6][10] This hyperpolarizes the cell membrane of sinoatrial (SA) and atrioventricular (AV) nodal cells, resulting in a decreased heart rate.
Quantitative Data Summary
The following tables summarize the available quantitative data from the REMOTE-HF Phase Ib clinical trial, which investigated the effects of this compound in patients with heart failure.
Table 1: Study Design and Dosing Cohorts
| Parameter | Placebo | This compound (1.25 mg) | This compound (1.25 mg - 5 mg) |
| Number of Participants | 7 | 8 | 7 |
| Dosing Regimen | Placebo for 28 days | 1.25 mg daily for 28 days | 1.25 mg daily for 14 days, then 5 mg daily for 14 days |
Data from the REMOTE-HF study.[2][4][5]
Table 2: Change in Heart Rate Recovery (HRR) at 60 Seconds Post-Exercise
| Treatment Group | Mean Change from Baseline in HRR at 60s (bpm) |
| Placebo | -6.7 |
| This compound (1.25 mg, pooled arms) | +7.3 |
HRR is a measure of parasympathetic activity. A larger increase indicates enhanced parasympathetic function. The results from the REMOTE-HF study, although from a small number of subjects due to early termination, suggest target engagement of this compound.[1][2][3][4][5]
Note on Heart Rate Variability (HRV) Data: While HRV was an exploratory endpoint in the REMOTE-HF study and preclinical studies in conscious dogs showed an increase in HRV with this compound administration, specific quantitative data for standard HRV parameters (e.g., SDNN, RMSSD, HF, LF) from the human clinical trial are not publicly available in detail.[4][9]
Experimental Protocols
The following are generalized protocols for assessing the effects of a compound like this compound on heart rate variability. These should be adapted based on the specific research question, animal model, or clinical population.
Protocol 1: Preclinical Assessment of HRV in a Conscious Large Animal Model (e.g., Dog, Swine) via Telemetry
1. Objective: To continuously monitor electrocardiogram (ECG) and derive HRV parameters in conscious, freely moving large animals following administration of this compound.
2. Materials:
-
Implantable telemetry device capable of continuous ECG recording
-
Surgical suite and instrumentation for sterile implantation
-
Animal housing allowing for free movement and continuous data reception
-
Data acquisition and analysis software (e.g., EMKA, DSI)
-
This compound formulation for oral or intravenous administration
-
Vehicle control
3. Animal Preparation and Telemetry Implantation:
-
Acclimation: Acclimate animals to the housing and handling procedures for at least one week prior to surgery.
-
Surgical Implantation: Under general anesthesia and using sterile surgical techniques, implant the telemetry transmitter according to the manufacturer's instructions. Typically, the transmitter body is placed in a subcutaneous pocket on the flank or abdomen, and the ECG leads are tunneled subcutaneously to appropriate positions on the chest to obtain a clear Lead II ECG signal.
-
Post-operative Recovery: Allow for a minimum of two weeks of post-operative recovery to ensure complete healing and return to normal physiological state before initiating the study.
4. Experimental Procedure:
-
Baseline Recording: Record at least 24 hours of baseline ECG data to establish normal diurnal HRV patterns for each animal.
-
Dosing: On the day of the experiment, administer a single dose of this compound or vehicle control. For chronic studies, administer daily doses at the same time each day.
-
ECG Monitoring: Continuously record ECG for at least 24 hours post-dose. For chronic studies, recording can be continuous or at specified intervals (e.g., 24-hour recordings on select days of the study).
-
Data Analysis:
-
ECG Pre-processing: Visually inspect the ECG recordings for artifacts and ectopy. Use appropriate software to filter the data and generate a series of normal-to-normal (NN) beat intervals.
-
HRV Analysis: Analyze 5-minute segments of the NN interval data during periods of rest to calculate time-domain and frequency-domain HRV parameters. For 24-hour recordings, calculate long-term time-domain parameters.
-
Time-Domain Parameters: SDNN (standard deviation of all NN intervals), RMSSD (root mean square of successive differences between NN intervals), pNN50 (percentage of successive NN intervals that differ by more than 50 ms).
-
Frequency-Domain Parameters: High Frequency (HF) power (a measure of parasympathetic activity), Low Frequency (LF) power (a measure of both sympathetic and parasympathetic activity), and the LF/HF ratio.
-
-
Protocol 2: Clinical Assessment of HRV in a Phase I Study
1. Objective: To evaluate the effect of this compound on short-term HRV in healthy volunteers or a specific patient population.
2. Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study design is recommended.
3. Participant Selection:
-
Inclusion Criteria: Clearly define the target population (e.g., healthy males and females, patients with stable heart failure).
-
Exclusion Criteria: Exclude individuals with conditions or on medications known to significantly affect autonomic function (e.g., arrhythmias, autonomic neuropathy, beta-blockers not part of the standard of care for the patient population).
4. Protocol:
-
Screening and Baseline Visit:
-
Obtain informed consent.
-
Perform a physical examination, review medical history, and collect baseline laboratory tests.
-
Familiarize the participant with the study procedures.
-
-
Standardized Conditions for HRV Recording:
-
Participants should refrain from caffeine, alcohol, and strenuous exercise for at least 24 hours before HRV measurement.
-
Measurements should be taken at the same time of day to minimize circadian influences.
-
Allow for a 15-20 minute rest period in a quiet, temperature-controlled room before recording begins.
-
-
HRV Measurement Procedure:
-
Baseline: Record a 5- to 10-minute high-fidelity (at least 500 Hz sampling rate) 3- or 12-lead ECG with the participant in a supine or seated position.
-
Dosing: Administer the study drug (this compound or placebo) orally.
-
Post-dose Assessments: Repeat the HRV measurement at predefined time points post-dose (e.g., 1, 2, 4, 8, and 24 hours) to capture the time course of the drug's effect.
-
-
Data Analysis:
-
ECG Processing: Similar to the preclinical protocol, process the ECG to obtain an NN interval tachogram.
-
HRV Parameter Calculation: For each 5-minute segment, calculate standard time-domain (SDNN, RMSSD, pNN50) and frequency-domain (HF, LF, LF/HF ratio) parameters.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANCOVA with baseline as a covariate, mixed-effects models for repeated measures) to compare the changes in HRV parameters between the this compound and placebo groups.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JMIR Mental Health - Remote Short Sessions of Heart Rate Variability Biofeedback Monitored With Wearable Technology: Open-Label Prospective Feasibility Study [mental.jmir.org]
- 4. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BAY-2413555 solubility in aqueous buffers
Welcome to the technical support center for BAY-2413555. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address solubility issues and effectively utilize this potent modulator in your research.
Physicochemical Properties and Solubility Data
While specific solubility values for this compound in various aqueous buffers are not extensively published, the following table summarizes its key physicochemical properties and known solubility information. Understanding these characteristics is the first step in successful formulation.
| Property | Value / Information | Source |
| Chemical Name | 7-((3R,4R)-3,4-dihydroxypyrrolidin-1-yl)-6-fluoro-4-oxo-N-((S)-3,3,4,4,4-pentafluorobutan-2-yl)-1-(2,4,6-trifluorophenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | [1] |
| Molecular Formula | C23H17F9N4O4 | [1][2][3] |
| Molecular Weight | 584.40 g/mol | [1][3] |
| Primary Target | Positive allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR) | [4][5][6] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4] |
| Known Solubility | Soluble in DMSO at 10 mM | [4] |
| Aqueous Solubility | Expected to be low; optimization for solubility was a key part of its development. | [7][8] |
| Chemical Features | Contains amine groups, suggesting pH-dependent aqueous solubility. | [8][9][10][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which is the recommended starting point for most in vitro experiments.
-
Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents the condensation of atmospheric moisture, which can affect the compound's stability and solubility.
-
Solvent Addition : Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 584.40), you would add 171.1 µL of DMSO.
-
Dissolution : Gently vortex the vial for 30-60 seconds. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter is present.
-
Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise when working with this compound in aqueous buffers.
Q1: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer (e.g., PBS, Tris-HCl). What should I do?
A1: This is a common phenomenon for hydrophobic compounds. The dramatic change in solvent polarity upon dilution into an aqueous medium causes the compound to come out of solution. Here are several strategies to mitigate this:
-
Minimize the Final DMSO Concentration : For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[12]
-
Perform Serial Dilutions : Instead of a single large dilution, perform intermediate dilutions in your aqueous buffer. This gradual reduction in DMSO concentration can help maintain solubility.
-
Pre-warm the Aqueous Buffer : Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex During Dilution : Add the this compound stock solution to the aqueous buffer while vortexing to promote rapid mixing and dispersion.
Q2: Can I improve the aqueous solubility of this compound by adjusting the pH of my buffer?
A2: Yes, this is a viable strategy. This compound contains amine functional groups, which can be protonated at acidic pH.[9][10][11] This positive charge can increase the molecule's polarity and enhance its solubility in aqueous solutions.
-
Recommendation : Experiment with buffers at a slightly acidic pH (e.g., pH 6.0-6.5). However, you must ensure that the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
Q3: Are there any other reagents I can use to improve the solubility of this compound in my aqueous buffer?
A3: Yes, several solubilizing agents can be employed, though their compatibility with your specific assay must be validated:
-
Co-solvents : In addition to DMSO, other water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used in small quantities.[13]
-
Surfactants : Low concentrations (typically 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[12]
-
Cyclodextrins : These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[14]
Q4: How can I determine the actual concentration of dissolved this compound in my final aqueous solution?
A4: If you continue to suspect precipitation, it is crucial to determine the concentration of the soluble compound. After preparing your final dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitate. The concentration of this compound in the supernatant can then be quantified using an appropriate analytical method, such as HPLC-UV.
Visual Troubleshooting and Workflow Guides
The following diagrams provide a visual guide to the troubleshooting process for solubility issues and a conceptual overview of the signaling pathway in which this compound acts.
References
- 1. BAY 2413555 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. issr.edu.kh [issr.edu.kh]
- 10. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BAY-2413555 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of BAY-2413555, a selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R).[1] It does not have intrinsic agonistic or antagonistic activity on its own.[1] Instead, it binds to a site on the M2 receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh). This binding event increases the affinity of ACh for the receptor, thereby enhancing the downstream signaling effects of ACh.[1] This mechanism allows for the potentiation of the natural, physiological signaling of the parasympathetic nervous system.
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: For a novel compound like this compound where specific in vitro potency values are not widely published, it is recommended to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM, is a common starting point. This wide range will help identify the effective concentration window for your specific cell line and assay.
Q3: How does the concentration of the orthosteric agonist (e.g., acetylcholine) affect the activity of this compound?
A3: The observed effect of a PAM like this compound is highly dependent on the concentration of the orthosteric agonist present. This phenomenon is known as "probe dependency." In functional assays, the potentiation effect of this compound will be more pronounced at sub-maximal (e.g., EC20 or EC50) concentrations of the orthosteric agonist. At saturating concentrations of the agonist, the potentiating effect of the PAM may be less apparent. Therefore, it is crucial to first determine the dose-response curve of the orthosteric agonist in your assay system to select an appropriate concentration for evaluating this compound.
Q4: How should I dissolve and store this compound?
A4: Most small molecule inhibitors and modulators are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.
Q5: Can serum in the culture medium affect the activity of this compound?
A5: Yes, serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. If you observe lower than expected activity, it may be necessary to perform experiments in serum-free or reduced-serum conditions. Alternatively, you can assess the impact of serum by comparing the dose-response curves in the presence and absence of serum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low. | Test a higher concentration range (e.g., up to 100 µM). |
| 2. Inappropriate orthosteric agonist concentration. | Ensure you are using a sub-maximal concentration (e.g., EC20-EC50) of the orthosteric agonist (e.g., acetylcholine) to observe potentiation. | |
| 3. Insensitive cell line or assay. | Verify that your cell line expresses the M2 receptor at sufficient levels. Use a positive control agonist to confirm that the receptor is functional and the assay is working as expected. | |
| 4. Compound instability. | Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment. | |
| High background signal in the assay. | 1. Non-specific binding of this compound. | Include appropriate controls, such as cells not expressing the M2 receptor, to assess non-specific effects. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% BSA) to the assay buffer to reduce non-specific binding. |
| 2. Assay components interfering with the readout. | Optimize assay conditions, such as buffer composition and incubation times. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and serum concentration in the media. |
| 2. Inconsistent preparation of reagents. | Prepare fresh dilutions of this compound and the orthosteric agonist for each experiment. | |
| 3. Assay timing. | Ensure that incubation times are consistent across all experiments. |
Data Presentation
Since specific in vitro quantitative data for this compound is not publicly available, the following table provides representative data for a hypothetical M2 receptor PAM to guide experimental design. Researchers must determine the precise values for this compound in their specific assay system.
| Assay Type | Parameter | Example Value | Description |
| Radioligand Binding | Kb | 500 nM | Equilibrium dissociation constant of the PAM for the M2 receptor. |
| α | 10 | Cooperativity factor, representing the fold-increase in agonist affinity in the presence of the PAM. | |
| Functional Assay (cAMP) | EC50 (Potentiation) | 200 nM | The concentration of the PAM that produces 50% of its maximal potentiation of the orthosteric agonist's effect. |
| Fold-shift | 5-fold | The fold-decrease in the orthosteric agonist's EC50 value in the presence of a saturating concentration of the PAM. |
Experimental Protocols
Radioligand Binding Assay for M2 PAMs
This protocol is designed to determine the affinity (Kb) of this compound for the M2 receptor and its cooperativity (α) with an orthosteric agonist.
Materials:
-
Cell membranes expressing the M2 receptor
-
Radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
-
Unlabeled orthosteric agonist (e.g., acetylcholine)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare dilutions: Prepare serial dilutions of this compound and the unlabeled orthosteric agonist in binding buffer.
-
Set up binding reactions: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist (typically at its Kd value), and varying concentrations of this compound in the presence and absence of a fixed concentration of the unlabeled orthosteric agonist.
-
Incubate: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filter and wash: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantify: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data analysis: Analyze the data using non-linear regression to determine the Kb and α values of this compound.
Functional Assay: cAMP Measurement
This protocol measures the potentiation of acetylcholine-induced inhibition of cAMP production by this compound in cells expressing the M2 receptor.
Materials:
-
Cells expressing the M2 receptor (e.g., CHO or HEK293 cells)
-
Acetylcholine
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Cell plating: Seed the M2 receptor-expressing cells in a 96-well plate and culture overnight.
-
Prepare compounds: Prepare serial dilutions of this compound and acetylcholine in assay buffer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed, sub-maximal concentration of acetylcholine and a fixed concentration of forskolin (to stimulate cAMP production) to the wells.
-
Incubate: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell lysis and cAMP measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data analysis: Plot the cAMP levels against the concentration of this compound to determine the EC50 of potentiation.
Mandatory Visualizations
M2 Receptor Signaling Pathway
Workflow for Concentration Optimization
Troubleshooting Decision Tree
References
Technical Support Center: Radioligand Binding Assays with Allosteric Modulators
Welcome to the technical support center for radioligand binding assays involving allosteric modulators. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of studying allosteric modulation.
Frequently Asked Questions (FAQs)
Q1: My putative Positive Allosteric Modulator (PAM) shows no effect on radioligand binding. What could be the reason?
A1: This is a common observation and can arise from several factors related to the mechanism of action of the allosteric modulator and the assay design.
-
Efficacy vs. Affinity Modulation: The PAM may be an "efficacy modulator" rather than an "affinity modulator." This means it enhances the functional response of the receptor to the orthosteric ligand without changing the orthosteric ligand's binding affinity.[1][2] Radioligand binding assays primarily detect changes in affinity.[1]
-
Probe Dependence: The observed effect of an allosteric modulator can be dependent on the specific radioligand used.[3] The conformational changes induced by the modulator might not affect the binding of your particular radioligand.
-
"Silent" Allosteric Modulators: Some compounds, known as silent allosteric modulators (SAMs) or neutral allosteric ligands, bind to an allosteric site but do not alter the orthosteric ligand's binding or efficacy on their own.[1][4]
-
Assay Conditions: Suboptimal assay conditions, such as buffer composition or temperature, can mask the effects of a modulator.
Troubleshooting Steps:
-
Conduct Functional Assays: Use a functional assay (e.g., GTPγS binding, second messenger assays) to determine if the modulator affects the efficacy of the orthosteric agonist.[1][5]
-
Test Different Radioligands: If possible, perform the binding assay with a different orthosteric radioligand (agonist or antagonist) to check for probe dependence.
-
Vary Assay Conditions: Systematically alter buffer components (e.g., ions like Na+ can act as allosteric modulators themselves[6]), pH, and temperature to find optimal conditions for observing allosteric effects.
Q2: I'm observing a decrease in the Bmax of my saturation binding curve in the presence of my allosteric modulator. Is this expected?
A2: Yes, a change in Bmax (maximal number of binding sites) can be observed with allosteric modulators and is a key differentiator from competitive orthosteric ligands.
-
Negative Allosteric Modulators (NAMs): A NAM can decrease the affinity of the radioligand to such an extent that even at saturating concentrations, the radioligand cannot occupy all the orthosteric sites, leading to a decrease in the apparent Bmax.
-
Allosteric Inhibition Mechanism: Unlike a competitive inhibitor which only affects the apparent affinity (Kd) of the radioligand, an allosteric modulator can alter both Kd and Bmax.[7] A non-competitive (allosteric) antagonist will typically reduce the maximal response of the agonist.[7]
Interpretation Workflow:
Caption: Interpreting Bmax changes in allosteric modulator assays.
Q3: My data shows that the allosteric modulator increases the radioligand's dissociation rate. How do I interpret this?
A3: An increased dissociation rate (k_off) of the orthosteric radioligand is characteristic of a Negative Allosteric Modulator (NAM) .
-
Mechanism: NAMs can induce a conformational change in the receptor that destabilizes the binding of the orthosteric ligand, causing it to unbind more quickly.[1]
-
Contrast with PAMs: Conversely, a PAM that enhances binding affinity will typically slow the dissociation rate of the orthosteric radioligand.[7]
Experimental Verification: A radioligand dissociation kinetics experiment is the definitive way to confirm this.
Q4: How can I differentiate a true allosteric modulator from a competitive antagonist at the same site?
A4: Differentiating between these two mechanisms is a critical step. Several experimental approaches can provide clarity.
-
Schild Analysis: For antagonists, a Schild plot analysis is informative. A competitive antagonist will yield a linear plot with a slope of 1. An allosteric modulator often results in a non-linear plot or a slope that deviates from 1.[7]
-
Saturation Binding Assays: As mentioned in Q2, a competitive inhibitor will increase the apparent Kd of the radioligand without affecting Bmax. In contrast, an allosteric modulator can alter either or both parameters.[7]
-
Radioligand Dissociation Kinetics: A key feature of many allosteric modulators is their ability to change the dissociation rate of an orthosteric radioligand.[7] A competitive antagonist, binding to the same site, will not affect the dissociation rate of the already-bound radioligand.
Decision Tree for Differentiating Mechanisms:
Caption: Differentiating competitive vs. allosteric mechanisms.
Troubleshooting Guides
Issue: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, making data interpretation difficult.
| Potential Cause | Solution |
| Radioligand sticking to filter plates or tubes | Pre-treat filter plates with a blocking agent like 0.3% polyethyleneimine (PEI).[8] Include a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer.[9] |
| Insufficient washing | Increase the number of wash steps or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[9] |
| High radioligand concentration | Use a radioligand concentration at or below its Kd value for the receptor. |
| Lipophilic compounds | For lipophilic allosteric modulators, consider adding a small, fixed percentage of a non-denaturing solvent like DMSO to the assay buffer. Ensure the solvent concentration is consistent across all wells. |
Issue: Low or No Specific Binding
A lack of a clear specific binding signal can be a major roadblock.
| Potential Cause | Solution |
| Degraded or inactive receptor | Confirm receptor presence and integrity using methods like Western blotting. Ensure proper storage and handling of cell membranes or tissue homogenates.[9] |
| Degraded radioligand | Check the age and storage conditions of the radioligand. Perform a quality control check to ensure its purity and activity. |
| Insufficient receptor concentration | Titrate the amount of receptor preparation (membranes or cells) to find the lowest concentration that provides a robust specific binding signal.[9] |
| Assay not at equilibrium | Determine the time to reach equilibrium by performing an association kinetic experiment.[10][11] |
Experimental Protocols
Protocol 1: Radioligand Dissociation Kinetics Assay
This assay measures the rate at which a radioligand dissociates from its receptor, and how an allosteric modulator affects this rate.
-
Incubation: Incubate the receptor preparation with the radioligand (at a concentration near its Kd) until equilibrium is reached.
-
Initiate Dissociation: Add a high concentration of an unlabeled orthosteric ligand to prevent re-binding of the dissociated radioligand. Simultaneously, add either the vehicle or the allosteric modulator at the desired concentration.
-
Time Points: At various time points, separate the bound from free radioligand via rapid filtration.
-
Quantification: Quantify the radioactivity remaining on the filters at each time point.
-
Data Analysis: Plot the natural logarithm of the specific binding against time. The slope of this line represents the dissociation rate constant (k_off). Compare the k_off values in the presence and absence of the allosteric modulator.
Workflow for Dissociation Kinetics Assay:
Caption: Workflow for a radioligand dissociation kinetics experiment.
Protocol 2: Saturation Binding Assay with an Allosteric Modulator
This assay determines how an allosteric modulator affects the affinity (Kd) and density (Bmax) of a radioligand.
-
Preparation: Prepare two sets of serial dilutions of the radioligand.
-
Incubation:
-
Set 1 (Control): Incubate increasing concentrations of the radioligand with the receptor preparation and vehicle.
-
Set 2 (Modulator): Incubate increasing concentrations of the radioligand with the receptor preparation and a fixed concentration of the allosteric modulator.
-
For each concentration, prepare parallel tubes with an excess of unlabeled ligand to determine non-specific binding.
-
-
Equilibrium: Incubate all tubes to allow binding to reach equilibrium.[10]
-
Separation: Separate bound and free radioligand using filtration.
-
Quantification: Count the radioactivity on the filters.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding.[8] Analyze the data using non-linear regression to determine the Kd and Bmax values for both the control and modulator conditions.[12][13]
Quantitative Data Summary Table (Example)
| Condition | Radioligand Kd (nM) | Receptor Bmax (fmol/mg protein) |
| Vehicle Control | 1.5 ± 0.2 | 1200 ± 50 |
| 10 µM PAM | 0.8 ± 0.1 | 1180 ± 65 |
| 10 µM NAM | 5.2 ± 0.4 | 850 ± 40 |
References
- 1. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molsense.com [molsense.com]
- 3. Opportunities and Challenges in the Discovery of Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Analyzing radioligand binding data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. graphpad.com [graphpad.com]
How to minimize non-specific binding of BAY-2413555
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of BAY-2413555 in experimental assays.
Understanding this compound
This compound is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2][3] It does not compete with the endogenous ligand, acetylcholine, at the orthosteric binding site. Instead, it binds to an allosteric site on the M2 receptor, increasing the affinity of acetylcholine for the receptor and enhancing its signaling.[1][4][5] this compound is highly selective for the M2 receptor subtype.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor. It binds to a site distinct from the acetylcholine binding site, which results in an increased affinity of acetylcholine for the M2 receptor.[1][4][5] This enhances the downstream signaling cascade initiated by acetylcholine binding.
Q2: What are the potential causes of non-specific binding with this compound?
While this compound is reported to be highly selective for the M2 receptor, non-specific binding in experimental assays can still occur.[1][4][5] Potential causes include:
-
Hydrophobic Interactions: The compound may non-specifically adhere to plasticware, other proteins, or cellular lipids.
-
Ionic Interactions: Electrostatic interactions can cause the compound to bind to charged surfaces or molecules in the assay system.
-
High Compound Concentration: Using concentrations of this compound that are significantly higher than its effective concentration can lead to off-target binding.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.
Initial Assessment of Non-Specific Binding
Before implementing broad troubleshooting measures, it is crucial to confirm the presence and extent of non-specific binding.
Experimental Protocol: Control Experiment for Non-Specific Binding
-
Preparation: Prepare two sets of samples.
-
Test Sample: Your standard experimental setup including cells or membranes expressing the M2 receptor, this compound, and a radiolabeled or fluorescently tagged M2 receptor agonist.
-
Control Sample: A parallel setup that includes a high concentration of a known M2 receptor antagonist (e.g., atropine) to block all specific binding sites. Add this antagonist before introducing the radiolabeled/fluorescent agonist and this compound.
-
-
Incubation: Incubate both sets of samples under your standard experimental conditions.
-
Measurement: Measure the signal (e.g., radioactivity, fluorescence) in both sets of samples.
-
Analysis:
-
Total Binding: Signal measured in the test sample.
-
Non-Specific Binding: Signal measured in the control sample (in the presence of the antagonist).
-
Specific Binding: Total Binding - Non-Specific Binding.
-
A high signal in the control sample indicates significant non-specific binding.
Strategies to Reduce Non-Specific Binding
If non-specific binding is confirmed, the following strategies can be employed. It is recommended to test these variables systematically to identify the optimal conditions for your assay.
Table 1: Summary of Strategies to Minimize Non-Specific Binding
| Strategy | Principle | Recommended Starting Concentration/Condition |
| Optimize Buffer Composition | ||
| Adjust pH | Modulate the charge of this compound and interacting surfaces to reduce ionic interactions.[6][7] | Test a range of pH values around the physiological pH (e.g., 7.2, 7.4, 7.6). |
| Increase Salt Concentration | Shield charged interactions between the compound and other molecules.[6][7][8] | Start with 150 mM NaCl and titrate upwards (e.g., 200 mM, 300 mM). |
| Use Blocking Agents | ||
| Bovine Serum Albumin (BSA) | A protein that can bind to non-specific sites on surfaces and other proteins, preventing this compound from doing so.[6][8][9] | 0.1% to 1% (w/v) in the assay buffer. |
| Add Surfactants | ||
| Non-ionic Surfactants (e.g., Tween-20, Triton X-100) | Disrupt hydrophobic interactions that can lead to non-specific binding to plastics and other surfaces.[6][7][8] | Start with a low concentration, such as 0.01% to 0.05% (v/v). |
| Optimize Compound Concentration | ||
| Titrate this compound | Use the lowest concentration of this compound that gives a robust signal to minimize off-target effects. | Perform a dose-response curve to determine the optimal concentration. |
Visual Guides
Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. mdpi.com [mdpi.com]
BAY-2413555 stability issues in long-term cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals using BAY-2413555 in long-term cell culture experiments. The information addresses potential stability issues and offers troubleshooting strategies to ensure experimental success.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during long-term cell culture experiments with this compound.
Q1: I am observing a diminished or complete loss of this compound's effect in my cell culture over several days. What could be the cause?
A1: A gradual loss of effect in long-term experiments can be due to several factors. The primary suspects are compound degradation or a reduction in the effective concentration. Consider the following possibilities:
-
Compound Stability in Media: The compound may not be stable in your cell culture medium at 37°C for extended periods.
-
Metabolism by Cells: The cells in your culture could be metabolizing this compound, leading to a decrease in its active concentration.
-
Adsorption to Plastics: The compound might be adsorbing to the surface of your cell culture plates or flasks, reducing its bioavailable concentration.
-
Incorrect Storage: Improper storage of your stock solution could lead to degradation before it is even added to the culture.
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: To assess the stability of this compound in your specific experimental conditions, you can perform a stability study. This involves incubating the compound in your cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 24, 48, 72 hours) in a cell-free environment. You can then use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact this compound remaining at each time point.
Q3: What are the best practices for preparing and storing this compound to minimize potential degradation?
A3: To ensure the stability and efficacy of this compound, follow these guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid storing diluted solutions for extended periods.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2][3] It does not have intrinsic agonistic or antagonistic activity but enhances the affinity of the endogenous ligand, acetylcholine, for the M2 receptor.[1][2] This leads to a leftward shift in the concentration-response curve for acetylcholine, potentiating its effect.[1][2] The M2R is the primary postsynaptic myocyte receptor responsible for regulating heart rate, electrical conduction, and contractile strength.
Q: Are there any known stability issues with this compound?
A: Publicly available literature does not contain specific data on the long-term stability of this compound in cell culture media. However, like many small molecules, its stability can be influenced by factors such as pH, temperature, light exposure, and enzymatic activity in the culture medium. It is recommended to empirically test its stability under your specific experimental conditions.
Q: What was the reason for the termination of clinical trials for this compound?
A: The clinical trials for this compound were terminated early due to unexpected preclinical findings from a chronic animal toxicology study in monkeys.[1][4][5] This study revealed evidence of increased vascular inflammation after 39 weeks of treatment, which led to an unfavorable risk-benefit assessment for the intended long-term use in heart failure patients.[4][5]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical equipment (HPLC or LC-MS)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes or wells of a multi-well plate.
-
Collect a "time zero" sample immediately and store it at -80°C.
-
Incubate the remaining samples at 37°C and 5% CO2.
-
At predetermined time points (e.g., 8, 24, 48, 72 hours), collect samples and immediately freeze them at -80°C to halt any further degradation.
-
Once all samples are collected, analyze them using a validated HPLC or LC-MS method to quantify the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | % Remaining (Medium A) | % Remaining (Medium B) |
| 0 | 100% | 100% |
| 24 | 95% | 85% |
| 48 | 88% | 72% |
| 72 | 80% | 60% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the M2 receptor.
Caption: Workflow for assessing the stability of a compound in cell culture medium.
Caption: Troubleshooting logic for loss of compound effect in cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing BAY-2413555 off-target effects in experimental design
This guide provides troubleshooting and experimental design considerations for researchers using BAY-2413555, a positive allosteric modulator of the muscarinic M2 receptor. The primary focus is to address the potential for off-target effects, particularly the vascular inflammation observed in preclinical toxicology studies, and to provide strategies for dissecting on-target versus off-target activities.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the established on-target mechanism of action for this compound?
A: this compound is a selective and reversible positive allosteric modulator (PAM) of the type 2 muscarinic acetylcholine (B1216132) (M2) receptor.[1][2] It does not possess intrinsic agonistic or antagonistic activity.[3][4] Instead, it enhances the affinity of the endogenous agonist, acetylcholine, for the M2 receptor. This potentiation of the natural signaling pathway leads to an enhanced parasympathetic response.[1] The M2 receptor primarily couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5]
Q2: My experimental model shows signs of inflammation or cytotoxicity after treatment with this compound. Is this an expected off-target effect?
A: Yes, this is a critical observation that requires careful consideration. While human clinical trials were terminated early, they did not reveal significant inflammatory signals in the short term.[3][4] However, the termination was prompted by new and unexpected preclinical findings from a chronic toxicology study in monkeys, which demonstrated evidence of increased vascular inflammation .[1][2][3] Therefore, researchers using this compound, especially in long-term or chronic models, should proactively monitor for inflammatory responses as a potential off-target effect.
Q3: How can I design an experiment to differentiate on-target M2 receptor modulation from potential off-target inflammatory effects?
A: A multi-faceted approach with appropriate controls is essential. The goal is to isolate the effects of M2 receptor modulation. We recommend a workflow that simultaneously assesses on-target and potential off-target endpoints.
Key components of this experimental design include:
-
Vehicle Control: To establish a baseline.
-
This compound Treatment: The experimental condition.
-
M2 Receptor Antagonist Control: Pre-treatment with an M2 antagonist (e.g., Methoctramine, AF-DX 116) before adding this compound can determine if the observed effects are M2-dependent. If the effect disappears, it is likely on-target.
-
Inflammation Positive Control: A known inflammatory stimulus (e.g., Lipopolysaccharide, LPS) to validate the inflammatory assay.
Q4: What quantitative data from human clinical trials should I consider for dose-ranging studies?
A: The REMOTE-HF Phase Ib study, although terminated early, provides useful data on dosing and target engagement in humans.[3] Doses of 1.25 mg and 5 mg were found to be generally safe and well-tolerated over a 4-week period.[1][2] A key indicator of on-target activity was the change in Heart Rate Recovery (HRR) at 60 seconds post-exercise, a measure of parasympathetic activity.[3]
| Parameter | Placebo Group | This compound Pooled Group (1.25 mg) | Citation |
| Dose Administered | Placebo | 1.25 mg | [1][3] |
| Mean Change in HRR at 60s | -6.7 bpm | +7.3 bpm | [1][2][3] |
This data suggests that a low-milligram dosage range is effective for target engagement.
Q5: Were there any other off-target or side effects noted in the human studies?
A: Yes, a few treatment-emergent adverse events (TEAEs) were considered potentially related to this compound, though all were mild in intensity.[2][3] These effects are consistent with generalized enhancement of parasympathetic (muscarinic) activity.
| Treatment-Emergent Adverse Event | Intensity | Citation |
| Change of bowel habit | Mild | [2][3] |
| Salivary hypersecretion | Mild | [2][3] |
| Asthenia (weakness) | Mild | [2][3] |
Key Experimental Protocols
Protocol 1: Western Blotting for Inflammatory Pathway Activation
This protocol provides a general framework for assessing the activation of key inflammatory proteins (e.g., phosphorylated NF-κB p65) following treatment.
-
1. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.[6]
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors.[6]
-
Scrape cells and incubate on ice for 30 minutes with agitation.[6]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant.[6]
-
Determine protein concentration using a standard protein assay.[6]
-
-
2. SDS-PAGE and Transfer:
-
3. Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20).[6][7]
-
Incubate with a validated primary antibody (e.g., anti-phospho-NF-κB p65) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5 minutes each with TBST.[7]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash three times for 5 minutes each with TBST.[7]
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.[7]
-
Protocol 2: Immunoprecipitation (IP) for M2 Receptor Interaction Studies
This protocol can be used to enrich the M2 receptor and identify potential interacting partners that may change upon treatment with this compound.
-
1. Lysate Preparation:
-
2. Immunocomplex Formation:
-
3. Protein Capture and Washes:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immunocomplex.[9]
-
Pellet the beads using a magnetic rack and discard the supernatant.[9]
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[8][9]
-
-
4. Elution and Analysis:
Protocol 3: Cell Viability and Cytotoxicity Assay
This protocol uses common reagents to assess cell health, which is crucial for determining if observed effects are due to specific signaling or general cytotoxicity.
-
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired time period.
-
-
2. MTT Assay for Metabolic Activity (Viability):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11] Metabolically active cells will cleave the MTT salt into a colored formazan (B1609692) product.[11]
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[11]
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.
-
-
3. Ethidium Homodimer-1 (EthD-1) Assay for Membrane Integrity (Cytotoxicity):
-
EthD-1 is a fluorescent dye that can only enter cells with compromised membranes (dead cells).[11]
-
Add EthD-1 to the cell culture media according to the manufacturer's protocol.
-
Incubate as recommended.
-
Measure the red fluorescence (excitation/emission ~528/617 nm). An increase in fluorescence indicates a loss of membrane integrity and cell death.[11]
-
References
- 1. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. protocols.io [protocols.io]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Interpreting unexpected results in BAY-2413555 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-2413555. Our goal is to help you interpret unexpected results and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: We observed inflammatory markers in our long-term animal studies with this compound. Is this a known effect?
A1: Yes, this is a critical unexpected finding. Preclinical toxicology studies in monkeys revealed increased vascular inflammation in several organs after 39 weeks of treatment with this compound.[1][2] This was not observed in shorter studies of 4 and 13 weeks.[1][2] This finding led to the termination of all ongoing clinical studies with this compound as the long-term risk-benefit balance was no longer considered favorable for the intended lifelong treatment of heart failure.[1][3][4]
Q2: Our short-term in-vitro/in-vivo experiments with this compound do not show any inflammatory signals. How can we reconcile this with the long-term toxicology findings?
A2: The absence of inflammatory signals in short-term studies is consistent with the preclinical data.[1][2] The vascular inflammation observed in monkeys was a chronic effect, appearing only after 39 weeks of continuous treatment. It is crucial to consider the duration of your experiments when evaluating the potential for this off-target effect. Short-term models may not be sufficient to detect this specific toxicity.
Q3: Were any inflammatory effects observed in human clinical trials?
A3: No, comparable adverse events, including vascular inflammation, were not observed in the human clinical trial (REMOTE-HF).[2][4][5] The study, however, was terminated early and the maximum treatment duration was four weeks.[1][3] Until its termination, this compound was found to be safe and well-tolerated in the human participants.[2][4][5]
Q4: What is the proposed mechanism for the vascular inflammation observed in the preclinical studies?
A4: The precise pathomechanism of the vascular inflammation is currently unclear.[1][2] this compound is a positive allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor, and this unexpected toxicity may be an off-target effect or a consequence of long-term M2 receptor modulation in certain species.[1][3][5] Further research would be needed to elucidate the exact molecular pathways involved.
Troubleshooting Guides
Issue: Unexpected cell death or inflammatory response in long-term cell culture experiments with this compound.
-
Possible Cause: This could be an in-vitro manifestation of the inflammatory response seen in long-term animal studies.
-
Troubleshooting Steps:
-
Time-Course Analysis: Conduct a detailed time-course experiment to determine the onset of the inflammatory markers or cell death.
-
Dose-Response Evaluation: Assess if the effect is dose-dependent.
-
Marker Analysis: Analyze supernatants for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and assess cellular markers of inflammation and apoptosis.
-
Control Compound: Include a structurally related but inactive compound as a negative control to rule out non-specific compound toxicity.
-
Different Cell Types: Test the effect on various cell types (e.g., endothelial cells, smooth muscle cells, immune cells) to identify a potential target cell population.
-
Issue: Discrepancy between in-vitro potency and in-vivo efficacy.
-
Possible Cause: While this compound is a potent M2 receptor modulator, its in-vivo effects can be complex and may not directly correlate with simple in-vitro assays.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that the dosing regimen in your animal model achieves and maintains the target concentration at the site of action.
-
Target Engagement: Use appropriate biomarkers to confirm M2 receptor engagement in your in-vivo model. For example, in the REMOTE-HF study, heart rate recovery (HRR) after exercise was used as a sign of target engagement.[1][2][4]
-
Species Differences: Be aware of potential species-specific differences in M2 receptor pharmacology and distribution.
-
Data Presentation
Table 1: Overview of the REMOTE-HF Clinical Trial
| Parameter | Description |
| Study Name | REMOTE-HF[2][4][5] |
| ClinicalTrials.gov ID | NCT05532046[1][3] |
| EudraCT Number | 2021-005751-36[1][3] |
| Phase | Ib[2][4][5] |
| Study Design | Multicenter, double-blind, randomized, placebo-controlled, dose-titration study[2][4][5] |
| Participants | Patients with heart failure (NYHA Class I-III, LVEF ≤ 45%) and an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device[2][4][5] |
| Treatment Arms | 1. Placebo2. BAY 2413555: 1.25 mg (Part A) -> 1.25 mg (Part B)3. BAY 2413555: 1.25 mg (Part A) -> 5 mg (Part B)[2][4][5] |
| Treatment Duration | 28 days (14 days Part A, 14 days Part B)[2][4][5] |
| Primary Endpoint | Number of participants with treatment-emergent adverse events (TEAEs)[2][4][5] |
Table 2: Key Findings from the REMOTE-HF Study
| Finding | Details |
| Safety and Tolerability | BAY 2413555 was safe and well-tolerated in the study. No deaths or TEAEs led to discontinuation. No symptomatic bradycardia or AV blocks were observed.[2][4][5] |
| Target Engagement (Heart Rate Recovery) | A larger change in the mean heart rate recovery at 60 seconds was observed in the pooled BAY 2413555 treatment arms compared to placebo (+7.3 bpm vs. -6.7 bpm), suggesting enhanced cardiac parasympathetic activity.[1][2][4] |
| Early Termination | The study was terminated early due to unexpected preclinical findings of increased vascular inflammation in a chronic animal toxicology study in monkeys.[1][2][4][5] |
Experimental Protocols
REMOTE-HF Study Protocol Overview
The REMOTE-HF study was a Phase Ib clinical trial designed to evaluate the safety and tolerability of this compound in patients with heart failure.
-
Participant Selection: Patients with a diagnosis of heart failure (NYHA Class I-III), a left ventricular ejection fraction (LVEF) of 45% or less, and an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device were enrolled.[2][4][5]
-
Randomization and Blinding: Participants were randomized in a double-blind manner to one of three treatment arms: placebo, a low-dose this compound regimen, or a dose-escalation regimen of this compound.[2][4][5]
-
Dosing Regimen: Treatment was administered orally once daily for 28 days. The study consisted of two 14-day parts (A and B).[2][4][5]
-
Safety Monitoring: The primary endpoint was the incidence of treatment-emergent adverse events (TEAEs). Secondary endpoints included the occurrence of high-degree atrioventricular block or symptomatic bradycardia.[2][5]
-
Efficacy Assessment: Exploratory endpoints included changes from baseline in resting heart rate and heart rate recovery after exercise.[1]
Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator (PAM) of the M2 muscarinic receptor.
Caption: Workflow of the REMOTE-HF clinical trial.
Caption: Logical workflow for troubleshooting unexpected inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GIRK Channel Assays for M2 PAMs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing G-protein-gated inwardly rectifying potassium (GIRK) channel assays to screen for and characterize M2 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (M2 PAMs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a thallium flux assay for measuring GIRK channel activation?
A1: The thallium (Tl⁺) flux assay is a common method for measuring the activity of potassium (K⁺) channels like GIRK.[1][2] It leverages the fact that Tl⁺ ions can pass through open K⁺ channels.[1][2] Cells expressing the GIRK channel and the M2 receptor are loaded with a thallium-sensitive fluorescent dye.[3] Upon activation of the M2 receptor by an agonist and potentiation by a PAM, the associated G-proteins release their Gβγ subunits, which in turn open the GIRK channels.[4][5][6] The influx of Tl⁺ into the cells from the extracellular medium leads to an increase in the fluorescence of the intracellular dye, which can be measured using a kinetic plate reader.[1][7]
Q2: Why is there a basal GIRK channel activity even without M2 receptor activation?
A2: GIRK channels can exhibit a basal level of activity in the absence of receptor stimulation.[8][9] This can be due to a low level of spontaneous G-protein activation or direct gating by other cellular factors. This basal activity is important to consider when analyzing your data, and it can be blocked by GIRK channel inhibitors like tertiapin-Q.[8][9]
Q3: Can I use assays other than thallium flux to measure M2-mediated GIRK activation?
A3: Yes, several other methods can be employed. One common alternative is the use of membrane potential-sensitive fluorescent dyes.[10] When GIRK channels open, the efflux of K⁺ ions hyperpolarizes the cell membrane, leading to a change in the fluorescence of the dye.[10][11] Another approach is the direct measurement of potassium flux using potassium-sensitive fluorescent indicators.[12] Electrophysiological techniques, such as patch-clamp, provide the most direct measure of channel activity by recording the ionic currents flowing through the channels.[5][8]
Q4: What is the role of Phosphatidylinositol 4,5-bisphosphate (PIP2) in GIRK channel activation?
A4: PIP2 is a crucial lipid molecule in the plasma membrane that is essential for GIRK channel function.[4][11] It directly interacts with the channel and is a prerequisite for its activation by Gβγ subunits.[4][11] Depletion of PIP2 can lead to a loss of channel activity.
M2-GIRK Signaling Pathway
The activation of GIRK channels by M2 muscarinic receptors is a well-defined signaling cascade. The following diagram illustrates this pathway.
References
- 1. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. G-protein-coupled inward rectifier potassium current contributes to ventricular repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 12. ionbiosciences.com [ionbiosciences.com]
BAY-2413555 Technical Support Center: Storage and Handling Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of BAY-2413555 to prevent its degradation. As a complex organic molecule, the stability of this compound can be influenced by environmental factors. Following these guidelines will help ensure the integrity and activity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific supplier recommendations may vary, solid this compound should generally be stored in a cool, dry, and dark place. For short-term storage, room temperature is often acceptable. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize the potential for degradation. Always refer to the Certificate of Analysis provided by your supplier for specific storage instructions.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; consult relevant literature or perform a small-scale stability test in your chosen solvent.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes an amide bond and hydroxyl groups, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. The complex aromatic and heteroaromatic ring systems could also be sensitive to oxidation and photolysis upon prolonged exposure to air and light.
Q4: How can I tell if my this compound has degraded?
A4: Degradation may not always be visible. However, signs of degradation can include a change in the physical appearance of the solid (e.g., color change, clumping) or the solution (e.g., discoloration, precipitation). A more definitive way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks and a decrease in the main compound peak area. A loss of biological activity in your experiments compared to a fresh sample can also be an indicator of degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Reduced Biological Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh solution from a new vial of solid this compound. Compare the activity of the fresh solution to the suspect solution. |
| Improper Storage of Stock Solution | Discard the old stock solution and prepare a new one. Aliquot the new stock solution into smaller volumes for single use to avoid multiple freeze-thaw cycles. Store at -80°C. |
| Incorrect Solution Concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometric or chromatographic method to confirm the concentration. |
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)
| Possible Cause | Troubleshooting Step |
| Hydrolysis | If your experimental conditions involve acidic or basic solutions, consider neutralizing the pH of your this compound solution before storage. Prepare fresh solutions immediately before use. |
| Oxidation | Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for solution preparation. |
| Photodegradation | Protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. |
General Recommendations for Storage and Handling
| Condition | Solid this compound | This compound in Solution |
| Temperature | Short-term: Room TemperatureLong-term: -20°C | Short-term: 2-8°C (for a few hours)Long-term: -20°C to -80°C |
| Light | Store in the dark. | Protect from light (use amber vials or foil). |
| Atmosphere | Store in a tightly sealed container. | Store under an inert atmosphere if possible. |
| pH | N/A | Maintain a neutral pH if possible. Avoid strongly acidic or basic conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, Ethanol) to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.
Protocol 2: Assessment of Compound Stability by HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration in a suitable solvent.
-
Initial Analysis: Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., room temperature, 40°C, exposure to light).
-
Time-Point Analysis: At various time points (e.g., 24h, 48h, 1 week), inject another aliquot of the stored solution into the HPLC system.
-
Data Analysis: Compare the chromatograms from the different time points. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Visual Guides
Caption: Recommended workflow for handling this compound to ensure compound integrity.
Caption: Inferred potential degradation pathways for this compound based on its chemical structure.
Dealing with high background in BAY-2413555 functional assays
Welcome to the technical support center for functional assays involving BAY-2413555. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for assays related to this M2 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2 receptor).[1][2] As a PAM, it does not have intrinsic agonistic or antagonistic activity on its own. Instead, it enhances the affinity of the endogenous ligand, acetylcholine, for the M2 receptor.[1][2] This potentiation of acetylcholine's effect leads to a leftward shift in the concentration-response curve, amplifying the natural signaling of the receptor.[1][2] The M2 receptor is a Gαi-coupled G-protein coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the common functional assays for characterizing this compound?
The most common functional assays for a Gαi-coupled receptor PAM like this compound are:
-
cAMP Inhibition Assays: These assays measure the ability of this compound to enhance the acetylcholine-mediated inhibition of cAMP production.
-
[35S]GTPγS Binding Assays: This is a functional membrane-based assay that measures the activation of G-proteins upon receptor stimulation.
-
Calcium Mobilization Assays: Since M2 receptors are Gαi-coupled and do not typically signal through calcium, this assay requires the co-expression of a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the calcium pathway.[3][4][5][6][7]
Q3: Why am I observing a high background signal in my functional assay?
High background can originate from several sources, including issues with reagents, cells, or the experimental procedure itself. Common causes include:
-
Reagent-related: Contaminated or expired reagents, autofluorescence of test compounds, or high concentrations of detection reagents.
-
Cell-related: High cell density, poor cell health, high passage number leading to altered receptor expression, or high basal activity of the reporter system.[8]
-
Assay-related: Inadequate washing steps, insufficient blocking, non-specific binding of antibodies or ligands, and incorrect instrument settings.
The troubleshooting guides below provide more specific solutions for each assay type.
M2 Muscarinic Receptor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of the M2 muscarinic receptor and the point of intervention for this compound.
Troubleshooting High Background
High background can significantly reduce the signal-to-noise ratio of your assay. The following tables provide a structured guide to troubleshooting common causes of high background in different functional assays for this compound.
General Troubleshooting Workflow
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimeric G proteins in fluorimetric calcium assays: experience with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to control for BAY-2413555's lack of intrinsic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-2413555. The content is structured to address specific issues that may arise during experiments due to the compound's lack of intrinsic activity.
Frequently Asked Questions (FAQs)
Q1: I applied this compound to my cell culture or tissue preparation and observed no effect. Is my compound inactive?
A1: Not necessarily. This compound is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor and does not have intrinsic agonistic or antagonistic activity on its own.[1][2][3] This means it will not produce a biological response in the absence of the endogenous agonist, acetylcholine, or a surrogate agonist. The primary function of this compound is to enhance the affinity and/or efficacy of an agonist at the M2 receptor.[2][3]
To observe the effect of this compound, it must be co-administered with an M2 receptor agonist (e.g., acetylcholine, carbachol). The expected outcome is a potentiation of the agonist's effect, such as a leftward shift in the agonist's concentration-response curve.
Q2: How can I design an experiment to confirm the activity of this compound?
A2: To confirm the activity of this compound, you should perform an agonist concentration-response study in the presence and absence of a fixed concentration of this compound. A successful experiment will demonstrate a potentiation of the agonist-induced response.
Troubleshooting Guides
Issue 1: No observable potentiation of the agonist effect.
If you do not observe a potentiation of the agonist effect in the presence of this compound, consider the following factors:
-
Agonist Concentration: Ensure you are using a concentration range of the agonist that allows for the detection of a leftward shift in the EC50. If the agonist concentration is already at or near the top of the dose-response curve, the potentiating effect of this compound may be masked.
-
Cell System: Verify that your experimental system (e.g., cell line, primary cells) expresses functional M2 receptors.
-
Compound Integrity: Confirm the proper storage and handling of this compound to ensure its stability and activity.
-
Pre-incubation Time: A pre-incubation step with this compound before the addition of the agonist may be necessary to allow for binding to the receptor.
Issue 2: High background signal or unexpected agonist-independent activity.
While this compound is reported to lack intrinsic activity, experimental artifacts can sometimes suggest otherwise.
-
Assay Interference: Rule out any interference of this compound with your assay technology (e.g., fluorescence, luminescence).
-
Contamination: Ensure that your solutions and reagents are not contaminated with any substances that could independently activate the signaling pathway.
Experimental Protocols
Protocol 1: Functional Characterization of this compound in a Cell-Based Assay
This protocol describes how to measure the potentiation of an M2 receptor agonist by this compound using a functional assay that measures a downstream signaling event (e.g., cAMP levels).
Materials:
-
Cells expressing the M2 muscarinic acetylcholine receptor (e.g., CHO-K1 cells stably expressing the human M2 receptor).
-
M2 receptor agonist (e.g., acetylcholine, carbachol).
-
This compound.
-
Assay buffer.
-
cAMP assay kit.
Procedure:
-
Cell Preparation: Plate the M2 receptor-expressing cells in a suitable microplate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the M2 agonist. Prepare a fixed concentration of this compound.
-
Assay: a. Wash the cells with assay buffer. b. Add the fixed concentration of this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes). c. Add the serial dilutions of the M2 agonist to the wells. d. Incubate for a time appropriate to elicit a measurable downstream response. e. Lyse the cells and measure the levels of the second messenger (e.g., cAMP) according to the assay kit manufacturer's instructions.
-
Data Analysis: a. Plot the agonist concentration-response curves in the presence and absence of this compound. b. Determine the EC50 values for the agonist under both conditions. A leftward shift in the EC50 in the presence of this compound indicates positive allosteric modulation.
Data Presentation
Table 1: Hypothetical Data on the Effect of this compound on Agonist Potency
| Condition | Agonist EC50 (nM) | Fold Shift |
| Agonist alone | 100 | 1 |
| Agonist + 1 µM this compound | 25 | 4 |
Visualizations
Caption: M2 receptor signaling pathway with this compound.
Caption: Experimental workflow for testing this compound.
Caption: Troubleshooting logic for lack of potentiation.
References
BAY-2413555 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of BAY-2413555, a selective positive allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor. This guide includes troubleshooting advice, frequently asked questions, and detailed summaries of available data to address potential issues with experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, selective, and reversible positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R).[1][2] As a PAM, it does not have intrinsic agonistic or antagonistic activity but enhances the affinity of the endogenous ligand, acetylcholine, for the M2 receptor.[1][2] This leads to a leftward shift in the concentration-response curve, potentiating the effects of endogenous parasympathetic signaling.[1][2]
Q2: Why were the clinical trials for this compound terminated?
All ongoing clinical studies with this compound were terminated due to unexpected findings in a preclinical chronic toxicology study in monkeys.[1][2] This long-term (39-week) study revealed evidence of increased vascular inflammation in several organs.[1] Shorter-term studies (4 and 13 weeks) did not show these adverse effects.[1]
Q3: What were the key findings from the human clinical trials before termination?
The REMOTE-HF Phase Ib study, although terminated early, showed that this compound was generally safe and well-tolerated in participants with heart failure at doses of 1.25 mg and 5 mg.[1] No deaths or treatment-emergent adverse events leading to discontinuation were observed.[1] Promising signs of target engagement were noted, including a larger change in the mean heart rate recovery at 60 seconds in the this compound treatment groups compared to placebo.[1]
Q4: What is the potency and selectivity profile of this compound?
This compound is a potent M2R PAM with an EC50 of 2.0 nM in functional M2-GIRK assays. It has a binding affinity (Kd) of 17 nM for the human M2 receptor. The compound is highly selective for the M2 receptor over other muscarinic receptor subtypes.[1][2]
Troubleshooting Guide
In Vitro Experimentation
Issue 1: High variability in functional assay results (e.g., M2-GIRK assay).
-
Potential Cause 1: Cell Line Instability. The expression and coupling of M2 receptors and GIRK channels can vary with cell passage number and culture conditions.
-
Troubleshooting Tip: Use a consistent and low passage number of the cell line. Regularly verify the expression levels of the M2 receptor and GIRK channels.
-
-
Potential Cause 2: Agonist Concentration. As a PAM, the effect of this compound is dependent on the concentration of the orthosteric agonist (e.g., acetylcholine or carbachol).
-
Troubleshooting Tip: Use a fixed, sub-maximal (e.g., EC20-EC50) concentration of the agonist to achieve a stable window for observing potentiation. Ensure precise and consistent agonist preparation and application.
-
-
Potential Cause 3: "Probe Dependence" of PAMs. The observed cooperativity of a PAM can vary depending on the orthosteric agonist used.
-
Troubleshooting Tip: If switching between agonists (e.g., acetylcholine vs. carbachol), re-characterize the concentration-response curve for this compound. Report the specific agonist and concentration used in all experiments.
-
Issue 2: Inconsistent binding affinity (Kd) measurements.
-
Potential Cause 1: Radioligand Issues. Degradation or improper handling of the radioligand can lead to inaccurate binding results.
-
Troubleshooting Tip: Aliquot the radioligand upon receipt and store it under recommended conditions. Perform regular quality control checks of the radioligand.
-
-
Potential Cause 2: Non-Equilibrium Conditions. Insufficient incubation time can prevent the binding reaction from reaching equilibrium.
-
Troubleshooting Tip: Determine the optimal incubation time for your specific assay conditions by performing a time-course experiment.
-
In Vivo Experimentation
Issue 3: Unexpected off-target effects or toxicity in animal models.
-
Potential Cause 1: Inflammatory Response. As observed in the chronic monkey toxicology study, long-term administration of this compound may induce vascular inflammation.
-
Troubleshooting Tip: For long-term studies, incorporate regular monitoring of inflammatory markers (e.g., C-reactive protein, cytokines) and histopathological examination of relevant organs. Consider shorter-duration studies if the primary goal is to assess acute pharmacological effects.
-
-
Potential Cause 2: Species-Specific Metabolism. The metabolic profile and clearance of this compound may differ between species, leading to variations in exposure and potential toxicity.
-
Troubleshooting Tip: Conduct pharmacokinetic studies in the chosen animal model to determine the optimal dosing regimen and to correlate exposure levels with observed effects.
-
Issue 4: High variability in cardiovascular readouts (e.g., heart rate, blood pressure).
-
Potential Cause 1: Anesthesia. Anesthetics can significantly impact cardiovascular parameters and autonomic tone, potentially masking or altering the effects of this compound.
-
Troubleshooting Tip: Whenever feasible, use conscious, telemetered animals to obtain more reliable and reproducible cardiovascular data. If anesthesia is necessary, choose an agent with minimal cardiovascular effects and maintain a consistent depth of anesthesia.
-
-
Potential Cause 2: Acclimatization and Stress. Stress from handling and experimental procedures can increase sympathetic tone, counteracting the parasympathetic-enhancing effects of this compound.
-
Troubleshooting Tip: Ensure animals are properly acclimated to the experimental environment and handling procedures. Minimize stress during dosing and data collection.
-
Data Presentation
Table 1: Potency and Binding Affinity of this compound
| Parameter | Value | Assay |
| EC50 | 2.0 nM | Functional M2-GIRK Assay |
| Kd | 17 nM | Human M2 Receptor Binding |
Table 2: Key Findings from the REMOTE-HF Phase Ib Clinical Trial
| Endpoint | This compound (Pooled Arms) | Placebo |
| Mean Change in Heart Rate Recovery at 60s (Part A) | +7.3 bpm | -6.7 bpm |
| Serious Adverse Events | None reported leading to discontinuation | Not reported |
| Deaths | 0 | 0 |
Experimental Protocols
Note: Detailed public protocols for the preclinical assays with this compound are limited. The following are generalized methodologies based on the available information.
Functional M2-GIRK (G-protein-gated inwardly-rectifying potassium channel) Assay
-
Cell Line: A stable cell line co-expressing the human M2 muscarinic acetylcholine receptor and GIRK channels.
-
Methodology:
-
Cells are cultured to an appropriate confluency in multi-well plates.
-
Cells are loaded with a membrane potential-sensitive dye.
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
A fixed, sub-maximal concentration of an M2 agonist (e.g., acetylcholine or carbachol) is added to stimulate channel opening and subsequent change in membrane potential.
-
The change in fluorescence is measured using a plate reader.
-
Data are analyzed to determine the EC50 of this compound in potentiating the agonist response.
-
Conscious Dog Heart Failure Model (General Protocol)
-
Animal Model: A validated canine model of heart failure is used.
-
Methodology:
-
Animals are instrumented for telemetric recording of cardiovascular parameters (e.g., ECG, blood pressure).
-
A baseline recording period is established.
-
This compound or vehicle is administered (e.g., orally).
-
Cardiovascular parameters are continuously monitored post-dosing.
-
Data are analyzed for changes in heart rate, heart rate variability, and other relevant cardiac function parameters.
-
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the M2 receptor.
Caption: General experimental and development workflow for this compound.
References
Mitigating potential cytotoxicity of BAY-2413555 at high concentrations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the preclinical safety profile of BAY-2413555. The information addresses the specific preclinical findings related to this compound and offers general guidance for assessing in vitro cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic at high concentrations in standard in vitro assays?
A1: Published literature on this compound does not indicate general cytotoxicity at high concentrations in typical in vitro cell models. The compound was found to be safe and well-tolerated in short-term human studies (up to 4 weeks).[1][2][3] However, its clinical development was halted due to specific preclinical safety findings, not general cytotoxicity.
Q2: What were the specific preclinical safety concerns for this compound?
A2: The primary safety concern arose from a chronic (39-week) toxicology study in monkeys, which revealed evidence of increased vascular inflammation in several organs.[1][4] It is important to note that this effect was not observed in shorter animal studies of 4 and 13 weeks, suggesting a potential long-term or cumulative effect.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective and reversible positive allosteric modulator (PAM) of the type 2 muscarinic acetylcholine (B1216132) (M2) receptor.[3][5] It does not have intrinsic activity on its own but works by increasing the affinity of the endogenous ligand, acetylcholine, for the M2 receptor.[1][4] This enhances parasympathetic signaling, which is aimed at restoring cardiac autonomic balance, particularly in the context of heart failure.[2][5]
Q4: How can I distinguish between a cytotoxic and a cytostatic effect in my experiments?
A4: A cytotoxic effect results in cell death, leading to a decrease in the percentage of viable cells and a reduction in the total cell number. A cytostatic effect inhibits cell proliferation, causing the total cell number to plateau while the percentage of viable cells remains high. To differentiate them, perform a time-course experiment and measure both cell viability (e.g., via trypan blue exclusion) and total cell number.[6]
Q5: How can I investigate the potential for vascular inflammation in vitro?
A5: To investigate the specific preclinical findings, researchers can use in vitro models of the vascular endothelium. A suggested approach involves treating endothelial cells (e.g., Human Umbilical Vein Endothelial Cells or HUVECs) with this compound and measuring key markers of inflammation. This can include quantifying the expression of cell adhesion molecules (e.g., VCAM-1, ICAM-1) via techniques like flow cytometry or western blot, or measuring the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) into the cell culture medium using ELISA.
Data Summary
Table 1: Overview of the REMOTE-HF Phase Ib Clinical Trial for this compound
| Parameter | Description |
| Compound | This compound |
| Mechanism | Positive Allosteric Modulator of the M2 Muscarinic Receptor.[1][4] |
| Study Name | REMOTE-HF.[1][2][3] |
| Patient Population | Heart Failure with reduced Ejection Fraction (HFrEF).[1][2] |
| Doses Tested | 1.25 mg and 5 mg.[1][2][3] |
| Treatment Duration | Up to 4 weeks.[1] |
| Observed Human Effects | Safe and well-tolerated in the short-term study; no symptomatic bradycardia or AV blocks observed.[1][3] Showed promising signs of target engagement by enhancing cardiac parasympathetic activity.[1][4] |
| Reason for Termination | Unexpected preclinical findings from a separate, chronic (39-week) animal toxicology study showing increased vascular inflammation in monkeys.[1][2][3][4] |
Table 2: Comparison of Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity, which converts a tetrazolium salt (MTT) to a colored formazan (B1609692) product.[7] | Well-established, cost-effective, high-throughput. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step.[8] |
| LDH Release Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the medium upon cell lysis.[9] | Directly measures cell death (necrosis); non-destructive to remaining cells. | May not detect apoptosis if membrane integrity is initially maintained; enzyme has a finite half-life in medium.[8] |
| ATP-Based Assay (e.g., CellTiter-Glo®) | Measures intracellular ATP levels using a luciferase reaction, indicating metabolically active (viable) cells. | Highly sensitive, rapid, excellent for high-throughput screening. | ATP levels can be affected by factors other than viability (e.g., metabolic state); more expensive.[8] |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[7] | Simple, inexpensive, provides direct cell counts and viability percentage. | Manual and low-throughput; subjective counting can lead to variability.[7] |
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assessment using an MTT Assay
This protocol provides a standard method for screening a compound for general cytotoxic effects on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete culture medium
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette and sterile tips
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle-only controls (medium with solvent) and no-cell controls (medium only for background).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell controls) from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: In Vitro Endothelial Cell Inflammation Assay
This protocol is designed to investigate if this compound induces an inflammatory response in endothelial cells, mirroring the preclinical safety findings.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
Lipopolysaccharide (LPS) or TNF-α (as a positive control for inflammation)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for IL-6, antibodies for VCAM-1 for flow cytometry)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium until they reach approximately 80-90% confluency.
-
Seeding: Seed HUVECs into 6-well or 12-well plates and grow to a confluent monolayer. Endothelial cell function is contact-dependent.
-
Treatment: Treat the confluent HUVEC monolayers with various concentrations of this compound for a specified time (e.g., 24 hours). Include the following controls:
-
Negative Control: Vehicle (e.g., DMSO) in EGM-2.
-
Positive Control: A known inflammatory stimulus like LPS (1 µg/mL) or TNF-α (10 ng/mL).
-
-
Sample Collection:
-
Supernatant: After incubation, collect the cell culture supernatant from each well. Centrifuge to remove any detached cells and store at -80°C for cytokine analysis.
-
Cell Lysate/Processing: Wash the remaining cell monolayer with cold PBS. The cells can now be lysed for protein extraction (for Western Blot) or detached using a non-enzymatic solution for flow cytometry analysis.
-
-
Inflammatory Marker Analysis:
-
Cytokine Secretion (ELISA): Use a commercial ELISA kit to quantify the concentration of a pro-inflammatory cytokine (e.g., IL-6) in the collected supernatants, following the manufacturer’s instructions.
-
Adhesion Molecule Expression (Flow Cytometry): Stain the detached cells with a fluorescently-labeled antibody against an adhesion molecule like VCAM-1. Analyze the cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity, which correspond to the level of protein expression.
-
-
Data Analysis: Compare the levels of inflammatory markers in the this compound-treated cells to the negative and positive controls to determine if the compound induces an inflammatory response.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. kosheeka.com [kosheeka.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting for BAY-2413555's cooperativity with acetylcholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BAY-2413555, a potent and selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R).[1][2][3] It does not have intrinsic agonistic or antagonistic activity on its own. Instead, it binds to a site on the M2R that is different from the acetylcholine (ACh) binding site and enhances the affinity of ACh for the receptor.[2][3] This potentiation of the endogenous ligand's binding results in a leftward shift of the acetylcholine concentration-response curve, meaning that a lower concentration of acetylcholine is required to elicit a given level of M2R activation.[2][3]
Q2: How does the cooperativity of this compound with acetylcholine manifest in experimental data?
A2: The positive cooperativity between this compound and acetylcholine is observed as a significant increase in the potency of acetylcholine in functional assays. For instance, in a functional M2-GIRK (G-protein-coupled inwardly-rectifying potassium channel) assay, the presence of this compound causes a marked leftward shift in the acetylcholine dose-response curve.[4] This shift is quantified by the α-cooperativity factor, which for this compound has been determined to be 39, indicating a 39-fold increase in the affinity of acetylcholine for the M2R.[4]
Q3: Is this compound selective for the M2 receptor?
A3: Yes, this compound is highly selective for the M2 muscarinic receptor over other muscarinic receptor subtypes (M1, M3, M4, and M5).[2][3] It exerts no significant allosteric effects on other human muscarinic acetylcholine receptors.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Assay | Reference |
| EC50 | 2.0 nM | Functional M2-GIRK assay | [1] |
| Binding Affinity (Kd) | 17 nM | Radioligand binding assay (human M2R) | [1] |
| α-Cooperativity Factor | 39 | Functional M2-GIRK assay | [4] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radioligand Binding Assay for M2 Receptor
Objective: To determine the binding affinity (Kd) of this compound and its effect on the binding affinity of acetylcholine (ACh) to the M2 receptor.
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor.
-
Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Unlabeled acetylcholine.
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M2 receptor.
-
Competition Binding (to determine this compound Kd):
-
In a 96-well plate, add a fixed concentration of [3H]-NMS (typically at its Kd value).
-
Add increasing concentrations of unlabeled this compound.
-
Add the M2R-expressing cell membranes.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Competition Binding (to determine ACh Ki +/- this compound):
-
Set up two sets of experiments: one with a fixed concentration of this compound (e.g., 10x its Kd) and one without.
-
In each set, add a fixed concentration of [3H]-NMS.
-
Add increasing concentrations of acetylcholine.
-
Add the M2R-expressing cell membranes.
-
Incubate as described above.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Use non-linear regression to fit the data and determine the IC50 values.
-
Calculate the Kd for this compound and the Ki for acetylcholine in the absence and presence of this compound using the Cheng-Prusoff equation.
-
Functional M2-GIRK Thallium Flux Assay
Objective: To measure the potentiation of acetylcholine-induced M2R activation by this compound through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Materials:
-
HEK293 cells stably co-expressing the human M2 muscarinic receptor and GIRK channel subunits (e.g., Kir3.1/3.2).
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Stimulus Buffer (Assay Buffer containing thallium sulfate (B86663) and potassium sulfate).
-
Acetylcholine.
-
This compound.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Cell Plating: Seed the M2R-GIRK expressing cells into the microplates and grow to confluence.
-
Dye Loading: Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
Include control wells with vehicle only.
-
Incubate for a short period (e.g., 15-30 minutes).
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the Stimulus Buffer containing varying concentrations of acetylcholine to all wells.
-
Immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Plot the rate of thallium flux against the log concentration of acetylcholine for each concentration of this compound.
-
Fit the data using a sigmoidal dose-response model to determine the EC50 of acetylcholine in the absence and presence of this compound.
-
Calculate the dose-ratio (EC50 of ACh alone / EC50 of ACh + this compound) to determine the fold-shift. The α-cooperativity factor can be derived from these data.
-
Troubleshooting Guide
Issue 1: No significant leftward shift in the acetylcholine dose-response curve is observed in the functional assay in the presence of this compound.
-
Possible Cause 1: Inappropriate concentration of acetylcholine.
-
Troubleshooting: Ensure that the acetylcholine concentrations used are appropriate to generate a full dose-response curve. If the concentrations are too high, the potentiation by the PAM may be less apparent. It is often best to use an acetylcholine concentration around the EC20 to screen for PAM activity.
-
-
Possible Cause 2: Suboptimal concentration of this compound.
-
Troubleshooting: Verify the concentration and integrity of the this compound stock solution. Perform a concentration-response of this compound in the presence of a fixed, low concentration of acetylcholine (e.g., EC20) to determine its optimal concentration for potentiation.
-
-
Possible Cause 3: Poor cell health or low receptor/channel expression.
-
Troubleshooting: Ensure that the cells are healthy and not overgrown. Verify the expression levels of both the M2 receptor and the GIRK channels. Low expression of either component can lead to a weak signal and mask the effect of the PAM.
-
Issue 2: High background signal or variability in the thallium flux assay.
-
Possible Cause 1: Uneven dye loading or cell plating.
-
Troubleshooting: Ensure consistent cell seeding density and uniform dye loading across the plate.
-
-
Possible Cause 2: Compound interference with fluorescence.
-
Troubleshooting: Test this compound alone at the concentrations used in the assay to see if it has any intrinsic fluorescent properties or if it quenches the dye's fluorescence.
-
-
Possible Cause 3: Basal activity of the GIRK channels.
-
Troubleshooting: Some cell systems may exhibit basal GIRK channel activity. Ensure that the baseline fluorescence is stable before adding the agonist.
-
Issue 3: Inconsistent results in the radioligand binding assay.
-
Possible Cause 1: Incomplete separation of bound and free radioligand.
-
Troubleshooting: Optimize the filtration and washing steps to ensure efficient removal of unbound radioligand without causing significant dissociation of the bound ligand.
-
-
Possible Cause 2: Radioligand degradation.
-
Troubleshooting: Ensure the radiolabeled ligand is stored correctly and has not degraded.
-
-
Possible Cause 3: Non-specific binding is too high.
-
Troubleshooting: Reduce the amount of membrane protein used in the assay or include a pre-soaking step for the filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
References
- 1. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Vibrational analysis of acetylcholine binding to the M2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BAY-2413555 and Other M2 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The muscarinic M2 receptor, a key regulator of cardiac function, presents a promising therapeutic target for conditions such as heart failure. Positive allosteric modulators (PAMs) of the M2 receptor offer a nuanced approach to enhancing parasympathetic signaling. This guide provides a detailed comparison of BAY-2413555, a clinical-stage M2 PAM, with other notable M2 PAMs, supported by available preclinical data.
Introduction to M2 Positive Allosteric Modulation
The M2 muscarinic acetylcholine (B1216132) receptor (M2R) is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine (ACh), primarily couples to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRK), causing membrane hyperpolarization. These signaling events collectively lead to a reduction in heart rate and cardiac contractility.
Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (ACh) binds. M2 PAMs do not activate the receptor on their own but enhance the affinity and/or efficacy of ACh, thereby potentiating its natural physiological effects. This mechanism offers the potential for greater subtype selectivity and a more controlled modulation of receptor activity compared to direct agonists.
Comparative Analysis of M2 Positive Allosteric Modulators
This section provides a comparative overview of the preclinical data for this compound and other known M2 PAMs. The data is summarized for easy comparison of their potency, selectivity, and efficacy.
Quantitative Data Summary
| Compound | Target | Assay Type | Potency (EC50/IC50) | Selectivity | Efficacy | Reference |
| This compound | Human M2R | [³H]-NMS Binding Assay | EC50 = 180 nM | >100-fold vs M1, M3, M4, M5 | Potentiates ACh-induced signaling | |
| Human M2R | GTPγS Binding Assay | EC50 = 250 nM | Not specified | Leftward shift of ACh concentration-response curve | ||
| LY2119620 | Human M2R | Radioligand Binding | EC50 ≈ 300 nM | Selective for M2 and M4 | Potentiates agonist-induced signaling | |
| Preclinical M2 PAMs (General) | M2R | Functional Assays | Variable | Generally high vs other muscarinic subtypes | Enhancement of ACh-induced responses |
Note: The preclinical development of this compound was discontinued (B1498344) due to adverse findings in chronic toxicology studies, specifically increased vascular inflammation in monkeys.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the M2 receptor signaling pathway and a typical experimental workflow for evaluating M2 PAMs.
Muscarinic M2 Receptor Signaling Pathway
Caption: Muscarinic M2 Receptor Signaling Pathway.
Experimental Workflow for M2 PAM Characterization
Caption: Preclinical to Clinical Workflow for M2 PAMs.
Detailed Experimental Protocols
A comprehensive evaluation of M2 PAMs involves a series of in vitro and in vivo experiments to determine their pharmacological properties.
Radioligand Binding Assay
Objective: To determine the binding affinity of the PAM and its cooperativity with the orthosteric ligand (ACh or a radiolabeled antagonist like [³H]-N-methylscopolamine ([³H]-NMS)).
Methodology:
-
Membrane Preparation: Cell membranes expressing the human M2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [³H]-NMS) in the presence of varying concentrations of the test PAM.
-
Incubation: The reaction is incubated at room temperature to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 of the PAM for potentiating orthosteric ligand binding and the cooperativity factor (α).
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional consequence of M2 receptor activation by assessing G-protein activation.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Stimulation: The reaction is initiated by adding varying concentrations of ACh in the presence or absence of a fixed concentration of the PAM.
-
Incubation: The mixture is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Separation and Quantification: The reaction is terminated, and bound [³⁵S]GTPγS is separated and quantified as in the binding assay.
-
Data Analysis: Concentration-response curves for ACh are generated, and the EC50 and Emax values are determined in the presence and absence of the PAM to quantify its potentiation effect.
In Vivo Models of Heart Failure
Objective: To evaluate the therapeutic efficacy and safety of the M2 PAM in a disease-relevant animal model.
Methodology:
-
Model Induction: A heart failure model is induced in animals (e.g., rats or mice) through methods such as coronary artery ligation (to induce myocardial infarction) or transverse aortic constriction (to induce pressure overload).
-
Drug Administration: The M2 PAM is administered to the animals, typically orally, for a specified duration.
-
Efficacy Assessment: Cardiac function is assessed using techniques like echocardiography (to measure ejection fraction, fractional shortening, etc.) and electrocardiography (ECG) to monitor heart rate and rhythm.
-
Safety and Tolerability: Animals are monitored for any adverse effects, and at the end of the study, tissues may be collected for histological and toxicological analysis.
-
Data Analysis: The effects of the M2 PAM on cardiac parameters are compared to a vehicle-treated control group to determine its in vivo efficacy.
Conclusion
This compound represents a significant effort in the development of selective M2 positive allosteric modulators for the treatment of heart failure. While its clinical development was halted, the preclinical data highlight the potential of this therapeutic approach. The comparison with other M2 PAMs, although limited by the availability of directly comparable data, underscores the ongoing research in this area. The experimental protocols and workflows described provide a framework for the continued discovery and characterization of novel M2 PAMs with improved safety and efficacy profiles. Further research is warranted to fully explore the therapeutic potential of M2 allosteric modulation in cardiovascular diseases.
Unveiling M2 Receptor Activation: A Comparative Analysis of the Positive Allosteric Modulator BAY-2413555 and the Agonist Carbachol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key compounds used in the study of the M2 muscarinic acetylcholine (B1216132) receptor (M2R): BAY-2413555, a novel M2-selective positive allosteric modulator (PAM), and carbachol (B1668302), a well-established, non-selective muscarinic receptor agonist. Understanding the distinct mechanisms and pharmacological profiles of these molecules is crucial for designing and interpreting experiments aimed at elucidating M2 receptor function and developing novel therapeutics.
Executive Summary
This compound represents a sophisticated approach to modulating M2 receptor activity. As a PAM, it does not directly activate the receptor but rather enhances the binding and efficacy of endogenous agonists like acetylcholine. This leads to a more nuanced and potentially safer pharmacological effect by preserving the natural temporal and spatial patterns of receptor activation. In contrast, carbachol acts as a direct agonist, binding to and activating the receptor, which can lead to widespread and sustained receptor stimulation. This guide presents key experimental data, detailed protocols, and visual aids to objectively compare these two important research tools.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key pharmacological parameters of this compound and carbachol, providing a quantitative basis for their comparison.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Assay System | Notes |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | - | Selectively enhances the affinity and/or efficacy of orthosteric agonists at the M2 receptor. |
| EC50 | 2.0 nM | Functional M2-GIRK assay | This value represents the concentration of this compound that produces 50% of its maximal effect in the presence of an agonist.[1] |
| Binding Affinity (Kd) | 17 nM | Radioligand binding assay (human M2R) | Indicates the concentration of this compound required to occupy 50% of the allosteric binding sites on the M2 receptor.[1] |
| Cooperativity (α) | 39 | Functional M2-GIRK assay with acetylcholine | Represents a 39-fold increase in the affinity of acetylcholine for the M2 receptor in the presence of this compound. |
| Agonist EC50 Shift | 46-fold (at 1 µM), 59-fold (at 10 µM) | Functional Ca2+ mobilization assay with acetylcholine | Demonstrates a significant leftward shift in the acetylcholine concentration-response curve, indicating potentiation.[2] |
Table 2: Pharmacological Profile of Carbachol
| Parameter | Value | Assay System | Notes |
| Mechanism of Action | Agonist | - | Directly binds to and activates muscarinic receptors. |
| Binding Affinity (Ki) | High-affinity state: 164 nM; Low-affinity state: 18.2 µM | Porcine fundic smooth muscle | The presence of high and low-affinity states is characteristic of G protein-coupled receptor agonists. |
| Functional Potency (EC50) | ~40 µM | M2 Redistribution® Assay | This value can vary significantly depending on the cell type, receptor expression level, and specific functional readout. |
| Functional Potency (EC50) | 15 nM (cAMP inhibition), 2.0 µM (IPs formation) | Tracheal smooth muscle cells | Highlights the pathway-dependent differences in agonist potency. |
| Functional Potency (EC50) | 7.5 ± 1.6 µM | Cationic current activation in guinea-pig ileal smooth muscle cells |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key assays used to characterize M2 receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound to the M2 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the M2 receptor.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled M2 receptor antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound or carbachol).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki or Kd value.
Functional M2-GIRK Assay
This assay measures the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, a downstream signaling event of M2 receptor activation.
-
Cell Culture: Cells co-expressing the M2 receptor and GIRK channels are used.
-
Loading: Cells are loaded with a potassium-sensitive fluorescent dye.
-
Compound Addition: Cells are treated with an agonist (e.g., acetylcholine or carbachol) in the absence or presence of the PAM (this compound).
-
Signal Detection: Changes in intracellular potassium concentration are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: Concentration-response curves are generated to determine EC50 values and the degree of potentiation by the PAM.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, another key downstream signaling pathway of the Gi-coupled M2 receptor.
-
Cell Culture: Cells expressing the M2 receptor are cultured.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Compound Addition: Cells are then treated with the M2 receptor agonist (e.g., carbachol) in the presence or absence of the PAM (this compound).
-
cAMP Measurement: Intracellular cAMP levels are quantified using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP accumulation is determined, and concentration-response curves are generated to calculate EC50 values.
Mandatory Visualizations
M2 Receptor Signaling Pathway
Caption: M2 receptor signaling pathway activation by an agonist and modulation by a PAM.
Experimental Workflow for Validating M2 PAM Activity
Caption: Workflow for assessing the positive allosteric modulation of M2 receptor agonists.
References
A Comparative Guide to BAY-2413555 and Xanomeline in M2 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct modulators of the M2 muscarinic acetylcholine (B1216132) receptor: BAY-2413555, a selective positive allosteric modulator, and Xanomeline, a non-selective orthosteric agonist with partial agonist activity at the M2 receptor. This document is intended to assist researchers in understanding the nuanced pharmacological differences between these compounds, supported by experimental data, detailed protocols, and pathway visualizations.
Overview and Mechanism of Action
This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor.[1][2][3] As a PAM, it does not possess intrinsic agonistic activity but rather enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh).[1][3] This mechanism allows for a modulatory effect that preserves the natural physiological patterns of receptor activation.[1][3] It has been investigated for its potential therapeutic role in heart failure by aiming to restore cardiac autonomic balance.[2][3]
Xanomeline is a muscarinic receptor agonist that binds to the orthosteric site of all five muscarinic receptor subtypes (M1-M5) with similar high affinity.[4] However, it exhibits functional selectivity, acting as a full agonist at M1 and M4 receptors, while displaying more modest partial agonist activity at the M2, M3, and M5 subtypes.[4] The partial agonism at the M2 receptor can be time-dependent, with full effects observed after a pre-incubation period.[5] Xanomeline is primarily under investigation for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[4]
Quantitative Data Presentation
The following tables summarize the key in vitro pharmacological parameters of this compound and Xanomeline at the M2 muscarinic receptor. These values have been compiled from various studies and highlight the differences in their binding affinities and functional potencies.
Table 1: M2 Receptor Binding Affinity
| Compound | Assay Type | Radioligand | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Radioligand Binding | Not Specified | Not Specified | Kd | 17 | |
| Xanomeline | Radioligand Binding | [3H]N-methylscopolamine ([3H]NMS) | CHO | Ki | 11.75 | |
| Xanomeline | Radioligand Binding | [3H]NMS | CHO | Ki | 8.13 | |
| Xanomeline | Radioligand Binding | [3H]NMS | CHO | IC50 | 316.23 | |
| Xanomeline | Radioligand Binding | Not Specified | A9 L | IC50 | 12.59 | |
| Xanomeline | Radioligand Binding | [3H]-Oxo-M | Rat Brain Membranes | IC50 | 16 |
Table 2: M2 Receptor Functional Potency
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Notes | Reference |
| This compound | M2-GIRK Functional Assay | Not Specified | EC50 | 2.0 | In the presence of Acetylcholine | |
| Xanomeline | GTPγS Binding | CHO | EC50 | 121 | After 30 mins | |
| Xanomeline | cAMP Formation Inhibition | CHO-M2 | EC50 | 398 | Forskolin-stimulated | |
| Xanomeline | Calcium Flux | CHO-K1 | EC50 | 770 | ||
| Xanomeline | GTPγS Binding | CHO | Partial Agonist | 40% of Carbachol | After 1 hr preincubation | [5] |
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate effector proteins, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for characterizing and comparing an orthosteric agonist like Xanomeline with a positive allosteric modulator like this compound in M2 receptor studies.
Experimental Protocols
Radioligand Binding Assay (General Protocol for Xanomeline)
This protocol is a generalized procedure for determining the binding affinity of a test compound like Xanomeline to the M2 receptor using a competitive radioligand binding assay.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of the radioligand (e.g., 0.5 nM [3H]N-methylscopolamine, [3H]NMS).
-
Increasing concentrations of the competing ligand (Xanomeline).
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (General Protocol for Xanomeline)
This functional assay measures the activation of G-proteins coupled to the M2 receptor upon agonist binding.
-
Membrane Preparation:
-
Membranes from cells expressing the M2 receptor are prepared as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
To each well, add in order:
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.
-
Increasing concentrations of the agonist (Xanomeline).
-
Membrane preparation (20-40 µg of protein per well).
-
-
The plate is pre-incubated at 30°C for a short period (e.g., 15-30 minutes).
-
The reaction is initiated by adding [35S]GTPγS (e.g., 0.1 nM).
-
The plate is incubated at 30°C for a defined time (e.g., 30-60 minutes).
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Filtration and Counting:
-
The assay is terminated by rapid filtration, and radioactivity is counted as described for the radioligand binding assay.
-
-
Data Analysis:
-
The concentration-response curve for agonist-stimulated [35S]GTPγS binding is plotted.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined using non-linear regression.
-
M2-GIRK Functional Assay (Specific for this compound)
While the exact proprietary protocol for the M2-GIRK assay used for this compound is not publicly detailed, a general methodology for such an assay, often using a thallium flux-based system, is as follows. This assay measures the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a downstream effector of M2 receptor activation.
-
Cell Culture:
-
A cell line (e.g., HEK293) co-expressing the human M2 receptor and the GIRK channel subunits (e.g., GIRK1/4) is used.
-
Cells are plated in black-walled, clear-bottom 96- or 384-well plates.
-
-
Dye Loading:
-
Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This dye's fluorescence increases upon thallium influx.
-
-
Assay Procedure:
-
After dye loading, the cells are washed with a chloride-free buffer.
-
To measure PAM activity, cells are pre-incubated with varying concentrations of this compound.
-
A fixed, sub-maximal concentration of the agonist acetylcholine (e.g., the EC20) is then added to the wells.
-
The plate is immediately placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A thallium-containing stimulus buffer is added, and the resulting increase in fluorescence is measured over time.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the GIRK channel activity.
-
Concentration-response curves for acetylcholine in the presence and absence of different concentrations of this compound are generated.
-
The EC50 for this compound is determined as the concentration that produces a half-maximal potentiation of the acetylcholine response. The fold-shift in the acetylcholine EC50 in the presence of the PAM is also calculated to determine the cooperativity factor.
-
Conclusion
This compound and Xanomeline represent two distinct approaches to modulating the M2 muscarinic receptor. This compound, as a selective PAM, offers a nuanced modulation of endogenous cholinergic signaling, which may be advantageous in conditions requiring the restoration of physiological receptor tone, such as in heart failure. In contrast, Xanomeline acts as a direct, albeit partial, agonist at the M2 receptor, with its primary therapeutic potential being driven by its more robust agonism at M1 and M4 receptors in the central nervous system for psychiatric and neurological disorders.
The choice between these or similar compounds for research or therapeutic development will critically depend on the desired pharmacological profile: a fine-tuning of existing signaling with a PAM or a direct, sustained activation with an orthosteric agonist. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of such M2 receptor modulators.
References
- 1. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Collection - Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity of BAY-2413555: A Comparative Analysis with Other Muscarinic Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of BAY-2413555, a novel positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor, with other well-established muscarinic ligands. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug discovery.
Introduction to Muscarinic Receptor Ligands
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) comprising five subtypes (M1-M5). These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological functions. Consequently, they are attractive therapeutic targets for a range of disorders. The development of subtype-selective ligands is crucial for achieving targeted therapeutic effects while minimizing off-target side effects.
This compound is a novel, potent, and selective positive allosteric modulator of the M2 muscarinic acetylcholine receptor.[1] Unlike orthosteric ligands that bind to the same site as the endogenous agonist acetylcholine (ACh), PAMs bind to a distinct allosteric site, modulating the receptor's response to ACh. This compound has been investigated for its potential therapeutic role in heart failure.[2][3] This guide compares its selectivity with that of classical muscarinic antagonists: the non-selective antagonist atropine, the M1-selective antagonist pirenzepine (B46924), and the M3-selective antagonist darifenacin (B195073).
Quantitative Comparison of Ligand Selectivity
The selectivity of a ligand is a critical determinant of its therapeutic window. The following table summarizes the binding affinities (pKi) of this compound and other key muscarinic ligands for the five human muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Ligand | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Primary Selectivity |
| This compound | N/A | ~7.77 (Kd = 17 nM) | N/A | N/A | N/A | M2 (PAM) |
| Atropine | 8.66 | 8.37 | 8.38 | 8.62 | 8.47 | Non-selective |
| Pirenzepine | 8.0 | 6.5 | 6.7 | 7.2 | 6.9 | M1 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | M3 |
Note: The pKi value for this compound is estimated from its reported Kd of 17 nM.[1] While quantitative pKi values for this compound at M1, M3, M4, and M5 receptors are not publicly available, multiple sources emphasize its high selectivity for the M2 receptor with no significant allosteric effects on other muscarinic receptor subtypes.[2][3] Functional data shows an EC50 of 2.0 nM for this compound in an M2-GIRK assay.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the M2 muscarinic receptor signaling pathway and a typical radioligand binding assay workflow.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Membrane Preparation:
-
Cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured.
-
Cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For a PAM like this compound, these assays assess its ability to enhance the response to an agonist.
-
Cell Culture and Plating:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO cells with M2 receptors) are cultured and seeded into microplates.
-
-
GIRK Channel Activation Assay (for M2 receptors):
-
This assay measures the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, a downstream effect of M2 receptor activation.
-
Changes in membrane potential due to potassium ion flux are measured using a fluorescent membrane potential-sensitive dye.
-
Cells are incubated with the test compound (this compound) at various concentrations, followed by the addition of a sub-maximal concentration of an agonist like acetylcholine.
-
The potentiation of the agonist-induced fluorescence change is measured.
-
-
Data Analysis:
-
Concentration-response curves are generated to determine the EC50 value, which is the concentration of the PAM that produces 50% of its maximal potentiation effect.
-
Conclusion
This compound emerges as a highly selective positive allosteric modulator for the M2 muscarinic receptor.[2][3] This high selectivity is a key differentiating feature when compared to classical muscarinic antagonists like atropine, which is non-selective, and even more selective antagonists like pirenzepine (M1-selective) and darifenacin (M3-selective). The provided quantitative data and experimental protocols offer a framework for researchers to understand and further investigate the pharmacological profile of this compound and other muscarinic ligands. The distinct mechanism of action of a PAM, which enhances the effect of the endogenous agonist, presents a potentially more nuanced and physiological approach to modulating receptor activity compared to traditional agonists or antagonists.
References
- 1. Pharmacologic characterization of muscarine receptor subtypes in rat gastric fundus mediating contractile responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of BAY-2413555 and Alternatives in M2 Receptor-Expressing Cell Lines
A comprehensive analysis of the in vitro activity of BAY-2413555, a selective positive allosteric modulator (PAM) of the muscarinic M2 acetylcholine (B1216132) receptor (M2R), reveals its potent and selective profile in enhancing M2R signaling. This guide provides a comparative overview of this compound and a notable alternative, LY2119620, supported by experimental data from various cell line-based assays.
This compound has emerged as a significant compound in the study of cardiovascular diseases, primarily due to its ability to selectively enhance the parasympathetic nervous system's control over heart function.[1][2] Its mechanism involves binding to an allosteric site on the M2 receptor, which increases the affinity of the endogenous neurotransmitter, acetylcholine, for its binding site.[1][3][4] This potentiation of M2R signaling is a promising therapeutic strategy for conditions like heart failure.
Quantitative Comparison of M2 Receptor PAMs
To objectively assess the in vitro activity of this compound, its performance was compared with LY2119620, another well-characterized M2/M4 receptor PAM. The following table summarizes their potency and selectivity in Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells engineered to express the human M2 receptor.
| Compound | Cell Line | Assay Type | Parameter | Value | Selectivity Profile |
| This compound | CHO-hM2R | M2-GIRK Functional Assay | EC50 | 2.0 nM[5] | Highly selective for M2R. Minimal shifts in EC50 for other muscarinic subtypes (M1, M3, M4, M5) in Ca2+ mobilization assays.[6] |
| CHO-hM2R | Radioligand Binding | Kd | 17 nM[5] | ||
| LY2119620 | CHO-hM2R/M4R | G protein-coupled functional assay | Cooperativity Factor (α) with ACh | M2: 19.5, M4: 79.4 | Dual M2/M4 receptor PAM.[7] |
Signaling Pathways and Experimental Workflow
The activation of the M2 muscarinic receptor by acetylcholine, and the potentiation of this signal by a positive allosteric modulator like this compound, triggers a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o). This leads to the dissociation of the Gαi and Gβγ subunits. The liberated Gβγ subunits can then directly activate G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. Alternatively, in engineered cell lines, the M2 receptor can be coupled to a promiscuous G protein like Gα16, which upon activation, stimulates the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium concentration.
The cross-validation of this compound activity in different cell lines typically follows a systematic workflow. This process begins with the stable transfection of a chosen host cell line, such as CHO or HEK293 cells, with the human M2 receptor gene. Following selection and expansion of a clonal cell line with optimal receptor expression, the functional activity of the compound is assessed using assays like the calcium flux or GIRK thallium flux assay. The data from these assays are then analyzed to determine key parameters such as EC50 or cooperativity factors, which are subsequently compared with those of alternative compounds.
Experimental Protocols
Calcium Flux Assay in CHO-hM2R-Gα16 Cells
This assay measures the increase in intracellular calcium concentration following the activation of M2 receptors coupled to the promiscuous Gα16 protein.
Materials:
-
CHO cells stably co-expressing the human M2 receptor (hM2R) and Gα16 (CHO-hM2R-Gα16).
-
Culture medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-8 AM).
-
Probenecid (B1678239) (anion transport inhibitor).
-
This compound and alternative compounds.
-
Acetylcholine (agonist).
-
384-well black, clear-bottom microplates.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FDSS).
Procedure:
-
Cell Culture: Culture CHO-hM2R-Gα16 cells at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Cell Plating: Seed the cells into 384-well microplates at a density of 10,000-20,000 cells per well and incubate for 18-24 hours.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer. Remove the culture medium from the cell plate and add the dye loading solution to each well. Incubate the plate at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound and the alternative compound in Assay Buffer. Also, prepare a solution of acetylcholine at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence kinetic plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compounds (this compound or alternative) to the wells and incubate for a specified period.
-
Add the acetylcholine solution to stimulate the M2 receptors.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: Determine the EC50 values for the potentiation of the acetylcholine response by the PAMs.
M2-GIRK Thallium Flux Assay in HEK293-hM2R-GIRK Cells
This assay provides a more physiologically relevant measure of M2 receptor activation by quantifying the influx of thallium ions (a surrogate for potassium) through activated GIRK channels.
Materials:
-
HEK293 cells stably co-expressing the human M2 receptor (hM2R) and GIRK channel subunits (e.g., Kir3.1/3.4).
-
Culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.
-
Thallium-sensitive dye (e.g., Thallos AM).
-
Assay Buffer: As per the kit manufacturer's instructions (e.g., ION Biosciences Gi/o GPCR-GIRK Thallium Flux Assay Kit).[8]
-
This compound and alternative compounds.
-
Acetylcholine (agonist).
-
384-well black, clear-bottom microplates.
-
Kinetic plate reader capable of fluorescence detection.
Procedure:
-
Cell Culture and Plating: Culture and plate the HEK293-hM2R-GIRK cells in 384-well plates as described for the calcium flux assay.
-
Dye Loading: Prepare and add the thallium-sensitive dye loading solution to the cells according to the assay kit protocol. Incubate as recommended.
-
Compound Preparation: Prepare serial dilutions of the test compounds and an agonist solution (acetylcholine) in the appropriate assay buffer.
-
Assay Measurement:
-
Transfer the cell plate and compound plate to the kinetic plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compounds to the wells.
-
Add the agonist solution to initiate the thallium flux.
-
Record the fluorescence signal over time.
-
-
Data Analysis: Calculate the EC50 values for the PAM-induced potentiation of the agonist-stimulated thallium flux.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
- 6. drughunter.com [drughunter.com]
- 7. Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
A Comparative Guide: BAY-2413555 and Orthosteric Agonists of the M2 Receptor
This guide provides a detailed comparison of the pharmacological properties of BAY-2413555, a positive allosteric modulator (PAM), and traditional orthosteric agonists of the M2 muscarinic acetylcholine (B1216132) receptor. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Introduction
The M2 muscarinic acetylcholine receptor (M2R) is a G-protein coupled receptor (GPCR) predominantly expressed in the heart, where it plays a crucial role in regulating cardiac function.[1] Activation of the M2R by its endogenous ligand, acetylcholine (ACh), leads to a decrease in heart rate and contractile force. Consequently, modulation of the M2R is a promising therapeutic strategy for various cardiovascular diseases, including heart failure.[2][3]
Two primary classes of ligands that activate the M2R are orthosteric agonists and positive allosteric modulators. Orthosteric agonists, such as acetylcholine and its synthetic analog carbachol (B1668302), bind directly to the highly conserved primary binding site of the receptor to initiate downstream signaling.[4] In contrast, positive allosteric modulators (PAMs) like this compound bind to a distinct, topographically separate allosteric site.[1][5] this compound itself does not activate the receptor but enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine.[1][5] This guide will delve into the distinct mechanisms and functional consequences of these two modes of M2R modulation.
Mechanism of Action
Orthosteric agonists directly activate the M2R, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunits then directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane, which results in a decreased heart rate.[6][7] M2R activation can also lead to the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.[8]
This compound, as a PAM, has no intrinsic agonistic activity.[1][5] Instead, it binds to an allosteric site on the M2R and induces a conformational change that increases the affinity of acetylcholine for the orthosteric binding site.[1][5] This potentiation of the endogenous ligand's effect leads to a leftward shift in the concentration-response curve for acetylcholine, meaning that a lower concentration of the natural agonist is required to elicit a given level of response.[3]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and the orthosteric agonist carbachol.
| Parameter | This compound | Carbachol | Reference |
| Binding Affinity (Kd) | 17 nM (human M2R) | High-affinity state: 164 nMLow-affinity state: 18.2 µM (porcine fundic smooth muscle) | [4][5] |
| Functional Potency (EC50) | 2.0 nM (in functional M2-GIRK assay) | Varies depending on the assay and cell type. | [5] |
| Mechanism | Positive Allosteric Modulator (PAM) | Orthosteric Agonist | [4][5] |
| Intrinsic Activity | None | Agonist | [4][5] |
| Cooperativity Factor (α) | 39 | Not Applicable | [3] |
Table 1: Comparison of In Vitro Pharmacological Parameters.
Signaling Pathways
The activation of the M2 receptor can trigger two main signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. The balance between these pathways can be influenced by the nature of the activating ligand, a concept known as biased agonism.
G-Protein Signaling: Orthosteric agonists like carbachol are known to be effective activators of the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and the activation of GIRK channels.[6][9] this compound enhances the potency of acetylcholine in activating this pathway, as demonstrated by its low nanomolar EC50 in the M2-GIRK functional assay.[3][5]
β-Arrestin Signaling: Agonist-induced M2R activation also leads to the recruitment of β-arrestin.[8] This process is crucial for receptor desensitization and can also initiate G-protein-independent signaling cascades. The relative efficacy of orthosteric agonists versus the potentiated effect of acetylcholine by this compound in recruiting β-arrestin is an area of active research.
Below are diagrams illustrating the distinct signaling mechanisms.
Caption: Signaling pathway of an orthosteric agonist at the M2 receptor.
Caption: Signaling pathway of a PAM in the presence of an endogenous agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a ligand for the M2 receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human M2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Use a radiolabeled antagonist with high affinity for the M2 receptor, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or carbachol).
-
Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the Ki, which can be converted to Kd.
M2-GIRK Functional Assay
Objective: To measure the functional potency (EC50) of a compound in activating the M2R-GIRK signaling pathway.
Protocol Outline:
-
Cell Line: Use a cell line (e.g., HEK293) co-expressing the human M2 receptor and the GIRK channel subunits.
-
Potassium Ion Flux Measurement: Utilize a potassium-sensitive fluorescent dye or a thallium flux assay as a surrogate for potassium ion movement.
-
Compound Addition: Add varying concentrations of the test compound (e.g., acetylcholine in the presence and absence of this compound, or carbachol alone) to the cells.
-
Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates channel opening and potassium ion efflux.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
Objective: To quantify the recruitment of β-arrestin to the M2 receptor upon ligand binding.
Protocol Outline:
-
Cell Line: Use a commercially available cell line engineered to express the M2 receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Plate the cells in a multi-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the cells and incubate for a specified period (e.g., 90 minutes).
-
Detection: Add the detection reagent containing the chemiluminescent substrate for β-galactosidase.
-
Luminescence Reading: Measure the chemiluminescent signal using a plate luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion
This compound and orthosteric agonists of the M2 receptor represent two distinct approaches to modulating this important cardiac therapeutic target. Orthosteric agonists directly activate the receptor, while this compound acts as a PAM, enhancing the effects of the endogenous agonist, acetylcholine. This allosteric mechanism offers the potential for a more physiological and fine-tuned modulation of M2R activity. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other M2R modulators. Further studies directly comparing the efficacy of PAM-potentiated signaling versus orthosteric agonism in both G-protein and β-arrestin pathways will be critical for a complete understanding of their therapeutic potential.
References
- 1. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist mediated internalization of M2 mAChR is β-arrestin-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic M2 receptors directly activate Gq/11 and Gs G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The M2 Muscarinic Acetylcholine Receptor Signaling Pathway
An Objective Efficacy Comparison of BAY-2413555 and its Analogues for M2 Muscarinic Receptor Modulation
For researchers and professionals in drug development, the selection of a lead compound from a chemical series is a critical decision driven by rigorous comparative data. This guide provides an objective comparison of the efficacy of this compound, a novel, selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine (B1216132) receptor, with its structural analogues. This compound has been investigated for its potential in restoring cardiac autonomic balance in heart failure.[1][2] This comparison is based on key preclinical data, offering insights into its performance relative to other compounds in the same 1,8-naphthyridin-4(1H)-one carboxamide class.
The M2 muscarinic acetylcholine receptor (M2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating cardiac function.[2] Upon binding of the endogenous agonist acetylcholine, the M2R couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium channels (GIRK), leading to membrane hyperpolarization and a decrease in heart rate and cardiac contractility. Positive allosteric modulators like this compound do not activate the receptor directly but enhance the affinity and/or efficacy of acetylcholine, thereby potentiating its parasympathetic effects.[1][3]
References
A Head-to-Head Comparison of BAY-2413555 and VU0255035: Two Distinct Muscarinic Receptor Modulators
An objective guide for researchers, scientists, and drug development professionals on the pharmacological profiles of BAY-2413555 and VU0255035, two selective modulators of muscarinic acetylcholine (B1216132) receptors. This guide provides a comparative analysis of their mechanism of action, selectivity, and potential therapeutic applications based on available preclinical and clinical data.
While a direct head-to-head experimental comparison of this compound and VU0255035 is not available in the scientific literature due to their fundamentally different mechanisms and therapeutic targets, this guide offers a detailed parallel analysis to aid researchers in understanding their distinct properties.
This compound is a novel, selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R), which was under investigation for the treatment of heart failure.[1][2][3][4] Conversely, VU0255035 is a selective competitive orthosteric antagonist of the M1 muscarinic acetylcholine receptor (M1R), with potential therapeutic applications in central nervous system (CNS) disorders such as epilepsy and Parkinson's disease.[5][6][7][8]
Mechanism of Action: A Tale of Two Modalities
The primary distinction between these two compounds lies in their interaction with their respective muscarinic receptor subtypes.
This compound acts as a positive allosteric modulator. It does not directly activate the M2 receptor but enhances the binding affinity and/or efficacy of the endogenous agonist, acetylcholine.[1][2][3] This allosteric modulation allows for a potentiation of the natural physiological signaling of the parasympathetic nervous system, which is often dampened in conditions like heart failure.[1][3]
VU0255035 , in contrast, is a competitive antagonist at the orthosteric binding site of the M1 receptor.[5][7][8] This means it directly blocks the binding of acetylcholine to the receptor, thereby inhibiting M1-mediated signaling pathways. This antagonistic action is being explored for its potential to reduce neuronal hyperexcitability in CNS disorders.[6][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for both compounds, highlighting their distinct pharmacological profiles.
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | VU0255035 |
| Target | M2 Muscarinic Acetylcholine Receptor | M1 Muscarinic Acetylcholine Receptor |
| Mechanism | Positive Allosteric Modulator (PAM) | Competitive Orthosteric Antagonist |
| Selectivity | Highly selective for M2 over other muscarinic receptor subtypes.[1][2][3] | >75-fold selectivity for M1 over M2-M5 subtypes.[5][7][10] |
| Therapeutic Area | Heart Failure (investigational)[1][11][12] | CNS Disorders (e.g., Epilepsy, Parkinson's Disease) (preclinical)[5][6][7] |
| Clinical Status | Phase Ib trials terminated due to preclinical toxicology findings.[2][3][13][14] | Preclinical development. |
Table 2: Reported In Vitro/In Vivo Effects
| Effect | This compound | VU0255035 |
| Primary In Vitro Effect | Potentiates acetylcholine-induced signaling at the M2 receptor. | Inhibits acetylcholine-induced signaling at the M1 receptor.[5] |
| Key In Vivo Finding | In a Phase Ib study in heart failure patients, showed promising signs of enhanced cardiac parasympathetic activity (increased heart rate recovery).[2][13] | Demonstrated efficacy in reducing pilocarpine-induced seizures in mice without causing the cognitive deficits associated with non-selective muscarinic antagonists.[5][7] |
| Noted Adverse Events (Clinical/Preclinical) | Increased vascular inflammation observed in a chronic animal toxicology study.[2][13][14] | Doses effective in seizure reduction did not impair hippocampus-dependent learning in mice.[5][7] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and VU0255035 result in the modulation of different downstream signaling cascades.
Caption: Comparative signaling pathways of this compound and VU0255035.
Caption: A generalized experimental workflow for drug discovery and development.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific, proprietary protocols for these compounds are not fully public, the following represent standard methodologies employed in their evaluation.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity of the compound for the target receptor.
-
Methodology:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1 or M2) are prepared.
-
Membranes are incubated with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or VU0255035).
-
Following incubation, bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. For antagonists like VU0255035, the equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation. For allosteric modulators like this compound, the assay is modified to assess the compound's effect on the binding of the orthosteric radioligand.
-
Functional Assays (e.g., Calcium Mobilization or cAMP Assays)
-
Objective: To determine the functional activity of the compound (agonist, antagonist, or allosteric modulator).
-
Methodology for M1 Receptor (Gq-coupled):
-
Cells stably expressing the human M1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The baseline fluorescence is measured.
-
Cells are stimulated with an M1 agonist (e.g., carbachol) in the presence of varying concentrations of the test antagonist (VU0255035).
-
Changes in intracellular calcium concentration are measured by monitoring fluorescence.
-
The IC₅₀ value for the antagonist is determined from the concentration-response curve.
-
-
Methodology for M2 Receptor (Gi-coupled):
-
Cells expressing the human M2 receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.
-
The cells are then incubated with an M2 agonist (e.g., acetylcholine) in the presence of varying concentrations of the test PAM (this compound).
-
The reduction in cAMP levels due to M2 receptor activation is measured using a suitable assay kit (e.g., HTRF or ELISA).
-
The potentiation of the agonist response by the PAM is quantified to determine its EC₅₀ (concentration for half-maximal potentiation).
-
In Vivo Seizure Model (for VU0255035)
-
Objective: To evaluate the anticonvulsant activity of the compound.
-
Methodology:
-
Rodents (e.g., mice) are pre-treated with either vehicle or varying doses of VU0255035.
-
After a defined pre-treatment time, seizures are induced by administering a convulsant agent such as pilocarpine.[5][7]
-
Animals are observed for a set period, and seizure activity is scored based on a standardized scale (e.g., the Racine scale).
-
The ability of VU0255035 to reduce seizure severity or delay the onset of seizures is evaluated.
-
In Vivo Heart Failure Model (General Approach for a compound like this compound)
-
Objective: To assess the therapeutic potential of the compound in improving cardiac function.
-
Methodology:
-
Heart failure is induced in an animal model (e.g., rodents or larger animals) through methods such as coronary artery ligation or rapid ventricular pacing.
-
Animals are then treated with either vehicle or the test compound (e.g., this compound) for a specified duration.
-
Cardiac function is assessed using techniques like echocardiography to measure parameters such as ejection fraction and cardiac output.
-
Heart rate variability can also be measured to assess autonomic nervous system tone.
-
Conclusion
This compound and VU0255035 represent two distinct and highly selective approaches to modulating the muscarinic acetylcholine receptor system. This compound, a PAM of the M2 receptor, aimed to restore parasympathetic tone in heart failure, while VU0255035, an antagonist of the M1 receptor, shows promise in mitigating neuronal hyperexcitability in CNS disorders. The termination of the this compound clinical program underscores the critical importance of long-term toxicology studies in drug development. In contrast, the preclinical data for VU0255035 highlights the potential for subtype-selective muscarinic receptor antagonists to achieve therapeutic benefits without the side effects that have limited older, non-selective drugs. This comparative guide provides a framework for researchers to appreciate the nuanced pharmacology of these compounds and the broader implications for targeting muscarinic receptors in different disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The M1 Muscarinic Receptor Antagonist VU0255035 Delays the Development of Status Epilepticus after Organophosphate Exposure and Prevents Hyperexcitability in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chronic heart failure | Study 20623 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 13. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Allosteric Action of BAY-2413555: A Comparative Analysis
For Immediate Release
WUPPERTAL, Germany – BAY-2413555, a novel compound under investigation for the treatment of heart failure, operates through a sophisticated allosteric mechanism on the M2 muscarinic acetylcholine (B1216132) receptor (M2R). This guide provides a comprehensive comparison of this compound with other known M2R allosteric modulators, supported by experimental data, to elucidate its unique pharmacological profile for researchers, scientists, and drug development professionals.
This compound is a selective positive allosteric modulator (PAM) of the M2R, a key receptor in regulating cardiac function.[1] Unlike conventional agonists that directly activate the receptor, this compound enhances the binding and effect of the endogenous neurotransmitter, acetylcholine.[2][1] This mode of action offers the potential for a more nuanced and physiological modulation of cardiac activity.
Comparative Analysis of M2 Receptor Allosteric Modulators
To objectively evaluate the performance of this compound, this guide compares its key pharmacological parameters with those of other well-characterized M2R allosteric modulators: LY2119620, a known PAM, and the classical allosteric modulators, gallamine (B1195388) and alcuronium.
Radioligand Binding and Cooperativity
Positive allosteric modulators are characterized by their ability to increase the binding affinity of the orthosteric ligand. This effect is quantified by the cooperativity factor (α), where a value greater than 1 indicates positive cooperativity.
| Compound | Assay Type | Orthosteric Ligand | Key Findings | Reference |
| This compound | Functional M2-GIRK Assay | Acetylcholine (ACh) | α-cooperativity factor = 39 | [3] |
| LY2119620 | G protein-coupled functional assay | Acetylcholine (ACh) | Cooperativity factor (α) = 19.5 | |
| Gallamine | [³H]NMS Equilibrium Binding | N-methylscopolamine (NMS) | Negative cooperativity (α = 31) | |
| Alcuronium | [³H]NMS Binding | N-methylscopolamine (NMS) | Positive cooperativity (α = 0.38) | [4] |
Functional Modulation of Receptor Signaling
The allosteric modulation of ligand binding translates into a functional change in receptor signaling. For the M2 receptor, which couples to Gi/o proteins, this is often measured as an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, or through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.
| Compound | Assay Type | Effect on Agonist Potency | Key Parameters | Reference |
| This compound | Functional Ca²⁺ Mobilization Assay | Leftward shift in ACh dose-response | Shift factor = 46 (at 1 µM) and 59 (at 10 µM) | |
| LY2119620 | [³⁵S]GTPγS Binding Assay | Potentiation of agonist-induced G-protein activation | Largest cooperativity observed with oxotremorine (B1194727) M | [5] |
| Gallamine | Functional Assays | Allosteric antagonist | Reduces apparent rate of dissociation of NMS | |
| Alcuronium | [³H]NMS Dissociation Assay | Slows dissociation of NMS | Most pronounced effect at the M2 receptor subtype | [4] |
Experimental Methodologies
The validation of this compound's allosteric mechanism relies on a suite of established in vitro pharmacological assays.
Radioligand Binding Assays
These assays are fundamental to characterizing the interaction of this compound and other modulators with the M2 receptor.
-
Objective: To determine the binding affinity of the allosteric modulator and its effect on the binding of a radiolabeled orthosteric ligand.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human M2 receptor.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the allosteric modulator.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioligand is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the cooperativity factor (α).
-
Functional Assays
These assays measure the downstream consequences of receptor activation and its modulation by allosteric compounds.
-
G-Protein-Gated Inwardly Rectifying K⁺ (GIRK) Channel Assays:
-
Principle: The M2 receptor couples to Gi/o proteins, whose βγ subunits directly activate GIRK channels, leading to potassium ion efflux. This change in ion flow can be measured using fluorescent probes sensitive to membrane potential.
-
Protocol Outline:
-
Cells co-expressing the M2 receptor and GIRK channels are loaded with a membrane potential-sensitive dye.
-
Cells are stimulated with an agonist (e.g., acetylcholine) in the presence and absence of the allosteric modulator.
-
Changes in fluorescence, indicating channel activation, are monitored in real-time.
-
The potentiation of the agonist response by the PAM is quantified as a leftward shift in the agonist's concentration-response curve.
-
-
-
Cyclic AMP (cAMP) Accumulation Assays:
-
Principle: Activation of the Gi-coupled M2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Protocol Outline:
-
Cells expressing the M2 receptor are pre-treated with forskolin (B1673556) to stimulate cAMP production.
-
Cells are then incubated with an M2 receptor agonist in the presence and absence of the allosteric modulator.
-
Cell lysis is performed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The enhanced inhibitory effect of the agonist in the presence of the PAM is determined.
-
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the M2 receptor signaling pathway and the experimental workflow for validating allosteric modulators.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Allosteric Modulator Validation.
Conclusion
The experimental data robustly supports the allosteric mechanism of action for this compound as a potent and selective positive allosteric modulator of the M2 muscarinic receptor. Its significant cooperativity factor and the pronounced leftward shift in the acetylcholine dose-response curve distinguish it from other modulators. This comparative guide provides a foundational understanding for researchers engaged in the development of next-generation cardiovascular therapeutics.
References
- 1. Collection - Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
How does BAY-2413555 compare to carbachol in M2 receptor assays?
A Comparative Analysis of BAY-2413555 and Carbachol (B1668302) in M2 Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of this compound and carbachol at the M2 muscarinic acetylcholine (B1216132) receptor. The information presented is based on available preclinical data and is intended to assist researchers in understanding the distinct mechanisms and functional consequences of these two compounds.
Introduction to this compound and Carbachol
Carbachol is a well-established cholinergic agonist that directly binds to and activates muscarinic acetylcholine receptors, including the M2 subtype. As a non-selective agonist, it also interacts with other muscarinic receptor subtypes and nicotinic receptors, leading to a broad range of physiological effects.
This compound is a novel, selective positive allosteric modulator (PAM) of the M2 receptor.[1][2][3] Unlike direct agonists, PAMs do not activate the receptor on their own. Instead, they bind to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, acetylcholine.[2][3][4] This mechanism allows for a more nuanced modulation of receptor activity, preserving the natural temporal and spatial patterns of endogenous signaling. This compound has been investigated for its potential therapeutic role in heart failure by restoring cardiac autonomic balance.[2][4][5]
Comparative Quantitative Data
| Parameter | This compound | Carbachol | Assay Type |
| EC50 | 2.0 nM[1] | ~40 µM[6] | Functional M2-GIRK Assay vs. M2 Redistribution Assay |
| Binding Affinity (Kd) | 17 nM[1] | Not explicitly found for M2 | Radioligand Binding Assay |
| Mechanism of Action | Positive Allosteric Modulator (PAM)[1][2][4] | Orthosteric Agonist | - |
| Intrinsic Agonistic Activity | None reported[2][4] | Full Agonist | - |
M2 Receptor Signaling Pathway
The M2 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[7][8] Activation of the M2 receptor by an agonist like carbachol, or potentiation of acetylcholine by a PAM like this compound, initiates a signaling cascade that leads to various cellular responses. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9] Additionally, the dissociation of the G protein βγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in cellular excitability, a key mechanism in the regulation of heart rate.[10]
Experimental Protocols
The observed quantitative differences between this compound and carbachol can be attributed to the distinct nature of the assays used to characterize them.
Functional M2-GIRK Assay
This type of assay measures the functional consequence of M2 receptor activation on GIRK channel activity. In the case of this compound, which has an EC50 of 2.0 nM in this assay, the protocol would involve measuring the potentiation of an orthosteric agonist's effect.
Exemplary Protocol Outline:
-
Cell Culture: Use a cell line (e.g., HEK293) stably co-expressing the human M2 receptor and GIRK channel subunits.
-
Assay Preparation: Plate cells in a multi-well format. Load cells with a fluorescent dye sensitive to potassium ion flux (e.g., a thallium-sensitive dye as a surrogate for potassium).
-
Compound Addition: Add this compound at various concentrations in the presence of a fixed, sub-maximal concentration of an M2 agonist (e.g., acetylcholine or carbachol).
-
Signal Detection: Measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to the influx of thallium through the activated GIRK channels.
-
Data Analysis: Plot the concentration-response curve for this compound and calculate the EC50 value, which represents the concentration of the PAM that produces 50% of its maximal potentiation effect.
M2 Receptor Redistribution Assay
This assay visualizes the agonist-induced internalization of the M2 receptor from the cell membrane into intracellular compartments, a common phenomenon for many GPCRs upon activation. Carbachol, with an EC50 of approximately 40 µM in this assay, is used as a reference agonist.
Exemplary Protocol Outline:
-
Cell Culture: Use a cell line (e.g., U2OS) stably expressing the human M2 receptor tagged with a fluorescent protein (e.g., EGFP).
-
Assay Preparation: Plate the cells in a multi-well imaging plate.
-
Compound Addition: Treat the cells with varying concentrations of carbachol.
-
Incubation: Incubate for a defined period (e.g., 1 hour) to allow for receptor internalization.
-
Cell Staining and Imaging: Fix the cells and stain the nuclei (e.g., with Hoechst stain). Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the translocation of the fluorescently-tagged M2 receptor from the plasma membrane to intracellular vesicles.
-
Data Analysis: Plot the concentration-response curve for carbachol-induced receptor internalization and determine the EC50 value.
Conclusion
This compound and carbachol represent two distinct modalities for modulating M2 receptor activity. Carbachol is a direct, non-selective agonist that robustly activates M2 receptors, leading to downstream signaling and receptor internalization. Its potency is in the micromolar range in functional assays. In contrast, this compound is a highly potent, selective positive allosteric modulator that enhances the effects of the endogenous agonist, acetylcholine. Its potency in functional assays is in the low nanomolar range. The choice between using a direct agonist like carbachol or a PAM like this compound in a research setting will depend on the specific scientific question being addressed. PAMs offer a way to amplify physiological signaling, whereas direct agonists produce a more widespread and potentially less physiologically-patterned receptor activation.
References
- 1. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of BAY-2413555 and Iperoxo on the M2 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct modulators of the M2 muscarinic acetylcholine (B1216132) receptor (M2R): BAY-2413555, a selective positive allosteric modulator (PAM), and Iperoxo, a potent orthosteric superagonist. This document aims to offer an objective comparison of their performance, supported by available experimental data, to aid researchers in the fields of pharmacology and drug development.
Introduction
The M2 muscarinic acetylcholine receptor (M2R) is a G-protein coupled receptor (GPCR) predominantly expressed in the heart, where it plays a crucial role in regulating cardiac function. Modulation of M2R activity is a promising therapeutic strategy for various cardiovascular and neurological disorders. This guide focuses on two compounds with different mechanisms of action at the M2R:
-
This compound: An orally active, selective positive allosteric modulator (PAM) of the M2R.[1] As a PAM, it does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh).[2]
-
Iperoxo: A potent synthetic orthosteric "superagonist" of muscarinic acetylcholine receptors, including the M2R.[3][4] It binds to the same site as the endogenous ligand ACh but elicits a maximal or even supra-maximal response.[5][6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and Iperoxo, providing a basis for comparing their effects on the M2R. It is important to note that this data is compiled from different studies and may not have been generated under identical experimental conditions.
Table 1: Binding Affinity at the M2 Muscarinic Acetylcholine Receptor
| Compound | Binding Parameter | Value | Species | Assay Type | Reference |
| This compound | Kd | 17 nM | Human | Radioligand Binding Assay | [7] |
| Iperoxo | Ki | 2.2 - 257 nM | Human | Radioligand Binding Assay | [8] |
Table 2: Functional Potency and Efficacy at the M2 Muscarinic Acetylcholine Receptor
| Compound | Functional Parameter | Value | Assay Type | Reference |
| This compound | EC50 | 2.0 nM | Functional M2-GIRK Assay | [7] |
| Iperoxo | pEC50 | 10.1 | M2 Receptor Activation | [3] |
Note on pEC50 for Iperoxo: A pEC50 of 10.1 corresponds to an EC50 of approximately 0.079 nM.
Mechanism of Action and Signaling Pathways
This compound and Iperoxo modulate M2R function through distinct mechanisms, leading to different downstream signaling profiles.
Iperoxo , as an orthosteric agonist, directly binds to the acetylcholine binding site on the M2R, inducing a conformational change that triggers downstream signaling. This primarily involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
This compound , being a PAM, binds to a topographically distinct allosteric site on the M2R.[9] This binding event increases the affinity and/or efficacy of acetylcholine, thereby potentiating the endogenous signaling cascade. This mechanism is dependent on the presence of the orthosteric agonist.
Experimental Workflows and Methodologies
The characterization of this compound and Iperoxo involves a variety of in vitro assays to determine their binding and functional properties.
Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kd or Ki) of the test compound to the M2R.
-
Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) from the M2R by the unlabeled test compound.
-
General Protocol:
-
Prepare cell membranes expressing the human M2R.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Analyze the data using non-linear regression to calculate the IC50, which can then be converted to a Ki value.
-
2. Functional M2-GIRK Assay
-
Objective: To measure the functional potency (EC50) and efficacy of the test compound in activating GIRK channels via M2R.
-
Principle: M2R activation leads to the opening of GIRK channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane. This change in membrane potential can be measured using a fluorescent dye.
-
General Protocol:
-
Use a cell line co-expressing the human M2R and GIRK channels.
-
Load the cells with a membrane potential-sensitive fluorescent dye.
-
Add varying concentrations of the test compound (for agonists like Iperoxo) or a fixed concentration of the test compound in the presence of varying concentrations of an agonist like acetylcholine (for PAMs like this compound).
-
Measure the change in fluorescence over time using a plate reader.
-
Plot the concentration-response curves to determine the EC50 and maximal response.
-
3. NanoBiT G-Protein Dissociation Assay
-
Objective: To directly measure the activation of G-proteins by the M2R upon ligand binding.
-
Principle: This assay utilizes a split-luciferase system (NanoBiT) where the Gα and Gβγ subunits of the G-protein are tagged with the Large BiT (LgBiT) and Small BiT (SmBiT) fragments, respectively. Upon G-protein activation and dissociation, the luminescence signal decreases.
-
General Protocol:
-
Co-express the M2R and the NanoBiT-labeled G-protein subunits in a suitable cell line.
-
Add the luciferase substrate to the cells.
-
Measure the baseline luminescence.
-
Add the test compound and monitor the change in luminescence over time.
-
Analyze the data to determine the potency and efficacy of G-protein activation.
-
4. β-Arrestin Recruitment Assay
-
Objective: To assess the ability of the M2R to recruit β-arrestin upon ligand binding, a key step in receptor desensitization and an indicator of biased signaling.
-
Principle: Similar to the G-protein dissociation assay, this assay often employs a protein-complementation or resonance energy transfer (BRET/FRET) approach where the M2R and β-arrestin are tagged with reporter molecules. Recruitment brings the reporters into proximity, generating a measurable signal.
-
General Protocol:
-
Co-express the tagged M2R and β-arrestin in a cell line.
-
Add the appropriate substrate or excite the donor fluorophore.
-
Measure the baseline signal.
-
Add the test compound and monitor the change in signal over time.
-
Analyze the data to quantify β-arrestin recruitment.
-
Concluding Remarks
This compound and Iperoxo represent two distinct approaches to modulating M2R activity. Iperoxo, as a highly potent orthosteric agonist, directly and robustly activates the receptor. In contrast, this compound acts as a PAM, offering a more nuanced modulation by enhancing the effects of the endogenous neurotransmitter, acetylcholine. This difference in mechanism has significant implications for their therapeutic potential, with PAMs potentially offering a greater degree of physiological regulation and a reduced risk of overstimulation compared to potent agonists. The choice between these or similar compounds will ultimately depend on the specific therapeutic goal and the desired pharmacological profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation and comparison of novel M2R modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
- 8. rcsb.org [rcsb.org]
- 9. drughunter.com [drughunter.com]
A Comparative Guide to the Functional Consequences of Positive Allosteric Modulators Targeting Muscarinic M2 and Adenosine A1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional consequences of binding for the novel positive allosteric modulator (PAM) BAY-2413555, which targets the muscarinic M2 receptor (M2R), and a range of PAMs that target the adenosine (B11128) A1 receptor (A1AR). This document is intended to clarify the distinct mechanisms and functional outcomes associated with allosteric modulation of these two important G protein-coupled receptors (GPCRs).
Section 1: Functional Consequences of this compound, a Muscarinic M2 Receptor PAM
This compound is a potent and selective positive allosteric modulator of the muscarinic M2 receptor.[1][2][3][4] It enhances the receptor's response to the endogenous agonist acetylcholine (B1216132) (ACh) without having intrinsic agonistic activity.[5][6] This modulation is highly selective for the M2R over other muscarinic receptor subtypes.[5][6] The primary functional consequence of this compound binding is the potentiation of parasympathetic signaling, which is particularly relevant in cardiac function.[2][3][4]
Quantitative Data for this compound
| Parameter | Value | Assay System | Reference |
| EC50 | 2.0 nM | Functional M2-GIRK assay | [1] |
| Binding Kd | 17 nM | Radioligand binding assay (human M2R) | [1] |
| Cooperativity (α) | 39 | Functional M2-GIRK assay with ACh | [7] |
Functional Effects of this compound
-
Cardiac Function: In preclinical models, this compound has been shown to reduce heart rate in a dose-dependent manner in the presence of a muscarinic agonist.[1][7] Clinical data from the REMOTE-HF study indicated that this compound enhanced cardiac parasympathetic activity, as evidenced by a larger change in mean heart rate recovery at 60 seconds after exercise compared to placebo.[5]
-
Selectivity: this compound demonstrates high selectivity for the M2 receptor, with no significant allosteric effects on other human muscarinic acetylcholine receptors.[5][6]
Signaling Pathway and Experimental Workflow
The binding of an agonist to the M2 receptor, which is coupled to inhibitory G proteins (Gαi/o), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8][9][10] Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and inhibitory effects, such as slowing the heart rate.[9]
Muscarinic M2 Receptor Signaling Pathway.
Experimental Workflow for M2-GIRK Assay.
Section 2: Functional Consequences of Adenosine A1 Receptor PAMs
Positive allosteric modulators of the adenosine A1 receptor (A1AR) represent a promising therapeutic strategy for conditions such as neuropathic pain and anxiety.[11] These compounds enhance the effects of endogenous adenosine, particularly in tissues where adenosine levels are elevated due to stress or injury.[12] A variety of A1AR PAMs have been developed and characterized, each with distinct properties.
Comparative Quantitative Data for A1AR PAMs
| PAM | Binding Affinity (pKB / KB) | Cooperativity (log α) | Key Functional Effects | Reference |
| PD 81,723 | - | 1.9 | Enhances agonist-induced inhibition of cAMP accumulation (3.3-fold increase in R-PIA potency) | [13][14] |
| VCP171 | pKB = 5.1 | - | Inhibits excitatory synaptic transmission in a neuropathic pain model | [15][16] |
| MIPS521 | pKB = 4.95 (KB = 11 µM) | - | Exhibits analgesic effects in vivo by modulating elevated endogenous adenosine | [17] |
| TRR469 | - | 26.3 | Increases adenosine affinity by 33-fold; shows anti-nociceptive properties | [14] |
| Compound 54 | - | Lower than MIPS521 | Low allosteric agonism | [18][19] |
| Compound 56 | - | Lower than MIPS521 | Enhances orthosteric agonist potency in primary cortical neurons | [18][19] |
Functional Effects of A1AR PAMs
-
Neuropathic Pain: A1AR PAMs like VCP171 and MIPS521 have demonstrated efficacy in preclinical models of neuropathic pain by selectively inhibiting primary afferent synaptic transmission and modulating the effects of elevated adenosine in the spinal cord.[15][17]
-
Anxiety: The A1AR PAM TRR469 has shown anxiolytic-like effects in animal models, suggesting the therapeutic potential of A1AR modulation in anxiety-related disorders.
-
Cardioprotection: Early A1AR PAMs like PD 81,723 have been shown to enhance the cardioprotective effects of adenosine.[20]
Signaling Pathway and Experimental Workflow
The A1AR is also coupled to Gαi/o proteins.[21][22] Agonist binding inhibits adenylyl cyclase, reducing cAMP levels, and can also lead to the activation of phospholipase C (PLC) and modulation of ion channels.[21][22]
Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of PAMs for their target receptor and their cooperativity with orthosteric ligands. Typically, membranes from cells expressing the receptor of interest are incubated with a radiolabeled antagonist and varying concentrations of an unlabeled orthosteric agonist in the presence and absence of the PAM. The displacement of the radioligand is measured, and the data are fitted to an allosteric ternary complex model to calculate the PAM's affinity (KB) and the cooperativity factor (α).[23]
cAMP Accumulation Assays
These functional assays measure the ability of a PAM to modulate the agonist-induced inhibition of adenylyl cyclase. Cells expressing the Gαi/o-coupled receptor are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The cells are then treated with an agonist in the presence or absence of the PAM. The concentration of cAMP is then measured, typically using a competitive immunoassay. A leftward shift in the agonist's dose-response curve in the presence of the PAM indicates positive allosteric modulation.[24]
GIRK Channel Electrophysiology Assays
For receptors that couple to GIRK channels, such as the M2R, whole-cell patch-clamp electrophysiology is used to measure the activation of potassium currents. Cells co-expressing the receptor and GIRK channels are held at a specific membrane potential, and the current is measured before and after the application of an agonist, with and without the PAM. An increase in the agonist-induced outward potassium current in the presence of the PAM demonstrates its potentiating effect.[25][26]
Ex Vivo Isolated Heart Preparations
To assess the physiological consequences of PAM binding, isolated heart preparations (e.g., Langendorff-perfused heart) can be used. The heart is perfused with a physiological solution, and parameters such as heart rate and contractile force are monitored. The effects of an agonist are measured in the presence and absence of the PAM to determine its impact on cardiac function.[7]
References
- 1. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
- 2. Collection - Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of BAY 2413555, First Selective Positive Allosteric Modulator of the M2 Receptor to Restore Cardiac Autonomic Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. mdpi.com [mdpi.com]
- 9. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 10. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Cardiac functional responses to adenosine by PD 81,723, an allosteric enhancer of the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
- 22. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 23. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Adenosine A1 receptor-dependent and -independent effects of the allosteric enhancer PD 81,723 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. elifesciences.org [elifesciences.org]
- 26. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BAY-2413555: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like BAY-2413555 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its chemical nature as a complex, fluorinated heterocyclic compound necessitates its treatment as hazardous chemical waste. Adherence to established protocols for handling and disposal of such materials is paramount.
This guide provides essential safety and logistical information, drawing from general principles of laboratory chemical waste management to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile). All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The disposal of this compound should follow a systematic process of segregation, collection, and transfer.
-
Waste Segregation and Collection:
-
Immediately upon completion of experimental work, segregate waste containing this compound.
-
Due to its chemical structure, which includes trifluoromethyl groups, it should be categorized as halogenated organic waste.[1]
-
Collect all waste—including unused compound, contaminated lab supplies (e.g., pipette tips, gloves), and cleaning materials from spills—in a dedicated and clearly labeled waste container.[1][2]
-
The container must be chemically compatible with the waste and have a secure, leak-proof closure.[3]
-
-
Container Labeling:
-
Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including any solvents used.
-
Indicate the approximate quantities of each component.
-
Ensure the date of waste accumulation is clearly marked.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]
-
The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1][5]
-
-
Disposal:
Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Cleanup (for small, manageable spills):
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[2]
-
For solid spills, carefully sweep the material, avoiding the creation of dust.[8]
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[2]
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[2]
-
Large Spills: For large spills, contact your institution's emergency response team.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key regulatory and safety parameters for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (SAA) | Maximum of 55 gallons of hazardous waste | [4] |
| Acutely Toxic Waste Limit (SAA) | Maximum of 1 quart of liquid or 1 kilogram of solid | [4] |
| Container Integrity | Must be chemically compatible, free from damage, with a secure, leak-proof closure | [3] |
| Storage Duration (SAA) | Up to 12 months, provided accumulation limits are not exceeded | [4] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. odu.edu [odu.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling BAY-2413555
This document provides crucial safety and logistical information for the handling and disposal of BAY-2413555, a potent research compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is essential to minimize exposure risk and maintain a safe work environment.
I. Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.[1] The selection of PPE depends on the quantity of the compound, its physical form (solid or liquid), and the specific laboratory procedure being performed.
Summary of Recommended Personal Protective Equipment
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a suitable respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double chemical-resistant gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders.[1] Full respiratory protection is critical. Double gloving provides an additional barrier against contamination. |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Single pair of chemical-resistant gloves | Minimum requirement for working in a laboratory where chemical hazards are present.[2] |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
II. Operational and Disposal Plans
A. Handling Procedures
-
Preparation :
-
Thoroughly review all available safety information and conduct a formal risk assessment for the planned experiment.[1]
-
Ensure a certified chemical fume hood is used for all manipulations of this compound.
-
Decontaminate the work surface before and after handling the compound.
-
Prepare a spill kit and ensure it is readily accessible.[3]
-
-
Experiment Execution :
-
Wear the appropriate PPE as determined by the risk assessment.[1]
-
Handle all forms of this compound within a designated and properly functioning containment device, such as a chemical fume hood.
-
Use dedicated laboratory equipment (e.g., spatulas, glassware) for handling the compound.
-
-
Post-Experiment :
-
Decontaminate all equipment and work surfaces with a suitable deactivating solution.
-
Carefully doff PPE to avoid self-contamination.[1]
-
Segregate and label all waste materials as described in the disposal plan.
-
B. Disposal Plan
The disposal of investigational drug compounds like this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.[1][4]
-
Unused/Expired Compound :
-
Contaminated Labware (e.g., vials, pipette tips) :
-
Contaminated PPE (e.g., gloves, lab coat) :
-
Carefully remove to avoid contaminating yourself and the surrounding area.
-
Place in a sealed bag or container labeled as hazardous waste.[1]
-
Assume all disposable items that have come into contact with the compound are contaminated.
-
-
Aqueous Waste :
-
Collect all aqueous waste containing this compound in a sealed and clearly labeled container.
-
Do not mix with other waste streams unless their compatibility has been confirmed.[1]
-
The label must include the chemical name and approximate concentration.
-
III. Emergency Procedures: Chemical Spills
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and contamination.
-
Minor Spill :
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Confine the spill to a small area.[6]
-
Use an appropriate absorbent material (e.g., vermiculite, dry sand) to cover the spill, working from the outside in.[3][6][7]
-
Collect the residue, place it in a sealed container, and dispose of it as hazardous waste.[6]
-
Clean the spill area with a decontaminating solution.
-
Major Spill :
-
Evacuate the immediate area and alert others to evacuate.[6]
-
If the material is flammable, turn off all ignition sources.[6]
-
Close the doors to the affected area.[6]
-
Contact your institution's emergency response team or EHS department immediately.
-
Provide emergency personnel with information about the spilled substance.
-
IV. Workflow Diagram
Caption: Workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
